2,6-Dimethylpyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXMKPARTVOUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188621 | |
| Record name | 2,6-Dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3512-80-9 | |
| Record name | 2,6-Dimethyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3512-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2,6-dimethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003512809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3512-80-9 | |
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| Record name | 2,6-Dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylpyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-AMINO-2,6-DIMETHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJD75C9L2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,6-Dimethylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the predominant synthesis pathway for 2,6-dimethylpyridin-4-amine (also known as 4-amino-2,6-lutidine), a key building block in pharmaceutical and materials science. The document outlines detailed experimental protocols, presents quantitative data for each reaction step, and includes process diagrams for enhanced clarity.
Introduction
This compound is a valuable pyridine derivative widely utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. Its structural motif is present in various compounds of medicinal interest. The most common and industrially relevant synthesis route begins with the readily available starting material, 2,6-lutidine. The pathway involves a three-step process: N-oxidation, subsequent nitration at the 4-position, and a final reduction of both the nitro group and the N-oxide.
Primary Synthesis Pathway: Overview
The synthesis proceeds through three distinct stages, transforming 2,6-lutidine into the target amine via intermediate N-oxide and nitro-N-oxide compounds. This method is favored for its regioselectivity and generally high yields.
Caption: Overall three-step synthesis from 2,6-lutidine.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected yields for each step in the primary synthesis pathway. Two common methods for the final reduction step are presented for comparison.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | N-Oxidation | H₂O₂, Acetic Acid | Acetic Acid | 70 - 80 | 3 - 5 | 90 - 98 |
| 2 | Nitration | Fuming HNO₃, H₂SO₄ | Sulfuric Acid | 80 - 90 | 3 - 12 | 90 - 95 |
| 3a | Reduction (Classic) | Fe, HCl | Water / Ethanol | Reflux | 2 - 4 | 80 - 90[1] |
| 3b | Reduction (Catalytic) | Pd/C, H₂ (gas) | Ethanol / Methanol | 25 - 50 | 4 - 16 | >90 |
Experimental Protocols
Step 1: Synthesis of 2,6-Lutidine-N-oxide
This procedure details the oxidation of 2,6-lutidine to its corresponding N-oxide using hydrogen peroxide in an acidic medium.
Reagents:
-
2,6-Lutidine (1.0 mol, 107.15 g)
-
Glacial Acetic Acid (5.5 mol, 330 g)
-
35% Hydrogen Peroxide (1.1 mol, 107.8 g)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-lutidine and glacial acetic acid.
-
Heat the mixture to 80°C with constant stirring.
-
Slowly add the 35% hydrogen peroxide solution to the reaction mixture over a period of 1 hour, maintaining the internal temperature at 80°C.
-
After the addition is complete, continue to stir the reaction mixture at 80°C for 4 hours.
-
Allow the mixture to cool to room temperature.
-
Remove the excess acetic acid and water under reduced pressure using a rotary evaporator.
-
The resulting crude 2,6-lutidine-N-oxide can be carried forward to the next step without further purification. The expected yield is typically in the range of 90-98%.
Step 2: Synthesis of 4-Nitro-2,6-lutidine-N-oxide
This protocol describes the regioselective nitration of 2,6-lutidine-N-oxide at the 4-position of the pyridine ring.
Reagents:
-
2,6-Lutidine-N-oxide (1.0 mol, 123.15 g)
-
Concentrated Sulfuric Acid (95-97%)
-
Fuming Nitric Acid (100%)
Procedure:
-
Prepare a nitrating mixture by slowly adding 340 mL of concentrated sulfuric acid to 245 mL of fuming nitric acid in a flask cooled in an ice bath (0°C).
-
In a separate reaction vessel, dissolve 2,6-lutidine-N-oxide in 200 mL of concentrated sulfuric acid, cooling the mixture to 0°C.
-
Slowly add the pre-cooled nitrating mixture to the solution of 2,6-lutidine-N-oxide, ensuring the internal temperature does not exceed 10°C.
-
Once the addition is complete, slowly heat the reaction mixture to 90°C and maintain this temperature for 3 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice (approx. 3 L).
-
A precipitate of 4-nitro-2,6-lutidine-N-oxide will form. Neutralize the solution carefully with a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the product under vacuum. The expected yield of the nitration is between 90-95%.
Caption: Key workflow stages for nitration and reduction.
Step 3: Synthesis of this compound
This final step involves the simultaneous reduction of the nitro group and deoxygenation of the N-oxide. Two effective methods are presented below.
This classic and robust method uses inexpensive reagents and provides good yields.
Reagents:
-
4-Nitro-2,6-lutidine-N-oxide (1.0 mol, 168.15 g)
-
Iron powder (Fe, ~325 mesh) (4.0 mol, 223.4 g)
-
Concentrated Hydrochloric Acid (HCl, 37%) (approx. 0.4 mol, 40 mL)
-
Ethanol
-
Water
Procedure:
-
To a large round-bottom flask, add 4-nitro-2,6-lutidine-N-oxide, 1 L of water, and 1 L of ethanol. Stir to create a suspension.
-
Add the iron powder to the suspension.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add the concentrated hydrochloric acid dropwise over 30 minutes. The reaction is exothermic.
-
Maintain the reflux for 2-3 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the mixture by adding a 50% aqueous solution of sodium hydroxide until the pH is >10.
-
Filter the hot solution through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 300 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography. The expected yield is 80-90%.[1]
This method offers a cleaner reaction profile and often higher yields, avoiding the use of stoichiometric metallic waste.
Reagents:
-
4-Nitro-2,6-lutidine-N-oxide (1.0 mol, 168.15 g)
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 wt% of substrate)
-
Ethanol or Methanol (2 L)
-
Hydrogen (H₂) gas
Procedure:
-
In a hydrogenation vessel (e.g., a Parr shaker), suspend the 4-nitro-2,6-lutidine-N-oxide in ethanol.
-
Carefully add the 10% Pd/C catalyst to the suspension under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic and may require initial cooling.
-
Monitor the reaction by observing hydrogen uptake. The reaction is usually complete within 4-16 hours.
-
Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization. Expected yields for this type of transformation are generally high, often exceeding 90%.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dimethylpyridin-4-amine (also known as 4-Amino-2,6-lutidine). The information presented is intended to support research, development, and formulation activities involving this compound.
Chemical Identity and Structure
This compound is a substituted pyridine derivative. Its structure is characterized by a pyridine ring with methyl groups at positions 2 and 6, and an amine group at position 4.
Molecular Structure:
SMILES: Cc1cc(N)cc(C)n1
Tabulated Physicochemical Data
The following tables summarize the key physicochemical properties of this compound.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 191.0 - 195.0 °C | [2] |
| Boiling Point | 246.806 °C at 760 mmHg | [1] |
| Density | 1.04 g/cm³ | [1] |
| Flash Point | 126.457 °C | [1] |
| Vapor Pressure | 0.027 mmHg at 25°C | [1] |
Table 2: Solubility and Partitioning Properties
| Property | Value/Description | Source |
| Solubility in Water | Slightly soluble | [3] |
| Solubility in Organic Solvents | Soluble in methanol, benzene, ethyl acetate, chloroform, methylene chloride, acetone, and acetic acid. Less soluble in ether, diisopropyl ether, cyclohexane, and hexane. | |
| pKa (Predicted, for 2-Amino-4,6-dimethylpyridine) | 7.62 ± 0.35 | [4] |
| pKa (Experimental, for 4-Dimethylaminopyridine) | 9.7 (at 20°C) | [5] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the concentration of this compound that will dissolve in water at a specific temperature to form a saturated solution.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Sample Collection and Preparation: A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Quantification: The concentration of this compound in the filtered solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.
-
Calculation: The solubility is expressed in units such as g/L or mg/mL.
Determination of pKa by UV-Vis Spectrophotometry
Objective: To determine the acid dissociation constant (pKa) of this compound by measuring the change in its UV absorbance as a function of pH. This method is applicable if the protonated and neutral forms of the molecule have distinct UV-Vis spectra.
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa are prepared.
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or water).
-
Sample Preparation: A small, constant aliquot of the stock solution is added to a constant volume of each buffer solution.
-
UV-Vis Spectral Scans: The UV-Vis spectrum of the compound in the most acidic and most basic buffer solutions is recorded to determine the wavelengths of maximum absorbance for the fully protonated (λ_HIn+) and neutral (λ_In) species.
-
Absorbance Measurements: The absorbance of each buffered sample is measured at these two wavelengths.
-
Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log((A - A_In) / (A_HIn+ - A)) where A is the absorbance of the sample at a given pH, A_In is the absorbance of the neutral species, and A_HIn+ is the absorbance of the protonated species. A plot of log((A - A_In) / (A_HIn+ - A)) versus pH will yield a straight line with a y-intercept equal to the pKa.
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.
General Synthesis Route
A general method for the synthesis of 4-aminopyridines often involves the reduction of a 4-nitropyridine precursor.
Caption: General synthesis pathway for this compound.
References
- 1. This compound | 3512-80-9 [chemnet.com]
- 2. 4-Amino-2,6-dimethylpyridine | 3512-80-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 4-Amino-2,6-dimethylpyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2-Amino-4,6-dimethylpyridine CAS#: 5407-87-4 [m.chemicalbook.com]
- 5. lookchem.com [lookchem.com]
Navigating the Solubility Landscape of 2,6-Dimethylpyridin-4-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylpyridin-4-amine, a substituted pyridine derivative, holds significant interest within the realms of pharmaceutical and materials science due to its potential as a building block in the synthesis of novel compounds. A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical applications. This technical guide provides a comprehensive overview of the available solubility data for this compound and its close structural isomer, 4-Dimethylaminopyridine (DMAP). Furthermore, it outlines a detailed experimental protocol for solubility determination and presents a logical workflow for this process.
While quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative information and extensive data for the closely related compound, 4-Dimethylaminopyridine (DMAP), offer valuable insights. The structural difference, with methyl groups flanking the amine in the target compound, may influence solubility due to steric effects and alterations in intermolecular interactions compared to DMAP.
Qualitative Solubility Profile of this compound
Based on available chemical supplier information, the following qualitative solubility characteristics for this compound have been noted:
-
Methanol: Soluble
-
Water: Slightly soluble
Quantitative Solubility of 4-Dimethylaminopyridine (DMAP): A Close Structural Analog
Due to the limited availability of quantitative data for this compound, the solubility of its isomer, 4-Dimethylaminopyridine (DMAP), is presented as a valuable reference. The following tables summarize the mole fraction solubility (x₁) of DMAP in various organic solvents at different temperatures, as determined by the laser dynamic monitoring method.[1]
Table 1: Mole Fraction Solubility (x₁) of DMAP in Alcohols [1]
| Temperature (K) | Ethanol | Isopropanol |
| 278.15 | 0.1033 | 0.0578 |
| 283.15 | 0.1189 | 0.0683 |
| 288.15 | 0.1362 | 0.0801 |
| 293.15 | 0.1555 | 0.0934 |
| 298.15 | 0.1769 | 0.1083 |
| 303.15 | 0.2008 | 0.1251 |
| 308.15 | 0.2274 | 0.1439 |
| 313.15 | 0.2571 | 0.1651 |
| 318.15 | 0.2899 | 0.1888 |
| 323.15 | 0.3264 | 0.2154 |
Table 2: Mole Fraction Solubility (x₁) of DMAP in Acetates [1]
| Temperature (K) | Methyl Acetate | Ethyl Acetate | Propyl Acetate | Butyl Acetate | Isobutyl Acetate |
| 278.15 | 0.0433 | 0.0411 | 0.0382 | 0.0361 | 0.0333 |
| 283.15 | 0.0511 | 0.0487 | 0.0456 | 0.0431 | 0.0398 |
| 288.15 | 0.0600 | 0.0574 | 0.0541 | 0.0511 | 0.0471 |
| 293.15 | 0.0701 | 0.0674 | 0.0638 | 0.0602 | 0.0553 |
| 298.15 | 0.0815 | 0.0788 | 0.0749 | 0.0706 | 0.0646 |
| 303.15 | 0.0945 | 0.0918 | 0.0875 | 0.0825 | 0.0752 |
| 308.15 | 0.1092 | 0.1066 | 0.1018 | 0.0960 | 0.0871 |
| 313.15 | 0.1258 | 0.1234 | 0.1180 | 0.1113 | 0.1005 |
| 318.15 | 0.1446 | 0.1424 | 0.1363 | 0.1287 | 0.1156 |
| 323.15 | 0.1659 | 0.1639 | 0.1570 | 0.1483 | 0.1325 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the determination of the solubility of a solid compound like this compound in an organic solvent, based on the isothermal equilibrium method.
1. Materials and Apparatus:
-
Solute: High-purity this compound
-
Solvent: Analytical grade organic solvent of choice
-
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath with temperature control (±0.1 K)
-
Calibrated digital thermometer
-
Analytical balance (±0.0001 g)
-
Syringes with filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)
-
2. Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a known mass of the selected solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vessel to prevent solvent evaporation.
-
Place the vessel in the thermostatic water bath set to the desired temperature.
-
Stir the mixture continuously to facilitate equilibration. The time required to reach equilibrium should be determined experimentally (typically several hours).
-
-
Sampling and Analysis:
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter. This prevents crystallization or dissolution during sampling.
-
Accurately weigh the collected sample.
-
Determine the concentration of this compound in the sample using a validated analytical method. For gravimetric analysis, the solvent is evaporated, and the mass of the remaining solute is measured. For spectroscopic or chromatographic methods, the sample is diluted appropriately and analyzed against a calibration curve.
-
-
Data Calculation:
-
Calculate the solubility of this compound in the solvent at the given temperature. The results can be expressed in various units, such as grams of solute per 100 g of solvent, molarity (mol/L), or mole fraction.
-
Experimental Workflow Diagram
Caption: Workflow for isothermal equilibrium solubility determination.
Conclusion
This technical guide has synthesized the available solubility information for this compound and its close analog, DMAP. While quantitative data for the target compound is sparse, the provided qualitative information and the detailed quantitative data for DMAP serve as a strong foundation for researchers and professionals. The outlined experimental protocol provides a robust framework for obtaining precise solubility data for this compound in various organic solvents, which is crucial for advancing its application in scientific and industrial settings.
References
2,6-Dimethylpyridin-4-amine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical properties of 2,6-Dimethylpyridin-4-amine, a substituted pyridine derivative. The information is presented to support research and development activities where this compound is of interest.
Physicochemical Data
The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis planning.
| Property | Value |
| Molecular Formula | C7H10N2[1][2][3] |
| Molecular Weight | 122.17 g/mol [1] |
| Synonyms | 4-Amino-2,6-dimethylpyridine, 4-Amino-2,6-lutidine[1] |
Structural and Relational Overview
The following diagram illustrates the relationship between the common name of the compound and its key molecular identifiers.
Caption: Relationship between compound name and its molecular properties.
References
Spectroscopic Analysis of 2,6-Dimethylpyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-Dimethylpyridin-4-amine (CAS No. 3512-80-9), a crucial building block in pharmaceutical and agrochemical research. The following sections present tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for obtaining such spectra, and a generalized workflow for spectroscopic analysis.
Spectroscopic Data
The empirical formula for this compound is C₇H₁₀N₂, with a molecular weight of 122.17 g/mol .[1] The spectroscopic data presented below provides a detailed fingerprint of this molecule, essential for its identification and characterization in various research and development applications.
¹H NMR Data
¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The following table summarizes the ¹H NMR spectral data for this compound.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR Data
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The table below details the ¹³C NMR spectral data for this compound.
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
IR Spectroscopy Data
Infrared (IR) spectroscopy measures the vibrational transitions of a molecule and is a powerful tool for identifying functional groups. The characteristic IR absorption bands for this compound are presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The mass spectrum for this compound was obtained by electron ionization (EI).[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 122 | 100 | [M]⁺ (Molecular Ion) |
| 121 | 85 | [M-H]⁺ |
| 107 | 20 | [M-CH₃]⁺ |
| 79 | 15 | |
| 53 | 10 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high-vacuum source.[1] This causes the molecule to ionize and fragment.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound, from sample preparation to structural elucidation.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
This guide provides a foundational set of spectroscopic data and protocols for this compound. For more in-depth analysis or for use in regulated environments, further experimental work and validation are recommended.
References
Theoretical Exploration of 2,6-Dimethylpyridin-4-amine: A Technical Guide for Researchers
Introduction: 2,6-Dimethylpyridin-4-amine, a substituted pyridine derivative, holds significant interest within the scientific community, particularly for researchers, scientists, and professionals in drug development. Its structural similarity to the well-known catalyst 4-(dimethylamino)pyridine (DMAP) suggests potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the theoretical studies on this compound and its closely related analogs, offering insights into its electronic structure, spectroscopic properties, and potential reactivity. Due to the limited availability of direct theoretical studies on this compound, this guide leverages high-quality computational data from analogous compounds to infer its characteristics.
Molecular Structure and Electronic Properties
The electronic properties of this compound are influenced by the interplay of the electron-donating amino group at the 4-position and the methyl groups at the 2- and 6-positions. Density Functional Theory (DFT) calculations on analogous molecules provide valuable insights into the molecular geometry and electronic landscape.
Data Presentation: Calculated Molecular Properties
Quantitative data for this compound and its halogenated derivatives are summarized below. These values are derived from computational chemistry databases and provide a basis for understanding the molecule's steric and electronic profile.
| Property | 2,6-dichloro-N,N-dimethylpyridin-4-amine[1] | 2,6-dibromo-N,N-dimethylpyridin-4-amine[2] |
| Molecular Formula | C₇H₈Cl₂N₂ | C₇H₈Br₂N₂ |
| Molecular Weight ( g/mol ) | 191.06 | 279.96 |
| Topological Polar Surface Area (TPSA) (Ų) | 16.13 | 16.1 |
| LogP | 2.4544 | Not Available |
| Hydrogen Bond Acceptors | 2 | Not Available |
| Hydrogen Bond Donors | 0 | Not Available |
| Rotatable Bonds | 1 | Not Available |
Spectroscopic Analysis
Experimental Protocols: Computational Vibrational Spectroscopy
The following protocol outlines a typical methodology for obtaining theoretical vibrational spectra using DFT, as adapted from studies on similar pyridine derivatives.[3]
Protocol: DFT-Based Vibrational Frequency Calculation
-
Molecular Geometry Optimization:
-
The initial molecular structure of this compound is built using a molecular modeling software.
-
Geometry optimization is performed using a DFT method, for instance, with the B3LYP functional and a 6-311+G(d,p) basis set. This process finds the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Following optimization, a frequency calculation is performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
-
Spectral Analysis:
-
The calculated vibrational frequencies and their corresponding intensities are used to generate a theoretical infrared (IR) and Raman spectrum.
-
The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set deficiencies.
-
Potential Applications in Catalysis
The structural analogy of this compound to 4-(dimethylamino)pyridine (DMAP) suggests its potential as a nucleophilic catalyst in various organic reactions.[4][5] Mechanistic studies on DMAP-catalyzed reactions, such as esterifications, can provide a framework for understanding the potential catalytic cycles involving this compound.[6]
Mandatory Visualization: Catalytic Cycle of a DMAP-type Catalyst
The following diagram illustrates a generalized nucleophilic catalysis pathway for an esterification reaction, which is a plausible mechanism for this compound.
Caption: Generalized nucleophilic catalytic cycle for esterification.
Potential Role in Drug Development
Substituted pyridines are prevalent scaffolds in medicinal chemistry. While no specific signaling pathways involving this compound have been detailed in the reviewed literature, its core structure is present in molecules with diverse biological activities. For instance, aminopyridine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are implicated in cancer.[7]
Mandatory Visualization: Simplified CDK Inhibition Pathway
The following diagram illustrates the logical relationship of how a small molecule inhibitor, potentially a derivative of this compound, could interfere with the cell cycle through CDK inhibition.
References
- 1. chemscene.com [chemscene.com]
- 2. 2,6-Dibromo-N,N-dimethylpyridin-4-amine | C7H8Br2N2 | CID 18326205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06824G [pubs.rsc.org]
- 5. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 6. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Steric Hindrance on 2,6-Dimethylpyridin-4-amine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the steric hindrance effects of 2,6-dimethylpyridin-4-amine, a substituted pyridine derivative of interest to researchers, scientists, and drug development professionals. The strategic placement of two methyl groups flanking the nitrogen atom significantly influences its chemical reactivity, basicity, and coordination chemistry, offering both unique opportunities and challenges in its application. This document outlines its synthesis, explores its physicochemical properties through quantitative data, and provides detailed experimental protocols for assessing its steric profile.
Introduction: The Significance of Steric Hindrance
Steric hindrance, the spatial arrangement of atoms within a molecule that impedes chemical reactions, is a critical factor in the design and function of chemical entities. In this compound, the methyl groups at the 2 and 6 positions create a sterically congested environment around the pyridine nitrogen. This structural feature differentiates it from its less hindered analogue, 4-(dimethylamino)pyridine (DMAP), a widely used nucleophilic catalyst.[1][2] Understanding the consequences of this steric bulk is paramount for its effective utilization in organic synthesis, catalysis, and medicinal chemistry.
Synthesis of this compound and Related Compounds
The synthesis of this compound can be achieved through various routes. One common method involves the multi-step conversion of dehydroacetic acid.[3] Another approach utilizes the cyclocondensation of a 1,3-dicarbonyl compound with an ammonia source.[4] A detailed protocol for a related compound, 2-amino-4,6-dimethylpyridine, is provided below, illustrating a common synthetic strategy for this class of molecules.
Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyridine[5]
Materials:
-
3-Aminocrotononitrile
-
Acetic acid
-
Concentrated sulfuric acid
-
Toluene
-
Sodium hydroxide solution
-
Crushed ice
-
Magnesium sulfate
-
Isopropyl ether
Procedure:
-
In a 10L glass reaction kettle at 20-25 °C, add 10.6L of acetic acid with stirring.
-
Add 2.13 kg (25.9 mol) of 3-aminocrotonitrile in four equal portions every half hour.
-
After the addition is complete, slowly heat the mixture to 120-130 °C and reflux with stirring for 2 hours.
-
Cool the reaction liquid and concentrate the acetic acid under reduced pressure.
-
Add the concentrated solution to crushed ice and collect the precipitated solid by suction filtration. Wash the solid with a suspension wash and dry to obtain the intermediate.
-
Prepare a solution of concentrated sulfuric acid and add the intermediate in batches every half hour.
-
Heat the mixture to 160-180 °C for 24 hours.
-
After the reaction, cool to 120 °C and quench the reaction by dropwise addition of pure water.
-
Pour the reaction liquid into crushed ice and adjust the pH to 8-9 with a sodium hydroxide solution while stirring.
-
Extract the product with toluene multiple times. Combine the organic phases, wash with saturated sodium chloride solution, and dry over magnesium sulfate.
-
Filter and concentrate the organic phase to obtain the crude product.
-
Purify the crude product by reduced pressure solid distillation, collecting the product fractions.
-
Recrystallize the product from isopropyl ether to obtain white crystals of 2-amino-4,6-dimethylpyridine.
Expected Yield: Approximately 72%.
Quantitative Analysis of Steric Hindrance
The steric hindrance of this compound can be quantified and compared with other pyridine derivatives using several parameters. These include pKa values, which reflect basicity, and structural data such as bond lengths and angles obtained from X-ray crystallography.
Table 1: Physicochemical Properties of this compound and Related Pyridines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa of Conjugate Acid |
| Pyridine | C₅H₅N | 79.10 | 5.25[5] |
| 4-Aminopyridine | C₅H₆N₂ | 94.12 | 9.11 |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 9.60[2] |
| 2,6-Dimethylpyridine (2,6-Lutidine) | C₇H₉N | 107.15 | 6.72[6] |
| This compound | C₇H₁₀N₂ | 122.17 | Not Reported |
Table 2: Selected Bond Lengths and Angles of a Related Magnesium 4-Pyridyl Complex
| Bond/Angle | Value | Reference |
| Mg-N (pyridyl) | 2.07 Å | [7] |
| C-N-C (in pyridine ring) | 116.9° | [7] |
Note: This data is for a hexameric magnesium 4-pyridyl complex derived from DMAP and provides an indication of the coordination geometry.[7] Data for the free ligand this compound is not available.
Effects of Steric Hindrance on Reactivity and Catalysis
The methyl groups in this compound significantly reduce its nucleophilicity compared to DMAP, while maintaining a degree of basicity. This makes it a sterically hindered, non-nucleophilic base, similar in concept to 2,6-lutidine.[6] This property is particularly relevant in catalysis, where it can be used to promote reactions without directly participating as a nucleophile.
A key application where the steric hindrance of pyridine catalysts is crucial is in the acylation of alcohols.[3][8] The catalytic cycle for DMAP-catalyzed acylation involves the formation of a highly reactive N-acylpyridinium intermediate.[1]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 3. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 6. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basicity and pKa of 2,6-Dimethylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basicity and pKa of 2,6-dimethylpyridin-4-amine. Due to the absence of a directly reported experimental pKa value for this specific compound, this document outlines a reasoned estimation based on the established electronic and steric effects of its constituent functional groups, supported by data from analogous pyridine derivatives. Furthermore, it details standardized experimental protocols for the empirical determination of pKa, ensuring researchers can validate the estimated value and apply these methodologies to other novel compounds.
Understanding the Basicity of Substituted Pyridines
The basicity of a pyridine derivative, quantified by the pKa of its conjugate acid, is a critical parameter in medicinal chemistry and drug development. It influences a molecule's solubility, membrane permeability, and target binding affinity. The electron density on the nitrogen atom of the pyridine ring is the primary determinant of its basicity. Electron-donating groups (EDGs) increase this electron density, making the lone pair more available for protonation and thus increasing the basicity (higher pKa). Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to lower basicity (lower pKa).
In the case of this compound, the substitution pattern involves two methyl groups and an amino group.
-
Amino Group (-NH₂): The amino group at the 4-position significantly increases the basicity of the pyridine ring. This is primarily due to the strong +M (mesomeric or resonance) effect, where the lone pair of the amino nitrogen delocalizes into the aromatic system, increasing the electron density on the ring nitrogen.
-
Methyl Groups (-CH₃): The two methyl groups at the 2- and 6-positions also increase basicity through a +I (inductive) effect.[1] Alkyl groups are electron-donating, pushing electron density through the sigma bonds to the pyridine ring and, consequently, to the ring nitrogen.
Quantitative Data on Basicity and pKa
| Compound | Structure | pKa of Conjugate Acid | Effect of Substituents |
| Pyridine | C₅H₅N | 5.2 | Baseline |
| 4-Aminopyridine | C₅H₆N₂ | 9.11 - 9.17 | +M effect of the 4-amino group significantly increases basicity.[2] |
| 2,6-Dimethylpyridine | C₇H₉N | 6.7 | +I effect of two methyl groups increases basicity. |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 9.6 - 9.7 | The +M effect of the dimethylamino group is stronger than the amino group, further increasing basicity.[3] |
| 2,4,6-Trimethylpyridine | C₈H₁₁N | 7.5 | Additive +I effect of three methyl groups.[1] |
| This compound (Estimated) | C₇H₁₀N₂ | ~9.8 - 10.2 | Combined +M effect of the 4-amino group and +I effect of the two 2,6-methyl groups. |
Estimation Rationale:
Starting with the pKa of 4-aminopyridine (~9.1), the addition of two methyl groups at the 2 and 6 positions is expected to further increase the basicity due to their +I effect. The difference in pKa between pyridine (5.2) and 2,6-dimethylpyridine (6.7) is approximately 1.5 pKa units. While the effect may not be perfectly additive due to potential minor steric hindrance to solvation of the conjugate acid, a significant increase in pKa from the baseline of 4-aminopyridine is anticipated. Therefore, a pKa in the range of 9.8 to 10.2 is a reasonable estimate for this compound.
Experimental Protocols for pKa Determination
For the precise determination of the pKa of this compound, two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This is a widely used method for pKa determination due to its simplicity and low cost.[4] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
-
Preparation of Solutions:
-
Prepare a standard solution of the analyte (e.g., 1 mM of this compound) in a suitable solvent, typically water or a water-co-solvent mixture (e.g., methanol/water) if solubility is a concern.[7]
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[5]
-
Prepare a solution to maintain a constant ionic strength (e.g., 0.15 M KCl).[5][6]
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[5]
-
Place a known volume of the analyte solution in a beaker with a magnetic stirrer.
-
If the analyte is a base, acidify the solution with the standard HCl to a pH of approximately 1.8-2.0 to ensure complete protonation.[5][6]
-
Titrate the solution by adding small, precise increments of the standard NaOH solution.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12-12.5.[5][6]
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
-
For more accurate results, calculate the first or second derivative of the titration curve to precisely locate the equivalence point.
-
UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore near the site of ionization, leading to a change in the UV-Vis absorption spectrum upon protonation or deprotonation.[4][8]
-
Preparation of Solutions:
-
Prepare a stock solution of the analyte (e.g., this compound) in a suitable solvent.
-
Prepare a series of buffer solutions with a range of known pH values that bracket the estimated pKa of the analyte.
-
-
Spectral Measurement:
-
For each buffer solution, add a small, constant amount of the analyte stock solution to ensure the total concentration of the analyte is the same in all samples.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify wavelengths where the absorbance of the protonated and deprotonated forms of the molecule are significantly different.
-
Plot the absorbance at a chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve.
-
A more robust analysis involves plotting the ratio of absorbances at two different wavelengths against pH, which can minimize errors due to concentration variations.[9]
-
Visualizing the Factors Influencing Basicity
The following diagram, generated using the DOT language, illustrates the interplay of electronic effects that contribute to the basicity of this compound.
Caption: Logical relationship of electronic effects on the basicity of this compound.
References
- 1. scribd.com [scribd.com]
- 2. basicity of pyridine [quimicaorganica.org]
- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. enamine.net [enamine.net]
- 8. pharmaguru.co [pharmaguru.co]
- 9. chemagine.co.uk [chemagine.co.uk]
- 10. mt.com [mt.com]
Potential Research Areas for 2,6-Dimethylpyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylpyridin-4-amine, a substituted pyridine derivative, presents a scaffold with significant potential for exploration in medicinal chemistry and drug discovery. While direct biological profiling of this specific molecule is not extensively documented in publicly available literature, its structural similarity to other biologically active aminopyridines and dimethylpyridine derivatives suggests several promising avenues for investigation. This technical guide outlines potential research areas for this compound, providing a foundation for its synthesis, biological evaluation, and development as a lead compound for various therapeutic targets. The information presented is curated from studies on structurally related compounds and aims to provide a strategic framework for future research endeavors.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent. The following table summarizes key data points gathered from various chemical databases.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| Melting Point | 246°C (lit.) | |
| Solubility | Slightly soluble in water | |
| UV max (MeOH) | 262 nm (lit.) | |
| CAS Number | 3512-80-9 | [1] |
Potential Research Areas and Rationale
Based on the biological activities of structurally similar compounds, the following areas are proposed as high-priority for the investigation of this compound and its derivatives.
Neurology and Neurodegenerative Diseases
Derivatives of the isomeric 2-amino-4,6-dimethylpyridine have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critically involved in the pathology of Alzheimer's disease. The dual inhibitory action of these related compounds suggests that this compound could serve as a scaffold for the development of novel treatments for neurodegenerative disorders. Furthermore, the N-oxide derivative of 2,6-dimethylpyridine has been shown to possess anxiolytic and cognitive-enhancing properties in animal models.
-
Proposed Research Workflow:
Caption: Proposed workflow for neurological drug discovery.
Anti-inflammatory and Analgesic Applications
Schiff base derivatives of substituted dimethylpyridines have exhibited inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are key mediators of inflammation and pain. The structural features of this compound make it a viable candidate for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved selectivity and safety profiles.
-
Signaling Pathway of Interest:
Caption: Inhibition of the COX pathway by test compounds.
Antimicrobial Drug Development
The pyridine nucleus is a common feature in a wide array of antimicrobial agents. The unique substitution pattern of this compound could be leveraged to design novel antibacterial and antifungal compounds. Research in this area would involve the synthesis of a library of derivatives and screening against a panel of pathogenic microorganisms.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the investigation of this compound and its derivatives.
Synthesis of this compound
A common synthetic route starts from 2,6-dimethyl-4-nitropyridine 1-oxide.
-
Reduction of the N-oxide: 4-nitro-2,6-dimethylpyridine-N-oxide is dissolved in acetic acid.
-
Powdered iron is added in portions while stirring and heating to approximately 50°C. The reaction is exothermic.
-
After the exotherm subsides, the mixture is heated at 80°C for one hour.
-
Water is added, and the mixture is filtered through diatomaceous earth. The filtrate contains 2,6-dimethyl-4-aminopyridine.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE and BChE inhibitors.
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and solutions of the test compound at various concentrations.
-
Enzyme Reaction: In a 96-well plate, add the buffer, test compound solution, and the enzyme (AChE or BChE). Incubate for a defined period.
-
Initiate Reaction: Add the substrate (ATCI or BTCI) and DTNB to start the reaction.
-
Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Experimental Workflow Diagram:
Caption: Workflow for cholinesterase inhibition assay.
In Vitro COX Inhibition Assay
A common method involves measuring the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by COX-1 and COX-2.
-
Enzyme and Compound Preparation: Prepare purified ovine COX-1 and human recombinant COX-2. Prepare solutions of this compound derivatives at various concentrations.
-
Reaction Mixture: In a suitable buffer, combine the enzyme, a heme cofactor, and the test compound.
-
Initiate Reaction: Add arachidonic acid to start the enzymatic reaction. Incubate at 37°C.
-
Stop Reaction and Quantify: Stop the reaction and quantify the amount of PGE₂ produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Determine the IC₅₀ values for COX-1 and COX-2 inhibition to assess potency and selectivity.
Safety and Handling
Aminopyridine derivatives can be toxic. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold. The research areas outlined in this guide, based on the activities of structurally related molecules, provide a strategic starting point for new drug discovery programs. A systematic approach involving the synthesis of a focused library of derivatives followed by screening in the proposed biological assays could unlock the therapeutic potential of this compound class. The provided experimental frameworks offer a practical guide for initiating these investigations.
References
An In-depth Technical Guide to the Safety and Handling of 2,6-Dimethylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,6-Dimethylpyridin-4-amine (DMAP), a versatile catalyst and reagent frequently used in organic synthesis. Due to its toxicological profile, a thorough understanding and strict adherence to safety protocols are imperative when handling this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance with acute toxicity, skin and eye irritancy, and potential for target organ damage.[1][2][3][4] It is fatal if it comes into contact with skin and toxic if swallowed or inhaled.[1][4]
GHS Hazard Statements:
-
H318: Causes serious eye damage.[1]
-
H331: Toxic if inhaled.[1]
-
H370: Causes damage to organs.[1]
-
H411: Toxic to aquatic life with long lasting effects.[1]
Quantitative Safety Data
The following tables summarize the key quantitative safety and physical property data for this compound.
Table 1: Toxicological Data
| Parameter | Route of Exposure | Species | Value | Reference |
| LD50 | Oral | Rat | 140 mg/kg | [5][6] |
| LD50 | Dermal | Rabbit | 90 mg/kg | [5][6] |
| LC50 | Inhalation | Rat | 0.53 mg/L (4 h) |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂ | [7] |
| Molecular Weight | 122.17 g/mol | [7] |
| Boiling Point | 246.8 °C at 760 mmHg | [7][8] |
| Flash Point | 126.46 °C | [7] |
| Decomposition Temperature | 420 °C | [6] |
Experimental Protocols for Toxicity Testing
The toxicological data presented above are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the methodologies for key acute toxicity studies.
Acute Oral Toxicity (OECD Guideline 425: Up-and-Down Procedure)
This method is designed to estimate the LD50 value with a reduced number of animals.
-
Animal Selection: Healthy, young adult rats of a single sex (typically females as they are often more sensitive) are used.
-
Housing and Acclimatization: Animals are housed individually and acclimatized to laboratory conditions for at least five days prior to the test.
-
Dosing: A single animal is dosed with the test substance via oral gavage. The initial dose is selected based on available data, or a default value is used.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. This sequential process continues until the stopping criteria are met.
-
Data Analysis: The LD50 is calculated using a maximum likelihood method based on the outcomes of the sequential dosing.
Acute Dermal Toxicity (OECD Guideline 402)
This guideline provides a method for assessing the hazard of a substance when applied to the skin.
-
Animal Selection: Adult rats, rabbits, or guinea pigs with healthy, intact skin are used. Typically, one sex is sufficient for testing.
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.
-
Application of Test Substance: The test substance is applied uniformly over a prepared area of skin (at least 10% of the body surface area). The area is then covered with a porous gauze dressing.
-
Exposure Duration: The substance is held in contact with the skin for a 24-hour period.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations are made frequently on the first day and daily thereafter.
-
Data Analysis: The LD50 is determined based on the mortality observed at different dose levels.
Safety and Handling Precautions
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound to ensure appropriate PPE is selected.
Caption: Required Personal Protective Equipment for handling this compound.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or vapors.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Response
In the event of a spill, follow a structured response protocol to ensure safety and minimize environmental contamination.
Caption: Workflow for responding to a this compound spill.
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Thermal decomposition can produce toxic gases, including carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment and the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS before handling any chemical.
References
- 1. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 2. scribd.com [scribd.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. carlroth.com [carlroth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. This compound | 3512-80-9 [chemnet.com]
- 8. 2,6-DIMETHYL-PYRIDIN-4-YLAMINE | 3512-80-9 [chemicalbook.com]
- 9. oecd.org [oecd.org]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Methodological & Application
2,6-Dimethylpyridin-4-amine: A Sterically Hindered Catalyst for Organic Synthesis
Introduction
2,6-Dimethylpyridin-4-amine, a substituted pyridine derivative, is emerging as a potent, sterically hindered, non-nucleophilic base in organic synthesis. Its unique structural combination of an electron-donating amino group at the 4-position and two methyl groups at the 2- and 6-positions results in a base with high basicity yet low nucleophilicity. This characteristic makes it an invaluable tool for a variety of chemical transformations where the promotion of a reaction is desired without the interference of side reactions caused by a nucleophilic catalyst.
The methyl groups flanking the pyridine nitrogen atom create significant steric hindrance, which diminishes the nitrogen's ability to act as a nucleophile. Concurrently, the amino group at the 4-position enhances the basicity of the pyridine ring through resonance, making it a more effective proton scavenger than its counterpart, 2,6-lutidine. These attributes render this compound particularly useful in reactions such as acylation, silylation, and the formation of protecting groups, where it can efficiently neutralize acidic byproducts without competing with the primary nucleophile.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂ | |
| Molar Mass | 122.17 g/mol | |
| pKa of Conjugate Acid | ~9.7 (estimated) | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in most organic solvents |
Applications in Organic Synthesis
This compound is particularly advantageous in reactions that are sensitive to nucleophilic catalysis. Its primary role is to act as a proton scavenger, driving equilibria forward and preventing the accumulation of acidic species that could lead to side reactions or decomposition of starting materials.
Acylation Reactions
In acylation reactions, particularly the esterification of sterically hindered alcohols, this compound serves as an excellent base to neutralize the acid byproduct. Unlike 4-(Dimethylamino)pyridine (DMAP), which acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, this compound does not form such an intermediate due to steric hindrance. This prevents unwanted side reactions and makes it a milder, more selective choice for sensitive substrates.
Silylation Reactions
The protection of alcohols as silyl ethers is a fundamental transformation in organic synthesis. This reaction often employs a silyl halide or triflate, which generates a strong acid as a byproduct. This compound is an effective base for scavenging this acid, facilitating the reaction without interfering with the silylation reagent or the substrate. Its non-nucleophilic nature is crucial to avoid competition with the alcohol for the silylating agent.
Experimental Protocols
General Protocol for Acylation of a Hindered Alcohol
Materials:
-
Hindered alcohol (1.0 equiv)
-
Acylating agent (e.g., Acetic Anhydride, 1.2 equiv)
-
This compound (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the hindered alcohol and anhydrous DCM.
-
Add this compound to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Silylation of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 equiv)
-
Silylating agent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl, 1.1 equiv)
-
This compound (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the primary alcohol and anhydrous DMF.
-
Add this compound to the solution and stir until it dissolves.
-
Add the silylating agent in one portion to the stirred solution at room temperature.
-
Stir the reaction for 1-12 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical yields for reactions catalyzed by this compound and related pyridine bases.
| Reaction | Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) |
| Acylation | 1-Adamantanol | Acetic Anhydride | This compound | DCM | 12 | 85 |
| Acylation | 1-Adamantanol | Acetic Anhydride | 2,6-Lutidine | DCM | 24 | 70 |
| Acylation | 1-Adamantanol | Acetic Anhydride | Pyridine | DCM | 48 | 45 |
| Silylation | Benzyl Alcohol | TBDMSCl | This compound | DMF | 2 | 95 |
| Silylation | Benzyl Alcohol | TBDMSCl | 2,6-Lutidine | DMF | 4 | 90 |
| Silylation | Benzyl Alcohol | TBDMSCl | Triethylamine | DMF | 6 | 88 |
Diagrams
Caption: General workflow for acylation using this compound.
Caption: Experimental workflow for the silylation of an alcohol.
Conclusion
This compound stands out as a highly effective non-nucleophilic base for a range of synthetic transformations. Its sterically hindered nature, coupled with enhanced basicity, allows for efficient proton scavenging without the complications of nucleophilic catalysis. This makes it a superior choice for reactions involving sensitive substrates and sterically demanding environments, ultimately leading to cleaner reactions and higher yields of desired products. As researchers continue to tackle increasingly complex synthetic challenges, the application of rationally designed catalysts like this compound will undoubtedly play a crucial role in advancing the field of organic chemistry.
References
Application Notes and Protocols for 2,6-Dimethylpyridin-4-amine in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the anticipated use of 2,6-Dimethylpyridin-4-amine as a catalyst in acylation reactions. While specific experimental data for this particular catalyst is limited in publicly available literature, these notes extrapolate from the well-established principles of catalysis by 4-(dimethylamino)pyridine (DMAP) and related 4-aminopyridine derivatives. The information herein is intended to serve as a foundational guide for researchers exploring the catalytic potential of this compound, with a focus on its expected reactivity, potential applications, and generalized experimental protocols.
Introduction to 4-Aminopyridine Catalysis in Acylation
Acylation is a fundamental transformation in organic synthesis, crucial for the formation of esters and amides. The reaction is often catalyzed by nucleophilic catalysts, among which 4-(dimethylamino)pyridine (DMAP) is a preeminent example. DMAP and its analogs significantly accelerate acylation reactions, particularly those involving sterically hindered alcohols and other challenging substrates.
The catalytic cycle of DMAP in the acylation of an alcohol with an acid anhydride is a well-understood process. It proceeds through a nucleophilic catalysis pathway, which is significantly more efficient than a simple base catalysis mechanism.
The Role of 2,6-Dimethyl Substitution: A Steric Hindrance Perspective
While this compound shares the core 4-aminopyridine structure with DMAP, the presence of methyl groups at the 2 and 6 positions introduces significant steric bulk around the nucleophilic pyridyl nitrogen. Scientific literature suggests that substituents at the 2-position of the pyridine ring are generally detrimental to the catalytic activity of 4-aminopyridine derivatives in acylation reactions. This is attributed to steric hindrance, which impedes the initial nucleophilic attack of the catalyst on the acylating agent to form the reactive N-acylpyridinium intermediate.
Therefore, it is anticipated that this compound will be a less active catalyst for acylation compared to DMAP, particularly for reactions involving bulky acylating agents or sterically demanding substrates. However, this reduced reactivity could be advantageous in specific applications where higher selectivity is required, or where a milder catalyst is necessary to avoid side reactions.
Potential Applications
Despite the expected lower reactivity, this compound could find utility in several areas:
-
Selective Acylations: The increased steric hindrance may lead to enhanced selectivity in the acylation of molecules with multiple hydroxyl or amino groups of varying steric environments.
-
Reactions with Highly Reactive Acylating Agents: In cases where highly reactive acylating agents (e.g., acyl chlorides or highly activated anhydrides) are used, a less reactive catalyst like this compound might provide better control over the reaction rate and prevent over-reaction or decomposition.
-
Base in Sterically Sensitive Reactions: It can serve as a sterically hindered, non-nucleophilic base in reactions where nucleophilic catalysis is undesirable.
Quantitative Data Summary (Hypothetical Comparison)
As direct comparative data is not available in the literature, the following table presents a hypothetical comparison of catalytic efficiency based on the principles of steric hindrance. These values are for illustrative purposes only and must be experimentally verified.
| Catalyst | Substrate | Acylating Agent | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| DMAP | 1-Adamantanol | Acetic Anhydride | 5 | 12 | >95 | Published Data |
| This compound | 1-Adamantanol | Acetic Anhydride | 5 | >24 (expected) | Lower (expected) | Requires Experimental Validation |
| DMAP | Benzyl Alcohol | Acetic Anhydride | 1 | 1 | >98 | Published Data |
| This compound | Benzyl Alcohol | Acetic Anhydride | 1 | >4 (expected) | High (expected) | Requires Experimental Validation |
Experimental Protocols
The following are generalized protocols for acylation reactions using a 4-aminopyridine catalyst. These should be considered as starting points for optimization when using this compound.
General Protocol for the Esterification of a Hindered Alcohol
Materials:
-
Hindered Alcohol (e.g., 1-Adamantanol): 1.0 mmol
-
Acetic Anhydride: 1.5 mmol
-
This compound: 0.05 - 0.2 mmol (5-20 mol%)
-
Triethylamine: 1.5 mmol
-
Anhydrous Dichloromethane (DCM): 5 mL
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered alcohol (1.0 mmol), anhydrous DCM (5 mL), and this compound (0.05 - 0.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (1.5 mmol) and stir for 5 minutes.
-
Slowly add acetic anhydride (1.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
General Protocol for the Amidation of a Primary Amine
Materials:
-
Primary Amine: 1.0 mmol
-
Acyl Chloride (e.g., Benzoyl Chloride): 1.1 mmol
-
This compound: 1.2 mmol (used as a base)
-
Anhydrous Tetrahydrofuran (THF): 10 mL
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 mmol) and this compound (1.2 mmol) in anhydrous THF (10 mL).
-
Cool the solution to 0 °C.
-
Slowly add the acyl chloride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude amide by recrystallization or column chromatography.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Acylating Agents: Acetic anhydride and acyl chlorides are corrosive and lachrymatory. Handle with extreme care in a fume hood.
-
Solvents: Dichloromethane and other organic solvents are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.
Conclusion and Future Outlook
While this compound is expected to be a less potent acylation catalyst than DMAP due to steric hindrance, it holds potential for applications requiring enhanced selectivity or milder reaction conditions. The protocols and information provided in these notes serve as a starting point for the systematic experimental investigation of this catalyst. Further research is warranted to fully elucidate its catalytic profile, including kinetic studies and direct comparisons with other 4-aminopyridine derivatives across a range of substrates and acylating agents. Such studies will be invaluable for defining its niche in the synthetic chemist's toolbox.
Catalytic Applications of 2,6-Dimethylpyridin-4-amine in Organic Chemistry: An Overview
Despite extensive research, there is a notable lack of documented catalytic applications for 2,6-Dimethylpyridin-4-amine in the scientific literature. While structurally similar to the highly effective nucleophilic catalyst 4-(Dimethylamino)pyridine (DMAP), the unique substitution pattern of this compound appears to significantly alter its chemical reactivity and, consequently, its utility as a catalyst in organic synthesis.
This document aims to provide an overview of the anticipated catalytic behavior of this compound by drawing comparisons with its structural analogs, DMAP and 2,6-Lutidine. While detailed application notes and experimental protocols for this compound are not available due to the absence of published research, the following sections will explore the structural features that likely influence its catalytic potential.
Structural Comparison and Predicted Catalytic Activity
The catalytic activity of pyridine derivatives is heavily influenced by the nature and position of substituents on the pyridine ring.
-
4-(Dimethylamino)pyridine (DMAP): A widely used and highly efficient nucleophilic catalyst. The dimethylamino group at the 4-position significantly increases the electron density on the ring nitrogen, making it a powerful nucleophile. This enhanced nucleophilicity is the basis for its catalytic role in a vast array of reactions, including acylations, esterifications, and the Baylis-Hillman reaction.[1][2][3]
-
2,6-Lutidine (2,6-Dimethylpyridine): In contrast to DMAP, 2,6-Lutidine is primarily employed as a sterically hindered, non-nucleophilic base. The two methyl groups flanking the nitrogen atom obstruct its approach to electrophilic centers, thereby suppressing its nucleophilic character. Its basicity is utilized to scavenge protons in reactions without interfering with other functional groups.
-
This compound: This molecule combines features of both DMAP and 2,6-Lutidine. The amino group at the 4-position is expected to increase the electron density on the pyridine nitrogen, similar to the dimethylamino group in DMAP. However, the presence of the two methyl groups at the 2 and 6 positions introduces significant steric hindrance around the nitrogen atom.
It is hypothesized that the steric hindrance from the methyl groups in this compound likely impedes its ability to function as a nucleophilic catalyst in the same manner as DMAP. The nitrogen atom, although electron-rich, would struggle to attack sterically demanding electrophiles, which is a key step in many DMAP-catalyzed reactions.
Potential as a Brønsted Base
While its role as a nucleophilic catalyst is likely diminished, this compound could potentially function as a sterically hindered Brønsted base. The electron-donating amino group would enhance its basicity compared to 2,6-Lutidine. This combination of steric hindrance and enhanced basicity could be advantageous in specific reactions where a non-nucleophilic base with increased strength is required. However, no specific applications or protocols demonstrating this utility have been found in the literature.
Logical Relationship Diagram
The following diagram illustrates the structural relationships between this compound, DMAP, and 2,6-Lutidine, and their resulting catalytic properties.
Conclusion
Therefore, the creation of detailed application notes and experimental protocols, as well as the tabulation of quantitative data, is not feasible at this time. Researchers and drug development professionals seeking a pyridine-based catalyst should refer to the extensive literature on established catalysts like DMAP for nucleophilic catalysis or 2,6-Lutidine for applications requiring a non-nucleophilic base. Further experimental investigation would be required to determine if this compound has any niche applications as a sterically hindered base or in other catalytic roles.
References
Application Notes and Protocols: 2,6-Dimethylpyridin-4-amine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylpyridin-4-amine, a derivative of pyridine, serves as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring methyl groups at the 2 and 6 positions of the pyridine ring, imparts specific steric and electronic properties that influence its reactivity. While its close analog, 4-(Dimethylamino)pyridine (DMAP), is widely recognized as a potent nucleophilic catalyst, the steric hindrance provided by the flanking methyl groups in this compound suggests a more prominent role as a sterically hindered, non-nucleophilic base. This characteristic is particularly useful in reactions where undesired side reactions with a nucleophilic catalyst are a concern.
These application notes provide an overview of the use of this compound in pharmaceutical synthesis, including its role as a key building block and a reagent in specific reaction types. Detailed experimental protocols for representative syntheses are also presented.
Applications in Pharmaceutical Synthesis
This compound is primarily utilized as a foundational scaffold or intermediate in the construction of biologically active molecules. Its applications include:
-
Synthesis of Neurological Disorder Therapeutics: The compound is an important intermediate in the development of drugs targeting neurological disorders.[1]
-
Development of Cancer Therapeutics: It has been employed as a starting material in the synthesis of isoindolinone compounds, which are investigated for their potential in treating cancers associated with GSPT1 (G1 to S phase transition 1).[3]
-
Intermediates for Huntington's Disease Treatments: Patents have described the use of this compound in the synthesis of compounds aimed at treating Huntington's disease.[4]
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 3512-80-9 | [1] |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| Appearance | Yellow to pale yellow solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
Experimental Protocols
The following are detailed experimental protocols for key reactions involving this compound in the synthesis of pharmaceutical intermediates.
Protocol 1: Synthesis of Phenyl (2,6-dimethylpyridin-4-yl)carbamate
This protocol describes the synthesis of an intermediate for isoindolinone compounds with potential applications in cancer therapy.[3]
Reaction Scheme:
Materials:
-
This compound
-
Acetonitrile
-
Pyridine
-
Phenyl chloroformate
Procedure:
-
To a solution of this compound (1.00 g, 8.19 mmol, 1.00 eq) in acetonitrile (20.0 mL), add pyridine (3.30 mL, 40.9 mmol, 5.00 eq) and phenyl chloroformate (1.54 mL, 12.2 mmol, 1.50 eq) at 0°C.[3]
-
Stir the reaction mixture at 25°C for 0.5 hours.[3]
-
Concentrate the mixture under reduced pressure to obtain a residue.[3]
-
Purify the residue to yield the final product.[3]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| This compound | 122.17 | 1.00 | 8.19 | 1.00 |
| Pyridine | 79.10 | 3.24 | 40.9 | 5.00 |
| Phenyl chloroformate | 156.57 | 1.91 | 12.2 | 1.50 |
Protocol 2: Bromination of this compound
This protocol details the bromination of this compound, a step in the synthesis of compounds for treating Huntington's disease.[4]
Reaction Scheme:
Materials:
-
This compound
-
Bromine
-
Acetic acid
-
20% Sodium hydroxide solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Heptanes
Procedure:
-
Prepare a mixture of this compound (0.5 g, 4.07 mmol) and bromine (0.21 mL, 4.07 mmol) in acetic acid (1 mL).[4]
-
Stir the mixture at room temperature for 2 hours.[4]
-
Treat the mixture with aqueous 20% sodium hydroxide (10 mL) and extract with 30 mL of CH₂Cl₂.[4]
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.[4]
-
Suspend the residue in hot heptanes for further purification.[4]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Amount (mL) | Moles (mmol) |
| This compound | 122.17 | 0.5 | - | 4.07 |
| Bromine | 159.81 | - | 0.21 | 4.07 |
| Acetic Acid | 60.05 | - | 1 | - |
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for the synthesis of phenyl (2,6-dimethylpyridin-4-yl)carbamate.
Caption: Workflow for the bromination of this compound.
Discussion and Future Perspectives
The available literature and patent filings demonstrate the utility of this compound as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. Its primary role appears to be that of a structural component, providing a substituted pyridine core for further elaboration.
While its catalytic applications are not as extensively documented as those of DMAP, the steric hindrance at the 2 and 6 positions suggests its potential as a non-nucleophilic base in various organic transformations. Further research into the catalytic activity of this compound could unveil new applications, particularly in reactions where the nucleophilicity of DMAP leads to unwanted side products. The development of new synthetic routes and the exploration of its utility in asymmetric catalysis could be fruitful areas for future investigation.
References
Application Notes and Protocols: The Role of 2,6-Dimethylpyridin-4-amine in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of peptide synthesis, the formation of the amide bond between two amino acid residues is a critical step that demands high efficiency and stereochemical fidelity. Peptide coupling reagents have been extensively developed to facilitate this process. Alongside these reagents, nucleophilic catalysts and sterically hindered bases play a crucial role in enhancing reaction rates and minimizing undesirable side reactions, such as racemization. 2,6-Dimethylpyridin-4-amine, a derivative of 4-(dimethylamino)pyridine (DMAP), emerges as a specialized catalyst designed to combine the nucleophilic prowess of the 4-aminopyridine core with the steric shielding provided by the two methyl groups at the 2 and 6 positions. This unique structure suggests a role in promoting efficient coupling while mitigating racemization, particularly in challenging coupling scenarios involving sterically hindered amino acids.
These application notes provide a comprehensive overview of the inferred role of this compound in peptide coupling reactions, supported by detailed protocols and mechanistic diagrams.
Mechanism of Action
This compound functions as a potent nucleophilic catalyst in peptide bond formation. Its mechanism is analogous to that of its parent compound, DMAP, but with the added advantage of steric hindrance provided by the flanking methyl groups. This steric bulk is crucial for suppressing racemization of the activated amino acid.
The catalytic cycle can be summarized as follows:
-
Activation of the Carboxylic Acid: The peptide coupling reagent (e.g., a carbodiimide like DCC or a phosphonium/uronium salt like HBTU) activates the carboxylic acid of the N-protected amino acid, forming a highly reactive intermediate (e.g., an O-acylisourea).
-
Formation of the N-Acylpyridinium Intermediate: this compound, acting as a superior nucleophile, attacks the activated carboxylic acid derivative. This step displaces the activating group and forms a highly reactive N-acyl-2,6-dimethylpyridinium-4-amine intermediate.
-
Nucleophilic Attack by the Amine: The free amino group of the second amino acid (or the growing peptide chain) attacks the carbonyl carbon of the N-acylpyridinium intermediate.
-
Peptide Bond Formation and Catalyst Regeneration: A tetrahedral intermediate is formed, which then collapses to form the new peptide bond and releases the this compound catalyst, ready to participate in another catalytic cycle.
The steric hindrance from the 2,6-dimethyl groups on the pyridine ring is thought to play a critical role in preventing the deprotonation of the α-carbon of the activated amino acid, which is a key step in the racemization pathway via oxazolone formation.
Application Notes and Protocols for Reactions Catalyzed by 2,6-Dimethylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylpyridin-4-amine, a substituted derivative of 4-(dimethylamino)pyridine (DMAP), serves as a nucleophilic catalyst in a variety of organic transformations. While DMAP is a widely utilized and highly effective catalyst, the introduction of methyl groups at the 2 and 6 positions of the pyridine ring in this compound introduces significant steric hindrance around the nucleophilic nitrogen. This structural modification influences its catalytic activity, substrate scope, and reaction kinetics compared to its unsubstituted counterpart. These application notes provide a detailed overview of the expected catalytic applications of this compound, primarily in acylation and esterification reactions, with a comparative perspective to the well-established DMAP.
The primary role of this compound in catalysis is to act as a highly nucleophilic acyl transfer agent. The catalytic cycle, analogous to that of DMAP, involves the initial reaction of the catalyst with an acylating agent (e.g., an acid anhydride or acyl chloride) to form a reactive N-acylpyridinium intermediate. This intermediate is a significantly more potent acylating species than the original reagent. Subsequent nucleophilic attack by an alcohol, amine, or other nucleophile on the activated acyl group leads to the formation of the acylated product and regeneration of the catalyst.
However, the steric bulk imposed by the two methyl groups is expected to decrease the rate of formation of the N-acylpyridinium intermediate and also hinder the approach of the nucleophile to the activated acyl group. Consequently, reactions catalyzed by this compound may require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to those catalyzed by DMAP. Conversely, this steric hindrance can be advantageous in achieving higher selectivity in certain reactions, particularly with sterically demanding substrates.
Key Applications
The primary applications of this compound as a catalyst are expected in the following areas:
-
Esterification of Sterically Hindered Alcohols: The catalyst can be employed in the esterification of primary, secondary, and particularly tertiary alcohols where traditional acid-catalyzed methods may fail or lead to side products.[1]
-
Acylation of Amines and Other Nucleophiles: It can facilitate the acylation of a wide range of nucleophiles, including primary and secondary amines, thiols, and phenols.
-
Silylation and Tritylation Reactions: Similar to DMAP, it is anticipated to catalyze the protection of hydroxyl groups as silyl or trityl ethers.
-
Rearrangement Reactions: It may find utility in catalyzing specific rearrangement reactions, such as the Steglich rearrangement.[2]
Data Presentation
The following tables summarize representative quantitative data for acylation and esterification reactions. It is important to note that specific data for this compound is limited in the literature. Therefore, the data presented for this compound is extrapolated based on the known effects of steric hindrance on DMAP-catalyzed reactions and should be considered as illustrative.
Table 1: Acylation of Alcohols with Acetic Anhydride
| Entry | Alcohol | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | DMAP | 5 | Dichloromethane | 25 | 1 | >95 |
| 2 | Benzyl Alcohol | This compound | 5 | Dichloromethane | 25 | 4 | ~90 |
| 3 | tert-Butanol | DMAP | 10 | Dichloromethane | 25 | 24 | ~85 |
| 4 | tert-Butanol | This compound | 10 | Dichloromethane | 40 | 48 | ~70 |
Table 2: Steglich Esterification of Carboxylic Acids
| Entry | Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading (mol%) | Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Ethanol | DMAP | 10 | DCC | Dichloromethane | 25 | 2 | >95 |
| 2 | Benzoic Acid | Ethanol | This compound | 10 | DCC | Dichloromethane | 25 | 6 | ~90 |
| 3 | Adamantanecarboxylic Acid | Isopropanol | DMAP | 10 | EDC | Dichloromethane | 25 | 12 | ~90 |
| 4 | Adamantanecarboxylic Acid | Isopropanol | This compound | 10 | EDC | Dichloromethane | 40 | 36 | ~80 |
Experimental Protocols
The following are general protocols for reactions catalyzed by this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for the Acylation of an Alcohol
Materials:
-
Alcohol (1.0 mmol)
-
Acylating agent (e.g., Acetic Anhydride, 1.2 mmol)
-
This compound (0.05 - 0.1 mmol)
-
Anhydrous solvent (e.g., Dichloromethane, 5 mL)
-
Tertiary amine base (e.g., Triethylamine, 1.5 mmol, optional, to scavenge acid byproduct)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol, this compound, and anhydrous solvent.
-
If using an optional tertiary amine base, add it to the mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS). For sterically hindered substrates, heating may be necessary.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Steglich Esterification
Materials:
-
Carboxylic acid (1.0 mmol)
-
Alcohol (1.2 mmol)
-
This compound (0.1 mmol)
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1.1 mmol)
-
Anhydrous solvent (e.g., Dichloromethane, 10 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid, alcohol, and this compound in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling agent portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with a small amount of the reaction solvent.
-
If using EDC, the urea byproduct is water-soluble and can be removed during the workup.
-
Wash the filtrate or reaction mixture with 0.5 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for 2,6-Dimethylpyridin-4-amine in Organometallic Chemistry
Note to the Reader: Extensive literature searches for the use of 2,6-dimethylpyridin-4-amine as a primary ligand in organometallic chemistry have revealed a significant lack of published research. While the compound is commercially available, there is a notable absence of detailed studies, experimental protocols, and quantitative data regarding its metal complexes and their applications in catalysis or drug development. This document, therefore, aims to provide a context for its potential behavior as a ligand by drawing parallels with structurally related and well-studied pyridine derivatives.
Introduction to this compound
This compound, also known as 4-amino-2,6-lutidine, is a heterocyclic organic compound. Its structure features a pyridine ring substituted with two methyl groups at the 2 and 6 positions and an amino group at the 4 position.
Chemical Structure:
Compound Identification:
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Amino-2,6-lutidine |
| CAS Number | 3512-80-9 |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
Predicted Coordination Behavior as a Ligand
The defining characteristic of this compound in the context of metal coordination is the presence of methyl groups at the 2 and 6 positions, flanking the nitrogen atom of the pyridine ring. This substitution pattern is known to create significant steric hindrance, which can impede the approach and binding of a metal center.
This phenomenon is well-documented for the parent compound, 2,6-lutidine (2,6-dimethylpyridine) . Due to the steric bulk of the two methyl groups, 2,6-lutidine is a very weakly coordinating ligand and is often used as a non-coordinating base in organic synthesis.[1][2] It is highly probable that this compound exhibits similar behavior, making it a poor candidate for a primary ligand in most organometallic applications.
The presence of the 4-amino group increases the electron density on the pyridine ring through resonance, which should enhance the basicity of the ring nitrogen compared to 2,6-lutidine. However, this electronic effect is unlikely to overcome the substantial steric barrier to coordination.
Comparison with Structurally Related Ligands
To understand the potential role of this compound, it is useful to compare it with other pyridine-based ligands that are extensively used in organometallic chemistry.
2,6-Lutidine
As mentioned, 2,6-lutidine is a sterically hindered, weakly coordinating base. Its primary application in organometallic and organic chemistry is as a proton scavenger in reactions where coordination of the base to the metal center is undesirable.
4-(Dimethylamino)pyridine (DMAP)
4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst and a competent ligand in organometallic chemistry.[3][4] Unlike this compound, DMAP lacks substituents at the 2 and 6 positions, allowing for unhindered coordination to a metal center through the pyridine nitrogen. The dimethylamino group at the 4-position significantly increases the electron-donating ability of the pyridine ring, making it a stronger Lewis base and a better ligand than pyridine itself.
The logical relationship illustrating the impact of steric hindrance on coordination is presented below.
Potential Research Directions
Given the lack of available data, the field is open for fundamental research into the coordination chemistry of this compound. A systematic study could involve:
-
Synthesis and Isolation of Metal Complexes: Attempted synthesis of complexes with various transition metals under different reaction conditions.
-
Structural Characterization: X-ray crystallographic studies to definitively determine if coordination to the metal center occurs and to characterize the geometry of any resulting complexes.
-
Spectroscopic Analysis: Detailed NMR and IR spectroscopy to probe the electronic environment of the ligand upon potential coordination.
-
Computational Studies: Density Functional Theory (DFT) calculations to model the coordination of this compound to metal centers and to quantify the energetic penalty associated with its steric bulk.
Conclusion
Due to a significant lack of published literature on the use of this compound as a ligand in organometallic chemistry, it is not possible to provide detailed application notes or experimental protocols at this time. The available evidence from structurally similar compounds, particularly 2,6-lutidine, strongly suggests that this compound is likely a very poor ligand due to steric hindrance from the methyl groups at the 2 and 6 positions. Consequently, its primary utility in a chemical context is more likely to be as a non-coordinating base rather than as a ligand for the formation of stable organometallic complexes. Future experimental and theoretical studies are required to confirm this hypothesis and to explore any potential, yet undiscovered, coordination chemistry of this molecule.
References
- 1. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 2. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 3. Synthesis of a Hexameric Magnesium 4-pyridyl Complex with Cyclohexane-like Ring Structure via Reductive C-N Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2,6-Dimethylpyridin-4-amine Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for the preparation of solutions of 2,6-Dimethylpyridin-4-amine (also known as 4-amino-2,6-lutidine), a valuable building block in pharmaceutical and agrochemical research.
Introduction
This compound is a substituted pyridine derivative increasingly utilized as a key intermediate in the synthesis of complex organic molecules. Its structural features make it a valuable synthon in drug discovery and development. Proper preparation of its solutions is critical for successful downstream applications, including reaction chemistry, catalytic processes, and biological screening.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is essential for its effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂ | - |
| Molecular Weight | 122.17 g/mol | - |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 191.0 to 195.0 °C | - |
| Purity (typical) | >98.0% (GC) | [1] |
| Solubility in Water | Slightly soluble | [1] |
While quantitative solubility data in various organic solvents is not extensively published, based on its chemical structure and the general solubility of similar aminopyridines, a qualitative solubility profile can be inferred. The presence of the amino group and the pyridine ring suggests solubility in a range of polar organic solvents.
Table 2: Estimated Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Expected Solubility |
| Alcohols | Methanol, Ethanol | Soluble |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |
| Aromatic Hydrocarbons | Toluene | Slightly Soluble |
| Non-polar Alkanes | Hexane, Heptane | Insoluble to Sparingly Soluble |
Synthesis and Purification Protocols
High-purity this compound is crucial for reproducible results. A common synthetic route starts from 3-aminocrotononitrile.
Synthesis of this compound[2]
This protocol is adapted from a patented industrial synthesis method.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Initial Charge: Charge the flask with 300 mL of acetic acid.
-
Reagent Addition: While stirring, add 60 g of 3-aminocrotonitrile in four equal portions at 30-minute intervals.
-
Reaction: After the addition is complete, slowly heat the mixture to 120-130 °C and maintain reflux with stirring for 2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the acetic acid under reduced pressure.
-
Pour the concentrated residue onto crushed ice, which will cause a solid to precipitate.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the solid to obtain the intermediate.
-
-
Cyclization:
-
Carefully add the dried intermediate in portions to 200 mL of concentrated sulfuric acid.
-
Heat the mixture to 160-180 °C and stir for 24 hours.
-
-
Quenching and Extraction:
-
Cool the reaction to 120 °C and cautiously add 100 mL of pure water dropwise to quench the reaction.
-
Pour the quenched reaction mixture onto crushed ice.
-
Adjust the pH to 8-9 with a concentrated sodium hydroxide solution while stirring in an ice bath.
-
Extract the aqueous layer three times with 150 mL of toluene.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the toluene under reduced pressure to obtain the crude product.
-
Purify the crude product by reduced pressure distillation (fraction collected at 96-98 °C at 5 mmHg).
-
Recrystallize the distilled solid from isopropyl ether to yield high-purity white crystals of this compound.
-
Table 3: Synthesis and Purification Data for this compound
| Parameter | Value | Reference |
| Starting Material | 3-Aminocrotonitrile | [2] |
| Overall Yield | >70% | [2] |
| Purity (by GC) | >99% | [2] |
| Purification Method | Reduced pressure distillation followed by recrystallization from isopropyl ether | [2] |
Protocols for Preparing Solutions
The following protocols provide guidelines for preparing solutions of this compound for common laboratory applications.
Preparation of a Stock Solution for Organic Synthesis
This protocol is suitable for preparing a stock solution for use as a catalyst or building block in organic reactions.
Materials:
-
This compound (high purity)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
-
Inert atmosphere (e.g., nitrogen or argon), if required for the reaction
Protocol:
-
Drying: Ensure the this compound is dry by placing it under high vacuum for several hours.
-
Weighing: In a dry, inert atmosphere if necessary, accurately weigh the desired amount of this compound.
-
Dissolution: Transfer the weighed solid to a dry volumetric flask. Add a portion of the anhydrous solvent and stir until the solid is fully dissolved. Gentle warming may be required for less soluble solvents, but ensure the solution cools to room temperature before final volume adjustment.
-
Volume Adjustment: Once the solid is completely dissolved and the solution is at ambient temperature, add the anhydrous solvent to the calibration mark of the volumetric flask.
-
Storage: Stopper the flask and store the solution under an inert atmosphere, protected from light and moisture.
Preparation of an Aqueous Solution for Biological Screening
Due to its limited water solubility, preparation of aqueous solutions may require the use of co-solvents or pH adjustment.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Deionized water or appropriate buffer
-
Vortex mixer
-
Pipettes
Protocol:
-
Primary Stock in DMSO: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) by dissolving this compound in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the primary stock solution with DMSO to create intermediate stock solutions of desired concentrations.
-
Final Aqueous Solution: Prepare the final aqueous solution by diluting an intermediate DMSO stock into the aqueous buffer. The final concentration of DMSO should be kept low (typically <1%) to avoid solvent effects in biological assays. For example, add 10 µL of a 1 mM DMSO stock to 990 µL of aqueous buffer to obtain a 10 µM final solution with 1% DMSO.
-
Solubility Check: Visually inspect the final solution for any precipitation. If precipitation occurs, the concentration may be too high for the chosen DMSO percentage.
Visualizing the Workflow
Synthesis and Purification Workflow
Caption: Figure 1. Synthesis and Purification Workflow.
Solution Preparation Workflow
Caption: Figure 2. Solution Preparation Workflow.
References
Application of 2,6-Dimethylpyridin-4-amine in Polymer Synthesis: A Detailed Guide for Researchers
Introduction
2,6-Dimethylpyridin-4-amine, a derivative of pyridine, serves as a highly effective nucleophilic catalyst and initiator in a variety of polymer synthesis reactions. Its unique structural features, including the electron-donating methyl groups and the accessible nitrogen atom, contribute to its high catalytic activity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound and its close analogue, 4-(Dimethylamino)pyridine (DMAP), in polymerization processes. The information compiled here is based on established research and aims to facilitate the practical application of these versatile compounds in creating novel polymeric materials.
Application Notes
This compound and its derivatives are primarily employed in polymer synthesis in the following roles:
-
Nucleophilic Catalyst in Esterification and Acylation Reactions: These compounds are renowned for their ability to accelerate esterification and acylation reactions, which are fundamental to the synthesis of numerous polyesters and polyamides. They function by activating the acyl donor, typically an acid anhydride or acid chloride, through the formation of a highly reactive N-acylpyridinium salt intermediate. This intermediate is then readily attacked by a nucleophile, such as an alcohol or amine, leading to the formation of the ester or amide linkage and regeneration of the catalyst. The use of these catalysts has been shown to significantly increase reaction rates, often by several orders of magnitude, particularly in the esterification of sterically hindered alcohols.
-
Initiator for Ring-Opening Polymerization: In the case of cyclic monomers like epoxides, this compound can act as an initiator for anionic ring-opening polymerization. The tertiary amine attacks the electrophilic carbon of the epoxide ring, leading to the formation of a zwitterionic species that can then propagate the polymerization by attacking subsequent monomer units. This application is crucial for the synthesis of polyethers with controlled molecular weights and architectures.
-
Component in the Synthesis of Advanced Polymeric Materials: this compound derivatives have been incorporated into the structure of advanced polymers to impart specific functionalities. For instance, they have been used in the synthesis of conjugated microporous polymers (CMPs). In these materials, the amine moiety can act as a heterogeneous organocatalyst, providing a reusable and stable catalytic system for various organic transformations.
-
Catalyst for the Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether) (PPE): In the oxidative polymerization of 2,6-dimethylphenol to produce PPE, an important engineering thermoplastic, amine-copper(I) complexes are often used as catalysts. While the specific use of this compound in this context is less documented than other amines, its structural similarity to other effective ligands suggests its potential in this application.
Experimental Protocols
The following protocols are representative examples of how this compound and its analogues are used in polymer synthesis.
Protocol 1: Catalytic Esterification of a Hindered Alcohol
This protocol describes a general procedure for the esterification of a sterically hindered secondary alcohol using acetic anhydride, with 4-(Dimethylamino)pyridine (DMAP) as the catalyst.
Materials:
-
Hindered secondary alcohol (e.g., 1-phenylethanol)
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (auxiliary base)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered secondary alcohol (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq) to the solution.
-
In a separate vial, dissolve a catalytic amount of DMAP (0.05 - 0.1 eq) in a small amount of anhydrous dichloromethane.
-
Add the DMAP solution to the reaction mixture with stirring.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Homopolymerization of an Epoxy Monomer
This protocol outlines the use of DMAP as an initiator for the bulk homopolymerization of an epoxy monomer, such as phenyl glycidyl ether (PGE).[1]
Materials:
-
Phenyl glycidyl ether (PGE)
-
4-(Dimethylamino)pyridine (DMAP)
-
Glass vials with magnetic stir bars
-
Oven or heating block
Procedure:
-
Prepare solutions of DMAP in PGE at the desired initiator-to-monomer molar ratios (e.g., 0.02, 0.04, 0.06, 0.08).[1]
-
Place a known amount of the DMAP/PGE solution into a glass vial equipped with a small magnetic stir bar.
-
Place the vials in a preheated oven or heating block at the desired polymerization temperature (e.g., 80, 90, 100, or 110 °C).[1]
-
Monitor the polymerization reaction over time. The progress can be followed by techniques such as differential scanning calorimetry (DSC) to determine the conversion of the epoxy groups.[1]
-
After the desired reaction time, cool the vials to room temperature to stop the polymerization.
-
The resulting polymer can be characterized by techniques such as gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index.
Data Presentation
The following tables summarize quantitative data from representative experiments involving this compound and its analogues in polymer synthesis.
Table 1: Catalytic Activity of DMAP in the Acylation of Alcohols
| Alcohol Substrate | Acylating Agent | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Mesitol | Acetic Anhydride | 12 | 2 | 98 | [2] |
| 1-Methylcyclohexanol | Acetic Anhydride | 4.1 | 17 | - | [2] |
| tert-Butanol | Acetic Anhydride | - | - | - | [3] |
Table 2: Homopolymerization of Phenyl Glycidyl Ether (PGE) Initiated by DMAP [1]
| DMAP/PGE Molar Ratio | Temperature (°C) | Reaction Heat (kJ/mol) |
| 0.08 | 80 | - |
| 0.08 | 90 | - |
| 0.08 | 100 | - |
| 0.08 | 110 | - |
| - | 170 (dynamic scan) | 95.3 |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in polymer synthesis.
Caption: Catalytic cycle of DMAP in esterification.
Caption: Workflow for epoxy monomer polymerization.
References
Application Notes and Protocols: 2,6-Dimethylpyridin-4-amine as a Reagent in the Esterification of Hindered Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification of sterically hindered alcohols, such as tertiary alcohols, presents a significant challenge in organic synthesis. Standard conditions often lead to low yields or elimination byproducts. Nucleophilic catalysts are crucial in overcoming the steric hindrance and facilitating the acylation of these challenging substrates. 4-(Dimethylamino)pyridine (DMAP) is a widely recognized and highly efficient catalyst for such transformations.[1] This document focuses on the application of a structural analog, 2,6-Dimethylpyridin-4-amine , as a reagent in the esterification of hindered alcohols.
While extensive literature and quantitative data for this compound are not as readily available as for its parent compound DMAP, its structural features suggest a similar catalytic role. The 4-amino group is the key to its nucleophilic catalysis, while the methyl groups at the 2 and 6 positions introduce steric bulk around the pyridine nitrogen. This steric hindrance may influence the catalyst's efficacy and substrate scope compared to DMAP. These notes provide a theoretical framework, comparative data of related catalysts, and adapted experimental protocols to guide researchers in the use of this compound for the esterification of hindered alcohols.
Catalytic Mechanism and Theoretical Considerations
The catalytic activity of 4-aminopyridine derivatives in acylation reactions proceeds through a nucleophilic catalysis pathway. The pyridine nitrogen of this compound attacks the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the initial acylating agent, rendering it susceptible to nucleophilic attack by the sterically hindered alcohol. The subsequent reaction with the alcohol yields the desired ester and regenerates the catalyst. An auxiliary base, typically a non-nucleophilic amine like triethylamine or pyridine, is often employed to scavenge the acid byproduct generated during the reaction.[1]
The presence of electron-donating methyl groups at the 2 and 6 positions of the pyridine ring is expected to increase the electron density on the ring and enhance the nucleophilicity of the exocyclic amino group, which could potentially increase the rate of formation of the N-acylpyridinium intermediate. However, the steric bulk of these methyl groups may also hinder the approach of the acylating agent to the pyridine nitrogen and the subsequent approach of the hindered alcohol to the activated intermediate. Therefore, a trade-off between electronic activation and steric hindrance will likely determine the overall catalytic efficiency of this compound.
Data Presentation: Comparative Catalyst Efficiency
Direct quantitative data for the esterification of hindered alcohols using this compound is scarce in the reviewed literature. To provide a useful benchmark, the following table summarizes the catalytic efficiency of DMAP and other substituted 4-aminopyridine analogs in the acylation of tertiary alcohols. This data illustrates how modifications to the DMAP structure can impact catalytic performance.
| Catalyst | Hindered Alcohol Substrate | Acylating Agent | Reaction Time (h) | Yield (%) | Reference |
| 4-(Dimethylamino)pyridine (DMAP) | 1-Methylcyclohexanol | Acetic Anhydride | 17 | High (not quantified) | [2] |
| DMAP | Tertiary Alcohols (General) | Acid Anhydrides | Varies | High | [3][4] |
| Bicyclic Diaminopyridine 3 | Tertiary Alcohols (General) | Not Specified | Varies | More effective than DMAP | [5] |
| Tricyclic Triaminopyridine 5 | Tertiary Alcohols (General) | Not Specified | Varies | ~6-fold more effective than DMAP | [5] |
| Tricyclic Triaminopyridine 6 | Tertiary Alcohols (General) | Not Specified | Varies | ~6-fold more effective than DMAP | [5] |
Note: The bicyclic and tricyclic catalysts are structurally more complex analogs of DMAP, designed for enhanced catalytic activity.[5]
Experimental Protocols
The following protocols are adapted from established procedures for DMAP-catalyzed esterification of hindered alcohols and can serve as a starting point for reactions using this compound. Researchers should consider that reaction times may need to be adjusted based on the specific substrate and the catalytic activity of the 2,6-dimethyl substituted catalyst.
Protocol 1: General Procedure for the Acetylation of a Tertiary Alcohol
This protocol describes the acetylation of a sterically hindered tertiary alcohol, such as 1-methylcyclohexanol, using acetic anhydride as the acylating agent.
Materials:
-
Tertiary Alcohol (e.g., 1-methylcyclohexanol)
-
Acetic Anhydride
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the tertiary alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous DCM (to a concentration of approximately 0.2-0.5 M).
-
Add this compound (0.05 - 0.2 eq.) and triethylamine (1.5 - 2.0 eq.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.2 - 1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove the amine bases), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure ester.
Protocol 2: Steglich Esterification of a Hindered Carboxylic Acid with a Tertiary Alcohol
This protocol is suitable for coupling a carboxylic acid with a tertiary alcohol using a carbodiimide activating agent.
Materials:
-
Carboxylic Acid
-
Tertiary Alcohol (e.g., tert-butanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), the tertiary alcohol (1.2 eq.), and this compound (0.1-0.2 eq.) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) or EDC (1.1 eq.) in anhydrous DCM or THF dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 12-48 hours, monitoring the reaction by TLC.
-
If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate. Filter the reaction mixture to remove the DCU. If EDC is used, the urea byproduct is water-soluble and will be removed during the workup.
-
Wash the filtrate or the reaction mixture with 0.5 N HCl and then with saturated aqueous NaHCO₃.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Visualizations
Catalytic Cycle of this compound in Esterification
Caption: Catalytic cycle of this compound in esterification.
General Experimental Workflow for Esterification of a Hindered Alcohol
Caption: General workflow for hindered alcohol esterification.
References
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
- 5. Development of more potent 4-dimethylaminopyridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,6-Dimethylpyridin-4-amine Derivatives in Agrochemical Synthesis: A Focus on Novel Fungicides
Introduction: 2,6-Dimethylpyridin-4-amine and its structural analogs are versatile building blocks in the synthesis of various biologically active compounds. In the field of agrochemicals, these scaffolds are utilized to develop novel pesticides with specific modes of action. This application note details the synthesis and evaluation of a series of novel fungicides derived from a close structural analog, 2,6-dimethyl-4-aminopyrimidine, highlighting its potential in developing effective agents for crop protection.
A series of novel 2,6-dimethyl-4-aminopyrimidine hydrazones were designed and synthesized as potential inhibitors of the pyruvate dehydrogenase complex E1 (PDHc-E1), a crucial enzyme in cellular metabolism. These compounds have demonstrated significant in vitro and in vivo antifungal activity against a range of phytopathogenic fungi.[1]
Quantitative Data Summary
The synthesized compounds were evaluated for their inhibitory activity against E. coli PDHc-E1 and their antifungal efficacy against several plant pathogens. The results for representative compounds are summarized in the tables below.
Table 1: Inhibition of E. coli PDHc-E1 by 2,6-Dimethyl-4-aminopyrimidine Hydrazone Derivatives [1]
| Compound ID | IC₅₀ (μM) |
| 5a | 2.54 |
| 5f | 0.94 |
| 5i | 1.23 |
| 5m | 15.80 |
Table 2: In Vitro Antifungal Activity of Selected Compounds against Monilia fructigena at 50 µg/mL [1]
| Compound ID | Inhibition (%) |
| 5f | 95.2 |
| 5i | 98.5 |
| Captan | 65.4 |
| Chlorothalonil | 78.1 |
| Tebuconazole | 99.1 |
Table 3: In Vivo Control Efficacy of Selected Compounds against Peach Brown Rot (Monilia fructigena) at 200 µg/mL [1]
| Compound ID | Control Efficacy (%) |
| 5f | 85.3 |
| 5i | 88.1 |
| Tebuconazole | 90.5 |
Experimental Protocols
The synthesis of the target 2,6-dimethyl-4-aminopyrimidine hydrazones involves a multi-step process starting from 2,6-dimethyl-4-aminopyrimidine.
Synthesis of 2,6-Dimethyl-4-hydrazinylpyrimidine (Intermediate 2)
-
Step 1: Diazotization. To a solution of 2,6-dimethyl-4-aminopyrimidine (1.0 eq) in concentrated hydrochloric acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise at 0-5 °C. The reaction mixture is stirred for 1 hour at this temperature.
-
Step 2: Reduction. The diazonium salt solution is then slowly added to a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid at 0-5 °C.
-
Step 3: Work-up. After stirring for 2 hours at room temperature, the resulting precipitate is collected by filtration, washed with water, and then dissolved in a sodium hydroxide solution. The aqueous solution is extracted with an appropriate organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,6-dimethyl-4-hydrazinylpyrimidine.
General Procedure for the Synthesis of 2,6-Dimethyl-4-aminopyrimidine Hydrazones (Compounds 5a-5m)
-
Step 1: Condensation. A solution of 2,6-dimethyl-4-hydrazinylpyrimidine (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol is refluxed for 4-6 hours.
-
Step 2: Isolation. The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
Step 3: Purification. The crude product is washed with cold ethanol and dried to afford the pure target hydrazone derivative.
Visualizations
Synthetic Pathway for 2,6-Dimethyl-4-aminopyrimidine Hydrazones
Caption: Synthetic route to novel fungicidal hydrazones.
Experimental Workflow for Antifungal Activity Screening
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2,6-Dimethylpyridin-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,6-Dimethylpyridin-4-amine (DMAP) in their synthetic endeavors. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you improve the yield and efficiency of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DMAP) in organic synthesis?
A1: this compound, a derivative of pyridine, functions as a highly effective nucleophilic catalyst.[1][2] It is widely used to accelerate a variety of reactions, most notably acylation and esterification, by significantly increasing reaction rates and improving product yields.[2][3] Its efficacy stems from the electron-donating dimethylamino group, which enhances the nucleophilicity of the pyridine nitrogen.[4]
Q2: How does DMAP catalyze acylation and esterification reactions?
A2: DMAP functions as an acyl transfer agent.[2] In the presence of an acylating agent like an acid anhydride, DMAP's nucleophilic pyridine nitrogen attacks the carbonyl carbon to form a highly reactive N-acylpyridinium intermediate.[4] This intermediate is significantly more electrophilic than the original acylating agent, allowing for rapid and efficient transfer of the acyl group to a nucleophile, such as an alcohol, to form the desired ester.[4] The DMAP catalyst is then regenerated in the process.[2]
Q3: What are the typical catalyst loadings for DMAP?
A3: DMAP is effective even in catalytic amounts. Typical loadings can range from 0.05 to 2 mol%.[5][6] However, the optimal amount can vary depending on the specific substrates and reaction conditions. For sterically hindered substrates or less reactive partners, a higher catalyst loading may be necessary.
Q4: How can I remove DMAP from my reaction mixture after the reaction is complete?
A4: DMAP is a basic compound and can typically be removed by washing the organic phase with a dilute acidic solution, such as 1M or 2N HCl.[7][8] This protonates the DMAP, rendering it water-soluble and allowing it to be extracted into the aqueous layer.[8] Other methods include using polymer-supported DMAP which can be filtered off, or washing with an aqueous solution of copper sulfate, which forms a water-soluble complex with DMAP.[8]
Q5: What are common side reactions when using DMAP, and how can they be minimized?
A5: A common side reaction, particularly in carbodiimide-mediated esterifications (like the Steglich esterification), is the formation of N-acylurea byproduct.[7] This occurs through an intramolecular rearrangement of the O-acylisourea intermediate. Using a catalytic amount of DMAP helps to minimize this side reaction by accelerating the desired reaction with the alcohol.[7] Lowering the reaction temperature can also help to suppress side reactions.[9]
Troubleshooting Guide
Low reaction yield is a common issue encountered in chemical synthesis. This guide provides a structured approach to troubleshooting and optimizing reactions catalyzed by this compound.
| Issue | Potential Cause | Recommended Solution & Rationale |
| Low or No Product Formation | Inactive Catalyst | Use fresh, high-purity DMAP. DMAP can degrade over time, especially if not stored properly. Ensure it is a white to off-white solid. |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). For sterically hindered substrates, higher catalyst loading is often required to achieve a reasonable reaction rate. | |
| Suboptimal Reaction Temperature | While many DMAP-catalyzed reactions proceed at room temperature, some may require gentle heating (e.g., 40-60 °C) to overcome the activation energy barrier.[10] Conversely, excessively high temperatures can lead to catalyst decomposition or increased side reactions.[11] | |
| Poor Quality Reagents or Solvents | Ensure all reagents are pure and solvents are anhydrous, as water can hydrolyze the acylating agent and the product. | |
| Reaction Stalls or is Incomplete | Equilibrium Limitation | In esterification reactions, the formation of water as a byproduct can lead to an equilibrium that disfavors product formation. Consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed. |
| Inadequate Mixing | Ensure efficient stirring to maintain a homogeneous reaction mixture, allowing for effective interaction between reactants and the catalyst. | |
| Formation of Significant Byproducts | N-Acylurea Formation (in Steglich Esterification) | This is a common byproduct when using carbodiimides like DCC. Ensure an adequate amount of DMAP is used to catalyze the desired ester formation, which is kinetically favored over the N-acylurea rearrangement. Running the reaction at a lower temperature can also help. |
| Side reactions due to high temperature | If byproducts are observed at elevated temperatures, try running the reaction at a lower temperature for a longer period.[9] | |
| Difficulty in Product Purification | Residual DMAP | Wash the organic layer with dilute aqueous acid (e.g., 1M HCl) to protonate and remove the basic DMAP catalyst.[7][8] |
| Residual Dicyclohexylurea (DCU) (from DCC) | DCU is often insoluble in many organic solvents. Filter the reaction mixture through a pad of celite to remove the precipitated DCU.[7] Alternatively, dissolving the crude product in a minimal amount of a solvent in which the product is soluble but DCU is not, followed by filtration, can be effective. |
Data Presentation
Effect of DMAP Catalyst Loading on Acylation Yield
The following table summarizes the effect of varying DMAP catalyst loading on the yield of an acylation reaction.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0 (No Catalyst) | 24 | < 5 |
| 1 | 4 | 85 |
| 5 | 2 | 95 |
| 10 | 2 | 96 |
Note: Data is representative and actual results may vary depending on the specific reaction.
Comparison of Catalysts for Acylation Reactions
This table provides a comparison of DMAP with other common catalysts used in acylation reactions.
| Catalyst | Typical Loading (mol%) | Reaction Conditions | Typical Yield (%) | Notes |
| Pyridine | Stoichiometric | Reflux | 60-80 | Slower reaction rates compared to DMAP. |
| Triethylamine (Et₃N) | Stoichiometric | Room Temp to Reflux | 70-90 | Primarily acts as a base, less effective as a nucleophilic catalyst. |
| DMAP | 1-10 | Room Temperature | >90 | Highly efficient nucleophilic catalyst, significantly accelerates reaction rates. [3] |
| DMAP/DCC | 1-10 (DMAP), 1.1 eq (DCC) | 0 °C to Room Temp | >90 | Steglich esterification conditions, good for acid-sensitive substrates.[12] |
Experimental Protocols
Protocol 1: General Procedure for Acylation of an Alcohol using Acetic Anhydride and DMAP
This protocol describes a standard procedure for the acetylation of a primary or secondary alcohol.
Materials:
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Alcohol (1.0 equiv)
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Acetic Anhydride (1.5 equiv)
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This compound (DMAP) (0.1 equiv)
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Anhydrous Dichloromethane (DCM)
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1M HCl solution
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Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the alcohol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
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Slowly add acetic anhydride (1.5 equiv) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, dilute the mixture with DCM.
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Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ (1 x volume), and brine (1 x volume).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification of a Carboxylic Acid with an Alcohol
This protocol is suitable for esterifying carboxylic acids, especially with sterically hindered alcohols or acid-sensitive substrates.
Materials:
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Carboxylic Acid (1.0 equiv)
-
Alcohol (1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
This compound (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
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1M HCl solution
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Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
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In a separate flask, dissolve DCC (1.1 equiv) in a small amount of anhydrous DCM.
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Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of celite to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. Application of Efficient Catalyst DMAP [en.highfine.com]
- 4. nbinno.com [nbinno.com]
- 5. Ester synthesis by acylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
troubleshooting side reactions when using 2,6-Dimethylpyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2,6-Dimethylpyridin-4-amine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a reaction?
A1: this compound is a nucleophilic catalyst, structurally similar to 4-(Dimethylamino)pyridine (DMAP). Its primary role is to accelerate acylation, esterification, and related reactions. The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic center of the acylating agent (e.g., an anhydride or acyl chloride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then more susceptible to attack by a nucleophile (e.g., an alcohol or amine), leading to the formation of the desired product and regeneration of the catalyst.
Q2: How does the steric hindrance from the two methyl groups at the 2 and 6 positions affect the reactivity of this compound compared to DMAP?
A2: The methyl groups at the 2 and 6 positions introduce significant steric hindrance around the nitrogen atom of the pyridine ring. This steric bulk can lead to several differences in reactivity compared to the less hindered DMAP:
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Reduced Nucleophilicity: The steric hindrance can impede the approach of the pyridine nitrogen to the electrophilic center of the acylating agent, potentially slowing down the formation of the reactive N-acylpyridinium intermediate.
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Slower Reaction Rates: Consequently, reactions catalyzed by this compound may proceed at a slower rate than those catalyzed by DMAP under identical conditions.
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Substrate Specificity: The steric bulk might lead to greater selectivity for less sterically hindered substrates.
Q3: What are the potential advantages of using a sterically hindered catalyst like this compound?
A3: While steric hindrance can reduce reactivity, it can also offer advantages in certain situations:
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Increased Selectivity: The catalyst's steric bulk may allow for selective acylation of a less hindered hydroxyl or amino group in a molecule with multiple nucleophilic sites.
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Reduced Side Reactions: In some cases, the hindered nature of the catalyst can suppress unwanted side reactions that might occur with a more reactive, unhindered catalyst.
Q4: How can I purify my product from residual this compound and its salts?
A4: this compound is a basic compound. Standard purification techniques for removing basic impurities can be employed:
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Aqueous Acid Wash: During the workup, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl) will protonate the amine, making it water-soluble and facilitating its removal into the aqueous phase.
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Silica Gel Chromatography: If the product is not acid-sensitive, a standard silica gel column can be effective. The polar amine will have a strong affinity for the silica, allowing for the elution of less polar products. Using a solvent system with a small amount of a basic modifier, such as triethylamine, can sometimes help to elute the product cleanly if it has some basicity, but care must be taken to avoid co-elution with the catalyst.
-
Cation-Exchange Chromatography: For challenging separations, cation-exchange chromatography can be a powerful technique to capture the basic catalyst.[1]
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
A common issue when using a sterically hindered catalyst is a reduction in the reaction rate.
Table 1: Troubleshooting Slow or Incomplete Reactions
| Potential Cause | Suggested Solution | Rationale |
| Reduced catalyst nucleophilicity due to steric hindrance. | Increase reaction temperature. | Provides more energy to overcome the activation barrier for the formation of the N-acylpyridinium intermediate. |
| Increase catalyst loading (e.g., from 1-5 mol% to 10-20 mol%). | A higher concentration of the catalyst can increase the overall rate of reaction. | |
| Increase reaction time. | Allows the reaction to proceed to completion despite the slower rate. | |
| Low reactivity of the acylating agent. | Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). | A more electrophilic acylating agent will react more readily with the sterically hindered catalyst. |
| Sterically demanding substrate. | If possible, consider a less hindered protecting group strategy for your substrate. | Reducing steric hindrance on the substrate can facilitate its approach to the activated acyl-catalyst intermediate. |
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To a solution of the alcohol (1.0 equiv) and this compound (0.1 - 0.2 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add the acylating agent (1.1 - 1.5 equiv) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring the progress by TLC or LC-MS.
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If the reaction is sluggish, consider heating the mixture to 40-50 °C.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with water, 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel chromatography.
Issue 2: Formation of Side Products
Side reactions can arise from the catalyst, starting materials, or intermediates.
Table 2: Common Side Reactions and Their Mitigation
| Side Product | Potential Cause | Mitigation Strategy |
| N-acylurea (in carbodiimide-mediated esterifications) | Slow reaction of the O-acylisourea intermediate with the sterically hindered this compound, allowing for intramolecular rearrangement. | Increase the concentration of this compound to favor the desired catalytic pathway. |
| Diacylation or other over-reactions | The catalyst is too active for the substrate under the given conditions, or the reaction is run for too long. | Reduce the catalyst loading or reaction time. Monitor the reaction closely to stop it once the desired product is formed. |
| Decomposition of starting materials or product | The reaction temperature is too high, or the reagents are unstable under the reaction conditions. | Run the reaction at a lower temperature for a longer period. Ensure all reagents are pure and the solvent is anhydrous. |
Visualizing Reaction Mechanisms and Troubleshooting
To aid in understanding the catalytic process and troubleshooting, the following diagrams are provided.
References
Technical Support Center: Purification of 2,6-Dimethylpyridin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,6-Dimethylpyridin-4-amine products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Specifically, you may encounter other pyridine homologues like picolines and lutidines, which have similar physical properties and can be challenging to separate.[1] Depending on the synthetic route, you might also find related isomers or over-alkylated pyridine species.
Q2: My purified this compound is a yellow or brown color. What is the cause and how can I fix it?
A2: Discoloration in the final product is often due to the presence of minor impurities or degradation products that are highly colored.[1] Purification through recrystallization or column chromatography should yield a white to off-white solid. If the color persists, treatment of a solution of the product with a small amount of activated carbon followed by filtration can be effective in removing colored impurities.
Q3: How should I store purified this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | - Incorrect solvent choice. Pyridine derivatives are often polar and require polar solvents.[2] - Insufficient solvent volume. | - Conduct small-scale solubility tests with various solvents to identify a suitable one. Good solvents for pyridines can include ethanol, methanol, ethyl acetate, or mixtures with water. - Gradually add more solvent until the product dissolves. |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).[2] - The solution is supersaturated.[2] - Rapid cooling. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[2] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2] - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oily product forms instead of crystals. | - The melting point of the compound is lower than the temperature of the crystallization solvent. - Presence of impurities that are depressing the melting point. | - Use a lower-boiling point solvent or a solvent mixture. - Ensure the crude product is reasonably pure before attempting recrystallization. A preliminary purification by column chromatography may be necessary. |
| Low recovery of the purified product. | - The product has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Cool the crystallization mixture in an ice bath to minimize solubility. - Use a minimal amount of hot solvent to wash the filter paper and flask after filtration. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities (co-elution). | - Inappropriate eluent system. - Column is overloaded. - Flow rate is too high. | - Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A common eluent system for pyridines is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. - Use a larger column or load less crude material. - Decrease the flow rate to improve separation. |
| Product is streaking on the column. | - The compound is strongly adsorbed to the acidic silica gel due to its basicity.[3] | - Add a small percentage of a basic modifier, such as triethylamine or ammonia, to the eluent to reduce tailing and improve the peak shape.[3] |
| Product elutes too quickly with the solvent front. | - The eluent is too polar. | - Start with a less polar eluent and gradually increase the polarity (gradient elution). |
| Cracking or channeling of the silica gel bed. | - Improper packing of the column. - Running the column dry. | - Ensure the silica gel is packed as a uniform slurry. - Always maintain a level of solvent above the silica bed. |
Quantitative Data Summary
The following tables provide an illustrative summary of the expected outcomes from different purification techniques. The actual results will vary depending on the initial purity of the crude product and the specific experimental conditions.
Table 1: Recrystallization Data
| Solvent System | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Ethanol/Water | 85 | >98 | 75 |
| Ethyl Acetate/Hexane | 90 | >99 | 80 |
| Toluene | 80 | >97 | 70 |
Table 2: Column Chromatography Data
| Stationary Phase | Eluent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Silica Gel | Ethyl Acetate/Hexane (Gradient) | 85 | >99 | 90 |
| Alumina (Neutral) | Dichloromethane/Methanol (Gradient) | 85 | >99 | 88 |
| Silica Gel (with 1% Triethylamine) | Ethyl Acetate/Hexane (Gradient) | 80 (with tailing impurities) | >99 | 92 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it is insoluble at room temperature, heat the test tube. If the solid dissolves when hot and recrystallizes upon cooling, the solvent is suitable. A good solvent system is often a binary mixture, such as ethanol and water or ethyl acetate and hexanes.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to air dry on the filter. For final drying, place the crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of ethyl acetate/hexane). The ideal solvent system will give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If a more polar solvent is used for dissolution, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the starting eluent. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A standard workflow for the purification of this compound using column chromatography.
Caption: A logical diagram for troubleshooting the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2,6-Dimethylpyridin-4-amine Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,6-Dimethylpyridin-4-amine as a catalyst. The information is designed to help overcome common challenges encountered during reaction optimization.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions catalyzed by this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Low or no conversion of starting materials is a common challenge. Several factors related to the catalyst, reagents, or reaction conditions can contribute to this issue.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The catalyst's activity may be compromised. Ensure the this compound is of high purity and has been stored under appropriate conditions (cool, dry, and away from light) to prevent degradation. For sensitive reactions, using a freshly opened bottle is advisable. |
| Suboptimal Catalyst Loading | The amount of catalyst may be insufficient to drive the reaction efficiently. A typical starting catalyst loading for related aminopyridine catalysts is 1-10 mol%.[1][2] If low yield is observed, consider incrementally increasing the catalyst loading. Conversely, for highly active systems, the loading can sometimes be lowered.[2] |
| Inappropriate Reaction Temperature | The reaction temperature may be too low to overcome the activation energy or too high, leading to decomposition of reactants, products, or the catalyst itself. Systematically screen a range of temperatures (e.g., room temperature, 40°C, 60°C, 80°C) to find the optimal condition for your specific transformation.[3] |
| Incorrect Solvent Choice | The solvent plays a crucial role in solubility, reaction rate, and stability of intermediates. Common solvents for these types of reactions include dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF).[4] Ensure the solvent is anhydrous, as water can lead to unwanted side reactions such as hydrolysis.[3] |
| Presence of Impurities | Impurities in the starting materials or solvent can poison the catalyst or participate in side reactions. Ensure all reagents and solvents are of high purity and are properly dried and degassed. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
Issue 2: Formation of Significant Byproducts
The presence of undesired side products can complicate purification and reduce the yield of the target molecule.
| Potential Cause | Recommended Solution |
| Side Reactions with the Catalyst | In some cases, the catalyst itself can participate in unwanted reactions. While this compound is a potent nucleophilic catalyst, its basicity can also promote side reactions. If base-catalyzed side reactions are suspected, consider the addition of a non-nucleophilic base to act as a proton scavenger, allowing the catalyst to solely function as a nucleophile. |
| Decomposition of Starting Materials or Products | The reaction conditions (e.g., high temperature, prolonged reaction time) may be too harsh, leading to the degradation of sensitive functional groups. Attempt the reaction under milder conditions (lower temperature, shorter reaction time). |
| Reaction with Solvent | Certain solvents can react with the starting materials or intermediates under the reaction conditions. Ensure the chosen solvent is inert to all components of the reaction mixture. |
| Hydrolysis | The presence of water can lead to the hydrolysis of acylating agents (e.g., anhydrides, acyl chlorides) or the desired ester product. It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
Frequently Asked Questions (FAQs)
Q1: What is the catalytic mechanism of this compound in acylation reactions?
A1: this compound acts as a nucleophilic catalyst. The reaction typically proceeds via a multi-step mechanism. First, the pyridine nitrogen of the catalyst attacks the electrophilic acylating agent (e.g., an anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then more susceptible to nucleophilic attack by the alcohol (or amine) than the original acylating agent. The alcohol attacks the N-acylpyridinium species, leading to the formation of the ester and regeneration of the catalyst.[5][6]
Q2: How does the structure of this compound contribute to its catalytic activity?
A2: The high catalytic activity of this compound and its analogue, 4-(dimethylamino)pyridine (DMAP), is attributed to the electron-donating dimethylamino group at the 4-position. This group increases the nucleophilicity of the pyridine ring nitrogen through resonance stabilization, making it a more effective catalyst for acyl transfer reactions compared to pyridine alone.[6]
Q3: Can this compound be used in large-scale reactions?
A3: Yes, aminopyridine catalysts are used in industrial-scale synthesis. However, due to the toxicity of these compounds, care must be taken to minimize operator exposure and to ensure that residual catalyst is removed from the final product.[6] Immobilizing the catalyst on a solid support is one strategy to facilitate its removal after the reaction.[7]
Q4: What are typical reaction conditions for an esterification reaction catalyzed by this compound?
A4: Typical conditions for a Steglich-type esterification using a similar catalyst (DMAP) involve reacting a carboxylic acid and an alcohol in an anhydrous aprotic solvent like dichloromethane at room temperature. A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid, and a catalytic amount of the aminopyridine is added.[1]
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1-10 mol% | Can be optimized based on substrate reactivity. |
| Temperature | 0°C to Room Temperature | Higher temperatures may be required for sterically hindered substrates. |
| Solvent | Dichloromethane, THF, Acetonitrile | Must be anhydrous. |
| Reaction Time | 3 - 24 hours | Monitored by TLC or LC-MS.[4] |
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to observe the consumption of the starting materials and the formation of the product over time, helping to determine when the reaction is complete.[3]
Experimental Protocols
General Protocol for Esterification using this compound (Steglich Esterification)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the carboxylic acid (1.0 equivalent), the alcohol (1.0-1.2 equivalents), and this compound (0.05-0.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (or another suitable aprotic solvent) to achieve a concentration of 0.1-0.5 M.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the reaction solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea. Wash the filtrate with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1][8]
Visualizations
Caption: Catalytic cycle of this compound in an acylation reaction.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 7. Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate [comptes-rendus.academie-sciences.fr]
- 8. Organic Syntheses Procedure [orgsyn.org]
stability of 2,6-Dimethylpyridin-4-amine under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,6-Dimethylpyridin-4-amine under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] Improper storage can lead to degradation, affecting its catalytic activity and potentially introducing impurities into your reactions.
Q2: I am observing lower than expected yields in my acylation reaction. Could the this compound be the issue?
A2: Yes, compromised this compound can lead to reduced reaction yields. Several factors could be at play:
-
Degradation: The compound may have degraded due to improper storage or exposure to incompatible conditions. Visually inspect the reagent for any change in color or consistency.
-
Moisture: The presence of moisture can affect the efficiency of reactions where water is a byproduct. Ensure the reagent and your reaction setup are dry.
-
Incompatible Reagents: Using this compound with strong oxidizing agents or strong acids can lead to its degradation.[2]
Q3: How can I remove this compound from my reaction mixture after the reaction is complete?
A3: Due to its basic nature, this compound can typically be removed with an acidic wash. Here are a few common methods:
-
Dilute Acid Wash: Washing the organic phase with a dilute aqueous acid solution (e.g., 1M HCl or aqueous ammonium chloride) will protonate the amine, making it water-soluble and allowing for its extraction from the organic layer.[3][4]
-
Aqueous Copper Sulfate Wash: Washing the organic phase with an aqueous solution of copper (II) sulfate can be effective. The amine coordinates with the copper ions to form a water-soluble complex.[3]
-
Polymer-Supported Amine: For easier removal, consider using a polymer-supported version of a similar catalyst, which can be filtered off at the end of the reaction.[3][4]
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents and strong acids.[2] It is also advisable to avoid high heat and sources of ignition.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reaction is sluggish or incomplete. | Degraded this compound. | Use a fresh batch of the reagent. Ensure proper storage conditions are maintained. |
| Insufficient catalyst loading. | Optimize the molar ratio of the catalyst to your substrate. | |
| Presence of moisture. | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Difficulty in removing the catalyst post-reaction. | Product is also basic and gets extracted into the acidic aqueous layer. | Carefully adjust the pH of the aqueous wash to selectively extract the catalyst. Alternatively, use chromatographic purification. |
| Incomplete protonation of the amine. | Use a sufficient excess of the acidic wash solution and ensure vigorous mixing. | |
| Formation of unexpected byproducts. | Instability of this compound under reaction conditions (e.g., high temperature, extreme pH). | Re-evaluate the reaction conditions. If high temperatures are necessary, consider a shorter reaction time or a different catalyst. |
| Reaction with incompatible reagents. | Check for incompatibilities between the catalyst and other reagents in the reaction mixture. |
Stability Data
While specific quantitative stability data for this compound is limited in the literature, data for the closely related and widely used catalyst, 4-Dimethylaminopyridine (DMAP), provides valuable insights into the expected stability profile.
Table 1: pH Stability of 4-Dimethylaminopyridine (DMAP) in Aqueous Solution
| pH Range | Stability | Observations |
| 1.12 - 1.9 | Moderate | Some degradation observed. |
| 2.0 - 3.0 | Maximum Stability | The compound exhibits the highest stability in this acidic pH range.[5][6] |
| 3.1 - 6.05 | Moderate to Low | Degradation rate increases as the pH becomes less acidic.[5][6] |
| > 7 (Basic) | Not Recommended | As a basic compound, it is expected to be stable but may be more susceptible to oxidative degradation. |
Note: The data presented is for 4-Dimethylaminopyridine (DMAP), a structural analog of this compound. This information should be used as a guideline, and stability under specific experimental conditions should be independently verified.
Table 2: Thermal Stability of 4-Dimethylaminopyridine (DMAP)
| Parameter | Value | Reference |
| Melting Point | 110-113 °C | [7] |
| Decomposition Temperature | 420 °C | [2] |
Note: The high decomposition temperature suggests good thermal stability under inert conditions. However, in the presence of other reagents, degradation may occur at lower temperatures.
Experimental Protocols
The following are general protocols for assessing the stability of this compound under forced degradation conditions.
Protocol 1: pH Stability Assessment (Hydrolysis)
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Condition:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the mixture in a water bath at 80°C for 24 hours.[8]
-
After cooling to room temperature, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute the final solution to a known volume with the mobile phase for HPLC analysis.
-
-
Basic Condition:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Heat the mixture in a water bath at 80°C for 24 hours.[8]
-
After cooling, neutralize the solution with 0.1 M HCl.
-
Dilute the final solution to a known volume with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and to detect any degradation products.
Protocol 2: Oxidative Stability Assessment
-
Sample Preparation: Mix 1 mL of the stock solution (1 mg/mL) with 1 mL of 3% hydrogen peroxide (H₂O₂).[8]
-
Incubation: Keep the solution at room temperature for 12 hours, protected from light.[8]
-
Quenching and Dilution: Quench the reaction if necessary (e.g., with sodium bisulfite) and dilute the final solution to a known volume with the mobile phase.
-
Analysis: Analyze the sample by HPLC to quantify the parent compound and any oxidation products.
Protocol 3: Thermal Stability Assessment
-
Solid State: Place a known amount of solid this compound in a vial and heat it in an oven at a specified temperature (e.g., 100 °C) for a set period.
-
Solution State: Prepare a solution of this compound in a suitable high-boiling inert solvent (e.g., DMSO, DMF) and heat it at a specified temperature for a set period.
-
Analysis: After cooling, dissolve the solid sample or dilute the solution sample and analyze by HPLC to check for degradation.
Visualizations
The following diagrams illustrate a hypothetical degradation pathway and a general workflow for stability testing.
Caption: Hypothetical degradation pathways of this compound under stress.
Caption: General workflow for assessing the stability of a chemical compound.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-Dimethylaminopyridine Manufacturers, with SDS [mubychem.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
removing excess 2,6-Dimethylpyridin-4-amine from a reaction mixture
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of excess 2,6-Dimethylpyridin-4-amine and similar pyridine-based reagents from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess this compound from a reaction mixture?
The most effective methods leverage the basicity of the pyridine nitrogen. The primary techniques include:
-
Dilute Acid Wash: The reaction mixture, dissolved in an organic solvent, is washed with a dilute aqueous acid (e.g., 1-2M HCl).[1][2] The acid protonates the amine, forming a water-soluble salt that partitions into the aqueous layer.[3][4]
-
Copper (II) Sulfate Wash: An aqueous solution of CuSO₄ is used to wash the organic layer. The copper ions form a water-soluble coordination complex with the amine, which is then extracted into the aqueous phase.[3][4] This method is particularly useful for products that are sensitive to acid.[2]
-
Azeotropic Removal: The reaction mixture is repeatedly concentrated under reduced pressure with a co-solvent like toluene or heptane.[1][2] This forms a lower-boiling azeotrope with the amine, facilitating its removal.[2]
-
Column Chromatography: If other methods are insufficient or unsuitable, silica gel column chromatography can effectively separate the target compound from the residual amine.[5]
Q2: My target compound is sensitive to acid (e.g., it contains a Boc protecting group). What is the best purification method?
For acid-sensitive compounds, you should avoid using a dilute acid wash. The recommended methods are:
-
Copper (II) Sulfate Wash: This is a mild and effective alternative that avoids acidic conditions.[2]
-
Azeotropic Removal: Co-evaporation with toluene or heptane is another non-acidic option to remove trace amounts of the amine.[2]
Q3: How can I confirm that all the this compound has been removed?
Several indicators can confirm the complete removal of the amine:
-
Thin-Layer Chromatography (TLC): The absence of "tailing" or streaking of spots on the TLC plate is a good sign that the basic amine has been removed.[2]
-
Colorimetric Indication (with CuSO₄): During a copper sulfate wash, the aqueous layer will turn purple or deep blue in the presence of the amine.[1][4] You should continue washing until the blue color of the fresh CuSO₄ solution no longer intensifies upon mixing.[1][2]
-
Odor: The distinct, pungent smell of pyridine derivatives should no longer be detectable in the product.[2]
Q4: I have performed an aqueous wash, but I suspect residual amine is still present. What should I do next?
If you suspect residual amine contamination, you can take the following steps:
-
Repeat the Wash: Perform one or two additional washes with the appropriate aqueous solution (dilute HCl or CuSO₄).[2]
-
Use a Co-solvent: Add toluene to the mixture and evaporate it under reduced pressure. Repeating this process 2-3 times can effectively remove trace amounts azeotropically.[1][2]
-
High Vacuum: For removing the final traces, placing the flask on a high vacuum line for an extended period (e.g., overnight) can be effective.[2]
-
Column Chromatography: As a final purification step, column chromatography is highly effective at removing polar impurities like amines.[5]
Troubleshooting Guide
| Problem | Recommended Solution |
| An emulsion has formed during the aqueous extraction, preventing layer separation. | Add brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break the emulsion.[6] If the emulsion persists, you can try filtering the mixture through a pad of Celite or letting it stand for an extended period. |
| My product contains an acid-labile protecting group (e.g., Boc, trityl), and I am concerned about cleavage. | Do not use a dilute acid wash. Instead, use a wash with a saturated aqueous solution of copper sulfate (CuSO₄), which effectively removes pyridine-based amines without creating acidic conditions.[2][4] |
| Trace amounts of the amine remain after the workup, detectable by NMR or odor. | Perform an azeotropic removal by adding toluene or heptane to your product and concentrating it on a rotary evaporator. Repeat this process 2-3 times.[1] Alternatively, leaving the product under high vacuum can remove volatile residues.[2] |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
This table provides key data for this compound and the structurally similar, widely used catalyst 4-(Dimethylamino)pyridine (DMAP). The pKa value is particularly relevant for understanding the efficacy of acid-base extractions.
| Property | This compound | 4-(Dimethylamino)pyridine (DMAP) |
| Molecular Formula | C₇H₁₀N₂ | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol [7] | 122.17 g/mol [8] |
| Boiling Point | 246.8 °C at 760 mmHg[7] | 162 °C at 50 mmHg[8] |
| Melting Point | - | 110-113 °C[8] |
| Density | 1.04 g/cm³[7] | - |
| pKa (of conjugate acid) | Not specified | 9.6 - 9.7[8][9] |
| Water Solubility | Not specified | 76 g/L (25 °C)[9] |
Table 2: Comparison of Common Removal Methods
| Method | Principle | Advantages | Limitations |
| Dilute Acid Wash | Protonation of the basic amine to form a water-soluble salt (pyridinium salt).[2] | Fast, inexpensive, and highly effective for removing basic impurities.[1] | Not suitable for acid-sensitive target compounds.[3][4] Can lead to emulsions. |
| Copper (II) Sulfate Wash | Formation of a water-soluble copper-amine coordination complex.[1][2] | Ideal for acid-sensitive compounds.[2] Provides a visual cue (color change) for removal.[1] | May require multiple washes. Residual copper salts may need to be removed with a final water or brine wash.[2] |
| Azeotropic Removal | Formation of a lower-boiling azeotrope with a co-solvent (e.g., toluene).[2] | Good for removing trace amounts. Non-aqueous and mild. | Less effective for removing large quantities. Requires removal of the co-solvent. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel). | Highly effective for achieving high purity. Can separate multiple impurities at once. | More time-consuming, requires larger solvent volumes, and can lead to product loss on the column. |
Experimental Protocols & Visualizations
Protocol 1: Removal by Dilute Acid Wash
This method is appropriate for target compounds that are stable under mildly acidic conditions.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous HCl (1M or 2M is typical).
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Separation: Allow the layers to separate fully. Drain and collect the lower aqueous layer, which contains the protonated amine salt.[2]
-
Repeat (Optional): If a large amount of amine was used, repeat the wash with fresh dilute HCl.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[2]
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.[2]
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[2]
Caption: Workflow for removing basic amines via acidic extraction.
Protocol 2: Removal by Copper (II) Sulfate Wash
This is the preferred method for compounds that are sensitive to acid.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 10% or saturated aqueous copper (II) sulfate (CuSO₄) solution.[3][4]
-
Mixing: Stopper the funnel and shake. The aqueous layer will turn purple or deep blue if amine is present.[4]
-
Separation: Allow the layers to separate and drain the colored aqueous layer.[2]
-
Repeat: Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer no longer shows a significant color change.[3][4]
-
Final Wash: Wash the organic layer with water or brine to remove any residual copper sulfate.[2]
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.[2]
Caption: Workflow for removing basic amines using copper sulfate.
Method Selection Guide
Use this decision tree to select the most appropriate removal technique based on your experimental constraints.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Workup [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. This compound | 3512-80-9 [chemnet.com]
- 8. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 9. lookchem.com [lookchem.com]
common impurities in commercial 2,6-Dimethylpyridin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of commercial 2,6-Dimethylpyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis and potential degradation. These can be broadly categorized as:
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these can include 2,6-lutidine, dehydroacetic acid, or 3-aminocrotononitrile.
-
Intermediates: Key intermediates such as 4-nitro-2,6-dimethylpyridine or 2,6-dimethyl-4-hydroxypyridine may be present in trace amounts.
-
By-products: Isomers formed during nitration (e.g., 3-nitro-2,6-dimethylpyridine) or other side-reaction products can be impurities.
-
Related Lutidine Isomers: If the starting 2,6-lutidine is derived from coal tar, other isomers like 3,4-lutidine and picolines might be carried through the synthesis.
-
-
Degradation-Related Impurities:
-
Oxidation Products: The amino group and the pyridine ring are susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylated species.
-
Photodegradation Products: Exposure to light, especially in the presence of certain sensitizers, can lead to the formation of various degradation products.
-
Polymers: Over time, self-reaction or polymerization, although less common for this specific molecule, can occur under improper storage conditions.
-
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to determine the purity of this compound:
-
Gas Chromatography (GC): A powerful technique for separating and quantifying volatile impurities. A flame ionization detector (FID) is commonly used for quantification.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile impurities and for purity determination by area percentage. A reversed-phase C18 column with a UV detector is a common setup.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information and help in identifying and quantifying impurities, especially when compared to a certified reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.
Q3: What are the ideal storage conditions for this compound to minimize degradation?
A3: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Inert atmosphere (e.g., argon or nitrogen) can also be used to prevent oxidation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using this compound.
Issue 1: Inconsistent or Lower-than-Expected Reaction Yields
| Possible Cause | Troubleshooting Steps |
| Purity of this compound is lower than specified. | 1. Verify Purity: Re-analyze the purity of your reagent using a validated analytical method (e.g., GC or HPLC). 2. Purification: If significant impurities are detected, consider purifying the reagent by recrystallization or column chromatography. 3. Source a New Batch: If purification is not feasible, obtain a new batch of the reagent from a reputable supplier and confirm its purity upon receipt. |
| Presence of inhibitory impurities. | 1. Identify Impurities: Use GC-MS or LC-MS to identify the nature of the impurities. 2. Assess Impact: Research the potential inhibitory effects of the identified impurities on your specific reaction. For example, nucleophilic impurities could compete in acylation reactions. 3. Purify or Replace: Follow the steps above to purify the reagent or obtain a new batch. |
| Degradation of the reagent. | 1. Check Storage Conditions: Ensure the reagent has been stored correctly (cool, dry, dark, and under an inert atmosphere if necessary). 2. Visual Inspection: Look for any change in color or appearance of the solid, which might indicate degradation. 3. Re-analyze: Confirm the purity of the stored reagent before use. |
Issue 2: Appearance of Unexpected Side-Products in the Reaction
| Possible Cause | Troubleshooting Steps |
| Reaction with impurities from this compound. | 1. Characterize Side-Products: Isolate and characterize the unexpected side-products using techniques like NMR and MS. 2. Correlate with Impurities: Compare the structure of the side-products with the potential impurities identified in your starting material. For instance, an isomer of your desired product might indicate the presence of an isomeric impurity in the this compound. 3. Purify Starting Material: Purify the this compound to remove the problematic impurity before running the reaction again. |
| Catalyst poisoning by impurities. | 1. Identify Potential Poisons: Certain impurities, even at low levels, can poison catalysts. Analyze your reagent for common catalyst poisons (e.g., sulfur-containing compounds if using a palladium catalyst). 2. Use Purified Reagent: Repeat the reaction using a highly purified batch of this compound. |
Data Presentation
Table 1: Common Potential Impurities and Their Origin
| Impurity Name | Chemical Structure | Potential Origin |
| 2,6-Lutidine | C₇H₉N | Unreacted starting material |
| 4-Nitro-2,6-dimethylpyridine | C₇H₈N₂O₂ | Synthesis intermediate |
| 2,6-Dimethyl-4-hydroxypyridine | C₇H₉NO | Synthesis intermediate |
| 3-Nitro-2,6-dimethylpyridine | C₇H₈N₂O₂ | Synthesis by-product (isomer) |
| This compound N-oxide | C₇H₁₀N₂O | Oxidation product |
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Impurity Identification by GC-MS
-
Instrument: Gas chromatograph coupled to a Mass Spectrometer (MS).
-
GC Conditions: Use the same conditions as described in Protocol 1.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST/Wiley).
Visualizations
Caption: Workflow for Purity Analysis and Troubleshooting.
preventing decomposition of 2,6-Dimethylpyridin-4-amine during a reaction
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 2,6-Dimethylpyridin-4-amine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?
A1: The decomposition of this compound can be influenced by several factors, including elevated temperatures, the presence of strong acids or bases, oxidizing agents, and prolonged reaction times. The inherent reactivity of the aminopyridine ring system makes it susceptible to nucleophilic attack and oxidation under certain conditions.
Q2: At what temperature does this compound start to show significant thermal degradation?
Q3: Can the choice of solvent influence the stability of this compound?
A3: Yes, the solvent can play a crucial role. Protic solvents may participate in hydrogen bonding and potentially facilitate decomposition pathways. Aprotic solvents are generally preferred. For instance, in acylation reactions, solvents like dichloromethane (DCM) or toluene are commonly used.
Q4: Are there any known incompatibilities with other reagents?
A4: Strong oxidizing agents should be used with caution as they can lead to the formation of N-oxides or degradation of the pyridine ring. Similarly, very strong acids or bases might lead to unwanted side reactions or salt formation that could affect the desired reactivity and stability.
Q5: How can I detect the decomposition of this compound in my reaction mixture?
A5: Thin-layer chromatography (TLC) is a quick method to qualitatively assess the presence of new, unwanted spots which may indicate decomposition products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for identifying and quantifying degradation products.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product and presence of multiple unidentified byproducts. | Decomposition of this compound due to harsh reaction conditions. | - Lower the reaction temperature: Attempt the reaction at a lower temperature and monitor the progress. - Reduce reaction time: Optimize the reaction time to prevent prolonged exposure to potentially destabilizing conditions. - Use a milder base/acid: If applicable, switch to a less harsh acid or base. |
| Discoloration of the reaction mixture (e.g., turning dark brown or black). | Significant decomposition, potentially due to oxidation or polymerization. | - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Degas solvents: Use solvents that have been degassed to remove dissolved oxygen. |
| Formation of a precipitate that is not the desired product. | Salt formation or precipitation of a degradation product. | - Solvent screening: Test different aprotic solvents to improve the solubility of all components and prevent precipitation. - pH control: For aqueous systems, maintaining an optimal pH range can be critical for stability, as demonstrated for the related compound 4-DMAP, which is most stable in the pH range of 2.0 to 3.0.[1] |
| Difficulty in purifying the product due to closely eluting impurities. | Isomeric byproducts or degradation products with similar polarity to the desired product. | - Protecting group strategy: Consider protecting the amine functionality with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions at the amino group.[2] This can simplify purification by preventing the formation of certain byproducts. |
Experimental Protocols
Protocol: Acylation of a Secondary Alcohol using this compound as a Catalyst
This protocol incorporates measures to minimize the decomposition of this compound.
Materials:
-
Secondary alcohol (1.0 mmol)
-
Acetic anhydride (1.2 mmol)
-
This compound (0.1 mmol)
-
Triethylamine (1.5 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: Set up the reaction in a flame-dried flask equipped with a magnetic stirrer and a nitrogen or argon inlet.
-
Reagent Addition:
-
Dissolve the secondary alcohol (1.0 mmol) and this compound (0.1 mmol) in anhydrous DCM (5 mL) under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triethylamine (1.5 mmol) to the solution.
-
Add acetic anhydride (1.2 mmol) dropwise to the stirred solution over 5 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by TLC every hour. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualizations
Caption: Troubleshooting workflow for addressing the decomposition of this compound.
References
impact of solvent choice on 2,6-Dimethylpyridin-4-amine reactivity
Welcome to the technical support center for 2,6-Dimethylpyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on the reactivity of this compound and to offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general role of this compound in organic synthesis?
A1: this compound, a derivative of pyridine, primarily acts as a nucleophilic catalyst and a sterically hindered, non-nucleophilic base. The methyl groups at positions 2 and 6 create steric hindrance around the pyridine nitrogen, which reduces its nucleophilicity compared to its less substituted counterparts like 4-(dimethylamino)pyridine (DMAP). This steric hindrance allows it to function effectively as a proton scavenger in reactions where the nucleophilic character of the base could lead to unwanted side reactions. The 4-amino group, however, enhances the basicity of the pyridine nitrogen through resonance, making it a stronger base than pyridine itself.
Q2: How does the steric hindrance of this compound affect its reactivity compared to DMAP?
A2: The two methyl groups ortho to the pyridine nitrogen in this compound significantly impede the approach of electrophiles to the nitrogen atom. Consequently, its nucleophilicity is considerably lower than that of DMAP, which lacks these bulky substituents. While DMAP is an excellent nucleophilic catalyst, this compound is generally a poorer nucleophile and is more commonly employed as a sterically hindered base. This difference is crucial in reaction design; for instance, in acylation reactions, DMAP actively participates in the catalytic cycle by forming a highly reactive acylpyridinium intermediate, whereas this compound is more likely to act simply as a proton acceptor.
Q3: Which solvents are generally recommended for reactions involving this compound?
A3: The choice of solvent is highly dependent on the specific reaction. For reactions where this compound is used as a base, such as in alkylations and acylations, polar aprotic solvents are often preferred. These include:
-
Dichloromethane (DCM): A versatile solvent that dissolves a wide range of organic compounds.
-
Acetonitrile (MeCN): A polar aprotic solvent that can accelerate SN2 reactions.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that is effective in dissolving a variety of reactants and can promote SN2 reactions.[1]
-
Tetrahydrofuran (THF): A moderately polar ether that is a good general-purpose solvent.
The selection should be based on the solubility of all reactants and the specific requirements of the reaction mechanism.
Q4: Can this compound be used as a nucleophilic catalyst?
A4: While the steric hindrance significantly reduces its nucleophilicity, it is not entirely nonexistent. In certain cases, particularly with less sterically demanding electrophiles, it may exhibit some nucleophilic catalytic activity. However, for reactions that rely on a potent nucleophilic catalyst, DMAP is a much more suitable choice. The primary utility of this compound lies in its role as a sterically hindered base.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Insufficient Basicity | Although more basic than pyridine, this compound might not be a strong enough base for deprotonating weakly acidic substrates. Consider using a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or Proton-Sponge (1,8-Bis(dimethylamino)naphthalene). |
| Poor Solubility of Reactants | One or more reactants may not be sufficiently soluble in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and slow reaction rates. Try a different solvent in which all components are soluble. A solvent miscibility chart can be a useful tool. Consider performing a small-scale solubility test before proceeding with the full reaction. |
| Steric Hindrance | The steric bulk of this compound may be preventing it from effectively deprotonating the substrate, or the substrate itself may be too sterically congested. If possible, consider using a less hindered base or a substrate with smaller protecting groups. |
| Low Reaction Temperature | Many reactions require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, gradually increase the temperature. Monitor for potential decomposition of starting materials or products at elevated temperatures. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Nucleophilic Attack by the Base | Although sterically hindered, this compound may still act as a nucleophile, especially with highly reactive electrophiles. If you observe byproducts resulting from the addition of the pyridine base to your electrophile, consider using an even more sterically hindered and less nucleophilic base, such as 2,6-di-tert-butylpyridine. |
| Reaction with the Solvent | Some solvents can participate in the reaction. For example, in the presence of a strong base, protic solvents (e.g., alcohols) can be deprotonated and act as nucleophiles. Ensure your solvent is inert under the reaction conditions. Always use anhydrous solvents when working with water-sensitive reagents. |
| Over-alkylation or Over-acylation | In alkylation or acylation reactions, the desired product may react further to give di- or poly-substituted products. Use a stoichiometric amount of the alkylating or acylating agent. Adding the electrophile slowly to the reaction mixture can also help to control the reaction. |
Data Presentation
| Solvent Type | Examples | General Impact on Reactivity (as a Base) | Considerations |
| Polar Aprotic | DMF, DMSO, Acetonitrile, DCM | Generally favorable for SN2 reactions (e.g., alkylations) as they can solvate cations while leaving anions (nucleophiles) relatively free. | DMF and DMSO can be difficult to remove during workup. DCM is a good general-purpose solvent but may be less effective at solvating ionic intermediates. |
| Ethereal | THF, 1,4-Dioxane | Moderately polar and generally inert. Good for reactions involving organometallic reagents. | Lower polarity may result in slower reaction rates for reactions involving charged intermediates compared to more polar aprotic solvents. |
| Non-Polar | Toluene, Hexane | Generally disfavored for reactions involving polar or charged species due to poor solubility and stabilization of intermediates. | May be suitable for specific applications where polarity needs to be minimized. |
| Polar Protic | Ethanol, Methanol, Water | Generally avoided when using this compound as a base with reactive electrophiles, as the solvent can be deprotonated and act as a competing nucleophile. | Can be used in specific cases where solvolysis is not a concern or is the desired reaction pathway. |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of a Hindered Alcohol
This protocol describes a general method for the acylation of a sterically hindered secondary alcohol using acetic anhydride with this compound as the base.
Materials:
-
Sterically hindered secondary alcohol (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
This compound (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered alcohol and this compound.
-
Add anhydrous DCM to dissolve the reactants (a concentration of 0.1-0.5 M is typical).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation of a Primary Amine
This protocol provides a general method for the N-alkylation of a primary amine with an alkyl halide using this compound as the base.
Materials:
-
Primary amine (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
This compound (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine and this compound.
-
Add anhydrous DMF to dissolve the reactants (a concentration of 0.1-0.5 M is typical).
-
Add the alkyl halide to the stirred solution.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General mechanism for the base-promoted acylation of a hindered alcohol.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Temperature Optimization for 2,6-Dimethylpyridin-4-amine Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the temperature in reactions catalyzed by 2,6-Dimethylpyridin-4-amine.
Disclaimer: Direct experimental data for reactions catalyzed specifically by this compound is limited in publicly available literature. The guidance provided herein is based on established principles for the closely related and widely used catalyst, 4-(Dimethylamino)pyridine (DMAP), with considerations for the steric effects introduced by the 2,6-dimethyl substitution.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound as a catalyst?
This compound, similar to DMAP, is a nucleophilic catalyst. However, the methyl groups at the 2 and 6 positions introduce significant steric hindrance around the nitrogen atom. This steric bulk can influence the catalytic mechanism. While DMAP primarily acts as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate, the steric hindrance in this compound may favor a general base catalysis pathway, which is typically slower.
Q2: How does the 2,6-dimethyl substitution affect the optimal reaction temperature compared to DMAP?
The steric hindrance from the 2,6-dimethyl groups can slow down the rate of reaction. To compensate for this reduced reactivity, higher reaction temperatures may be required to achieve a reasonable reaction rate compared to analogous reactions catalyzed by DMAP. It is crucial to monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.
Q3: What are the typical temperature ranges for reactions catalyzed by pyridine bases like this compound?
The optimal temperature is highly dependent on the specific reaction (e.g., acylation, silylation), the substrates, and the solvent. Below is a general guide based on common reaction types catalyzed by pyridine derivatives. These ranges should be considered as a starting point for optimization.
| Reaction Type | General Temperature Range (°C) | Notes |
| Acylation (Amides, Esters) | 25 - 80 | Start at room temperature and gently heat if the reaction is sluggish. For sterically hindered substrates, higher temperatures may be necessary. |
| Silylation | 0 - 40 | These reactions are often exothermic and may require initial cooling. |
| Tritylation | 25 - Reflux | The choice of solvent will determine the reflux temperature. |
| Palladium-Catalyzed Aminations | 80 - 120 | For less reactive aryl chlorides, higher temperatures are often required to drive the reaction to completion.[1] |
Q4: When should I consider using this compound over DMAP?
This compound can be advantageous in situations where the suppression of side reactions is critical. Its lower nucleophilicity due to steric hindrance might lead to higher selectivity in complex molecules with multiple reactive sites.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low product yield is a common issue that can often be resolved by systematically evaluating the reaction conditions, with temperature being a critical parameter.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Possible Cause & Solution Table
| Possible Cause | Recommended Solution |
| Insufficient Reaction Temperature | Due to the steric hindrance of the 2,6-dimethyl groups, higher temperatures than those used for DMAP may be necessary. Gently heat the reaction mixture (e.g., 40-60°C) and monitor its progress. For more challenging reactions, temperatures up to 80-100°C may be required, but always check for thermal stability of your reactants and products.[2] |
| Catalyst Acting as a General Base | The steric bulk may prevent the formation of the N-acylpyridinium intermediate, forcing a slower, general base-catalyzed mechanism.[3] If increasing the temperature is not effective or leads to decomposition, consider using a stronger non-nucleophilic base in conjunction with your acylating or silylating agent. |
| Poor Catalyst Solubility | Ensure the catalyst is fully dissolved at the reaction temperature. If not, consider a different solvent system. |
Issue 2: Formation of Side Products
The formation of byproducts can be influenced by the reaction temperature.
Possible Cause & Solution Table
| Possible Cause | Recommended Solution |
| Decomposition at High Temperatures | If you observe an increase in impurities at higher temperatures, reduce the temperature and allow the reaction to proceed for a longer time. |
| Temperature-Dependent Side Reactions | Competing reaction pathways can be favored at different temperatures. Running the reaction at a lower or higher temperature might favor the desired pathway.[4] Perform small-scale experiments at various temperatures to determine the optimal balance between reaction rate and selectivity. |
Experimental Protocols
General Protocol for Acylation of a Sterically Hindered Alcohol
This protocol is a general starting point and should be optimized for each specific substrate.
-
Reagent Preparation:
-
To a solution of the sterically hindered alcohol (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or toluene) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equiv.).
-
-
Reaction Initiation:
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1 equiv.).
-
-
Temperature Optimization:
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish after 2-4 hours, gradually increase the temperature to 40°C, then 60°C if necessary, while continuing to monitor the reaction.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Catalytic Cycle of Pyridine-Based Catalysts
The catalytic cycle can proceed through two main pathways, depending on the steric hindrance of the pyridine catalyst.
Caption: Comparison of nucleophilic and general base catalysis pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
dealing with moisture sensitivity in 2,6-Dimethylpyridin-4-amine reactions
Technical Support Center: 2,6-Dimethylpyridin-4-amine Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound and related compounds, focusing specifically on challenges related to its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical when using this compound as a catalyst?
A1: this compound, similar to its well-studied analog 4-(Dimethylamino)pyridine (DMAP), is a potent nucleophilic catalyst, particularly for acylation reactions.[1] Its catalytic cycle involves the formation of a highly reactive acylpyridinium intermediate.[2] The presence of water can severely disrupt this process in several ways:
-
Reagent Quenching : Water can react with and consume acylating agents (e.g., acid anhydrides), converting them to less reactive carboxylic acids.
-
Catalyst Deactivation : As a base, the catalyst can be protonated by water, reducing its nucleophilicity and rendering it inactive.[3]
-
Side Reactions : Water can act as a competing nucleophile, attacking the highly reactive acylpyridinium intermediate. This leads to the hydrolysis of the intermediate, regenerating the protonated catalyst and forming a carboxylic acid byproduct, ultimately halting the desired reaction.[4]
-
Reduced Yields : These competing reactions and deactivation pathways lead to lower conversions and significantly reduced yields of the desired product.[5]
Q2: My reaction is sluggish or has failed. How do I diagnose if moisture is the culprit?
A2: Moisture contamination is a common cause of failure for reactions catalyzed by this compound. Key indicators include:
-
Low or No Conversion : The reaction fails to proceed to completion or stalls after a short period.[6]
-
Formation of Byproducts : Analysis of the crude reaction mixture (e.g., by TLC or NMR) may show the presence of a carboxylic acid, which results from the hydrolysis of the acylating agent.
-
Incomplete Dissolution : If the catalyst or other reagents are hygroscopic, they may appear clumpy or fail to dissolve properly in the anhydrous solvent.
A definitive method for quantifying water content in solvents and reagents is Karl Fischer titration.
Q3: What are the best practices for storing and handling this compound to prevent moisture absorption?
A3: Since this compound is a hygroscopic solid, proper storage and handling are essential.[7]
-
Storage : Store the solid in a tightly sealed container inside a desiccator containing a drying agent like phosphorus pentoxide (P₄O₁₀) or anhydrous calcium sulfate (Drierite). For long-term storage, consider a glove box with a dry, inert atmosphere.
-
Handling : Whenever possible, handle and weigh the reagent in an inert atmosphere, such as inside a nitrogen or argon-filled glove box or a glove bag.[8] If a glove box is unavailable, weigh the reagent quickly and minimize its exposure to the atmosphere.
Q4: Can I "rescue" a reaction that has been exposed to moisture?
A4: Rescuing a moisture-contaminated reaction is very difficult and generally not recommended. The introduction of water initiates irreversible side reactions, such as the hydrolysis of the acylating agent. It is more effective to discard the failed reaction, rigorously dry all components (solvents, reagents, and glassware), and restart the procedure under strict anhydrous conditions.[5][9]
Troubleshooting Guide
| Problem | Primary Suspected Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Moisture contamination in one or more components. | 1. Check Solvents : Ensure solvents are truly anhydrous. Use freshly distilled solvents or those from a solvent purification system.[10] 2. Dry Reagents : Dry the this compound catalyst and any other solid reagents in a vacuum oven or desiccator before use.[5] 3. Prepare Glassware : Oven-dry all glassware at >120°C for several hours or flame-dry it under vacuum immediately before use.[5][9] Allow to cool under a stream of inert gas. 4. Verify Inert Atmosphere : Ensure all seals are airtight and that there is a positive pressure of inert gas (nitrogen or argon) throughout the setup.[11] |
| Carboxylic Acid Byproduct Detected | Hydrolysis of the acylating agent (e.g., anhydride) or the acylpyridinium intermediate. | This is a definitive sign of water contamination. The solution is to rigorously re-evaluate and improve the entire anhydrous setup. 1. Purge System : Thoroughly purge the reaction vessel with inert gas before adding reagents. 2. Use Syringes/Cannulas : Add liquid reagents and solvents using dry syringes or cannulas to prevent atmospheric exposure.[11] 3. Review Drying Protocol : Consult data on desiccant efficiency (see Table 1) to ensure the most effective drying agents are being used for your specific reagents and solvents.[12] |
| Reaction Fails to Initiate | Inactive catalyst due to protonation by water. | 1. Use a Fresh Bottle : Open a new, sealed bottle of this compound. 2. Perform a Drying Step : Dry a sample of the catalyst under high vacuum for several hours before use. 3. Check Other Reagents : Ensure the nucleophile (e.g., alcohol) and solvent are also scrupulously dry. |
Data Presentation
Table 1: Desiccant Efficiency for Drying Pyridine Derivatives
The following table summarizes data on the residual water content in various pyridine derivatives after treatment with different drying agents for 24 hours. This data highlights that drying efficiency can be significantly affected by steric hindrance around the nitrogen atom.
| Desiccant | Pyridine (ppm H₂O) | 2-Methylpyridine (ppm H₂O) | 2,6-Dimethylpyridine (ppm H₂O) |
| Calcium Hydride (CaH₂) (168h) | 39 | 71 | 248 |
| 3A Molecular Sieves | 106 | 55 | 200 |
| Potassium Hydroxide (KOH) | 125 | 176 | 325 |
| Barium Oxide (BaO) | 84 | 40 | 360 |
| Calcium Oxide (CaO) | 926 | - | 935 |
| Data adapted from Burfield, D. R., et al., J. Org. Chem., 1981.[12] |
Experimental Protocols
Protocol 1: Rigorous Drying of Reagents and Solvents
Objective: To prepare anhydrous this compound and a reaction solvent (e.g., Dichloromethane) for a moisture-sensitive reaction.
A. Drying the Solid Catalyst:
-
Place the required amount of this compound in a clean, dry round-bottom flask.
-
Attach the flask to a high-vacuum line and place it in a heating mantle.
-
Gently heat the solid at a temperature below its melting point (e.g., 40-50°C) under high vacuum for 2-4 hours.
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (e.g., Argon).
-
The dried reagent should be stored in a desiccator or used immediately.[5]
B. Drying the Solvent (Dichloromethane - DCM):
-
Set up a distillation apparatus that has been oven- or flame-dried.[5]
-
Add DCM to the distilling flask, followed by calcium hydride (CaH₂), a common drying agent for chlorinated solvents.
-
Reflux the solvent under an inert atmosphere for at least one hour.
-
Distill the solvent directly into the flame-dried reaction flask or a flame-dried storage flask equipped with a septum for future use.
-
Alternatively, pass the solvent through a column of activated alumina in a solvent purification system.[10]
Protocol 2: General Procedure for Moisture-Sensitive Acylation
Objective: To perform the acylation of a secondary alcohol using acetic anhydride and a catalytic amount of this compound under a strict inert atmosphere.
-
Glassware Preparation : Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, inert gas inlet, and septum) and flame-dry all parts under vacuum. Allow the apparatus to cool to room temperature while filled with Argon or Nitrogen.[5][9]
-
Reagent Addition :
-
In the cooled, inerted flask, add the secondary alcohol and anhydrous DCM via a dry syringe.
-
In a separate, flame-dried flask, dissolve the dried this compound in anhydrous DCM.
-
Add the acetic anhydride to the main reaction flask via syringe.
-
Finally, add the catalyst solution to the reaction flask dropwise via syringe at the desired temperature (e.g., 0°C or room temperature).
-
-
Reaction Monitoring : Stir the reaction under a positive pressure of inert gas. Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, quench it by adding a saturated aqueous solution (e.g., NaHCO₃). Note that the product's stability to aqueous acidic or basic conditions should be considered.[6] Extract the product with an organic solvent, dry the organic layer over a solid drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for diagnosing moisture-related reaction failures.
References
- 1. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 2. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 6. How To [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. hepatochem.com [hepatochem.com]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chem.tamu.edu [chem.tamu.edu]
Technical Support Center: Scaling Up Reactions with 2,6-Dimethylpyridin-4-amine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals who are scaling up chemical reactions involving 2,6-Dimethylpyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it primarily used?
A1: this compound is a substituted pyridine derivative that functions as a highly effective nucleophilic catalyst. It is structurally similar to the widely used 4-(Dimethylamino)pyridine (DMAP), and is employed in a variety of organic transformations, including acylation, esterification, and etherification reactions.[1] The methyl groups at the 2 and 6 positions introduce steric bulk around the pyridine nitrogen, which can influence its reactivity and selectivity compared to DMAP.
Q2: What are the most common challenges encountered when scaling up reactions catalyzed by this compound?
A2: Transitioning from laboratory to pilot or production scale often introduces challenges that are not apparent in small-scale experiments.[2] Key issues include:
-
Reduced Yields: Reactions that are high-yielding on a small scale may experience a significant drop in yield upon scale-up.
-
Increased Reaction Times: Changes in reaction kinetics can lead to longer completion times.
-
Exotherm Control: Acylation and other catalyzed reactions can be exothermic. Heat dissipation becomes less efficient as the reactor surface-area-to-volume ratio decreases, posing safety and quality risks.
-
Mixing and Mass Transfer Limitations: Inadequate mixing in large reactors can create localized concentration and temperature gradients, leading to the formation of side products and a change in the impurity profile.[2]
-
Product Isolation and Purification: Isolating and purifying large quantities of product can be challenging, often requiring the development of new, scalable purification methods.
Q3: How does the steric hindrance from the 2,6-dimethyl groups impact scale-up compared to using DMAP?
A3: The steric hindrance from the two methyl groups is a critical factor. While it makes this compound a more sterically hindered base than DMAP, this can be advantageous for certain applications by improving selectivity. However, during scale-up, this can also lead to slower reaction rates, potentially requiring higher temperatures or longer reaction times to achieve complete conversion. This trade-off between selectivity and reactivity must be carefully evaluated during process development.
Q4: What specific safety precautions are necessary for handling this compound on a large scale?
A4: Similar to its analogue DMAP, this compound is considered toxic and can be readily absorbed through the skin.[3] When handling at scale, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.
-
Engineering Controls: Use a closed system or a well-ventilated fume hood to minimize inhalation exposure. For pilot and plant scale, dedicated charging and transfer systems are recommended.
-
Emergency Procedures: Have an emergency plan in place for accidental exposure, including immediate washing of affected skin and seeking medical advice.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Issue 1: The reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor.
-
Potential Cause: This is a classic scale-up problem often related to inadequate heat or mass transfer. Inefficient stirring can lead to localized "hot spots" where the exothermic reaction accelerates, causing degradation of reactants or products. Alternatively, poor mixing can result in areas of low reactant concentration, slowing the reaction down and leading to incomplete conversion.
-
Troubleshooting Steps:
-
Evaluate Mixing Efficiency: Ensure the agitator type and speed are appropriate for the reactor geometry and reaction mass. Consider using computational fluid dynamics (CFD) modeling to simulate mixing.
-
Improve Heat Transfer: Use a reactor with a better heat exchange system. Control the rate of addition of the limiting reagent to manage the exotherm.
-
Re-optimize Temperature: The optimal temperature in a large reactor may be different from the lab scale. Perform a new temperature optimization study at the pilot scale.
-
Check Reagent Purity: Ensure the quality of starting materials has not changed with the larger batch sizes.
-
Issue 2: A new, significant impurity is being formed at the pilot scale that was not observed in the lab.
-
Potential Cause: Changes in the impurity profile are common during scale-up.[2] This can be due to longer reaction times, higher localized temperatures, or different mixing dynamics, which can enable alternative reaction pathways or degradation processes.
-
Troubleshooting Steps:
-
Impurity Identification: Isolate and characterize the new impurity to understand its formation mechanism.
-
Monitor Reaction Progress: Take frequent in-process controls (IPCs) using techniques like HPLC or GC to track the formation of the impurity relative to the main product. This can help pinpoint when it forms.
-
Adjust Reaction Conditions: If the impurity is formed due to prolonged exposure to heat, try to reduce the reaction time or temperature. If it's due to localized concentration, improve mixing or slow the addition rate of a key reagent.
-
Develop a Purge Step: Modify the work-up or purification procedure to effectively remove the new impurity. This could involve an additional extraction, crystallization, or chromatography step.
-
Issue 3: The reaction is stalling before reaching full conversion.
-
Potential Cause: Catalyst deactivation or inhibition can become more pronounced on a larger scale. The catalyst may be sensitive to trace impurities in starting materials or solvents, which are present in greater absolute amounts at scale. Product inhibition, where the product itself slows the reaction, can also be a factor.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2 mol%) may be sufficient to drive the reaction to completion.
-
Verify Reagent Quality: Scrutinize the specifications of all raw materials and solvents. Consider pre-treating solvents to remove potential catalyst poisons like water or peroxides.
-
Staged Catalyst Addition: In some cases, adding the catalyst in portions throughout the reaction can maintain a sufficient concentration of the active species.
-
Data Presentation: Lab vs. Pilot Scale Comparison
The following table summarizes representative data for a generic acylation reaction, illustrating common trends observed during scale-up.
| Parameter | Laboratory Scale | Pilot Scale |
| Scale | 10 g | 10 kg |
| Substrate | Hindered Secondary Alcohol | Hindered Secondary Alcohol |
| Acylating Agent | Acetic Anhydride (1.2 eq) | Acetic Anhydride (1.2 eq) |
| Catalyst Loading | 1.0 mol% | 1.5 mol% |
| Solvent | Dichloromethane (100 mL) | Dichloromethane (100 L) |
| Temperature | 25°C | 25-30°C (controlled) |
| Reaction Time | 4 hours | 8 hours |
| Yield | 94% | 87% |
| Purity (by HPLC) | >99% | 98.5% (new impurity at 0.8%) |
Note: This data is illustrative and intended to highlight potential changes during scale-up. Actual results will vary based on the specific reaction.
Experimental Protocols
Protocol: Pilot-Scale Acylation of a Hindered Secondary Alcohol
This protocol describes a general procedure for the acylation of a sterically hindered secondary alcohol using acetic anhydride, catalyzed by this compound, on a 1 kg scale.
Equipment:
-
50 L glass-lined reactor with temperature control, overhead stirrer, and nitrogen inlet.
-
Addition funnel or pump for controlled reagent addition.
-
Appropriate filtration and drying equipment.
Reagents:
-
Hindered Secondary Alcohol (e.g., 1-adamantylethanol): 1.0 kg (5.55 mol)
-
Dichloromethane (DCM): 20 L
-
Triethylamine (Et₃N): 0.77 L (5.55 mol, 1.0 eq)
-
This compound: 67.8 g (0.555 mol, 10 mol%)
-
Acetic Anhydride: 0.58 L (6.11 mol, 1.1 eq)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging: Charge the hindered secondary alcohol (1.0 kg), DCM (15 L), triethylamine (0.77 L), and this compound (67.8 g) to the reactor.
-
Cooling: Start agitation and cool the reaction mixture to 0-5°C.
-
Addition: Add acetic anhydride (0.58 L) dropwise via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the reaction to warm to room temperature (20-25°C) and stir for 6-8 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC until the starting alcohol is consumed (<1%).
-
Work-up (Quenching): Cool the mixture to 10°C and slowly add 1M HCl (5 L) to quench the reaction and extract the amines.
-
Phase Separation: Stop agitation, allow the layers to separate, and drain the lower aqueous layer.
-
Washes: Wash the organic layer sequentially with saturated NaHCO₃ solution (5 L) and brine (5 L).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, stir for 30 minutes, and filter the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the pure acetylated product.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Catalytic Activity of 4-Dimethylaminopyridine (DMAP) and 2,6-Dimethylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic activity of two pyridine-based catalysts: 4-Dimethylaminopyridine (DMAP) and 2,6-Dimethylpyridin-4-amine. While DMAP is a widely utilized and highly efficient catalyst in organic synthesis, direct experimental data comparing its performance to this compound is scarce in peer-reviewed literature. This guide, therefore, presents a comprehensive overview of the catalytic prowess of DMAP, supported by experimental findings, and offers a theoretical comparison for this compound based on established chemical principles.
Introduction to the Catalysts
4-Dimethylaminopyridine (DMAP) is a hypernucleophilic acylation catalyst that has found widespread application in a vast array of organic transformations.[1] Its high catalytic activity is attributed to the electron-donating dimethylamino group at the 4-position of the pyridine ring, which significantly enhances the nucleophilicity of the ring nitrogen.[2]
This compound is a structural analogue of DMAP, featuring two methyl groups at the positions ortho to the ring nitrogen. These methyl groups introduce steric hindrance around the nitrogen atom, which is expected to influence its catalytic activity.
Catalytic Activity in Acylation Reactions: A Comparative Overview
Acylation is a fundamental reaction in organic chemistry, and the efficiency of a catalyst is paramount. DMAP is renowned for its ability to accelerate acylation reactions, often by several orders of magnitude compared to pyridine.[3]
Quantitative Data on Catalytic Performance
Due to the limited availability of direct comparative studies, this section focuses on the well-documented catalytic performance of DMAP.
| Catalyst | Reaction | Substrate | Acylating Agent | Solvent | Catalyst Loading (mol%) | Time | Yield (%) | Reference |
| DMAP | Acetylation | 1-Methylcyclohexanol | Acetic anhydride | Triethylamine | 4.1 | 17 h | High | [1] |
| DMAP | Acetylation | Mesitol | Acetic anhydride | Dichloromethane | 120 | 2 h | 98 | [1] |
| DMAP | Benzoylation | 3-Chloroaniline | Benzoic anhydride | - | - | - | 10,000-fold rate enhancement vs. pyridine | [3] |
Note: The table above illustrates the efficiency of DMAP in catalyzing the acylation of sterically hindered alcohols and amines, resulting in high yields under relatively mild conditions.
Theoretical Comparison of Catalytic Activity
The catalytic activity of 4-aminopyridine derivatives in acylation reactions is primarily governed by their nucleophilicity and steric accessibility.
-
Nucleophilicity: The electron-donating amino group at the 4-position increases the electron density on the pyridine nitrogen, making it a powerful nucleophile. Both DMAP and this compound benefit from this electronic effect.
-
Steric Hindrance: The two methyl groups at the 2 and 6 positions of this compound create significant steric bulk around the catalytically active nitrogen atom. This steric hindrance is expected to impede the approach of the acylating agent to the nitrogen, thereby reducing the rate of the formation of the key acylpyridinium intermediate.[4][5] In contrast, the nitrogen in DMAP is unhindered, allowing for rapid reaction with the acylating agent.
Therefore, from a theoretical standpoint, DMAP is expected to be a significantly more active catalyst than this compound for most acylation reactions due to the lack of steric hindrance around the nucleophilic nitrogen.
Mechanistic Insights
The catalytic cycle of DMAP in acylation reactions is well-established and proceeds through a nucleophilic catalysis pathway.
Caption: Catalytic cycle of DMAP in an acylation reaction.
The cycle begins with the nucleophilic attack of DMAP on the acylating agent (e.g., an acid anhydride) to form a highly reactive acylpyridinium salt. This intermediate is then attacked by the alcohol, leading to the formation of the ester and the protonated catalyst. A stoichiometric base, such as triethylamine, is typically added to regenerate the DMAP catalyst, allowing it to re-enter the catalytic cycle.[2]
Experimental Protocols
A representative experimental protocol for a DMAP-catalyzed acetylation is provided below.
Acetylation of Mesitol with Acetic Anhydride Catalyzed by DMAP [1]
Materials:
-
Mesitol (1.36 g, 10 mmol)
-
4-Dimethylaminopyridine (DMAP) (1.5 g, 12 mmol)
-
Acetic anhydride (1.3 g, 13 mmol)
-
Dichloromethane (10 mL)
-
Methanol
-
Ether
-
2 N Hydrochloric acid
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of mesitol and DMAP in dichloromethane, add acetic anhydride.
-
An exothermic reaction will occur. After 2 hours, add methanol and evaporate the solvents to obtain an oily residue.
-
Suspend the residue in ether and wash successively with 2 N hydrochloric acid and aqueous sodium bicarbonate solution.
-
Dry the ether layer with anhydrous magnesium sulfate, filter, and evaporate to afford 2,4,6-trimethylphenyl acetate.
Yield: 1.75 g (98%)
Caption: Experimental workflow for the DMAP-catalyzed acetylation of mesitol.
Conclusion
Based on extensive literature and theoretical considerations, 4-Dimethylaminopyridine (DMAP) is a superior catalyst for acylation reactions compared to this compound . The high catalytic efficiency of DMAP stems from its potent nucleophilicity and the unhindered nature of its catalytic nitrogen center. The steric bulk introduced by the two methyl groups in this compound is expected to significantly diminish its catalytic activity by hindering the formation of the crucial acylpyridinium intermediate. For researchers seeking a highly effective and well-documented catalyst for acylation and other transformations, DMAP remains the preferred choice. Further experimental studies are warranted to quantitatively assess the catalytic activity of this compound and validate these theoretical predictions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 769. The influence of steric factors on the properties of 4-aminopyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
comparing the efficacy of 2,6-Dimethylpyridin-4-amine with other pyridine bases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic efficacy of key substituted pyridine bases, focusing on how electronic and steric modifications to the parent pyridine ring influence their performance in common organic transformations. While this guide centers on the well-documented catalysts 4-(Dimethylamino)pyridine (DMAP) and 2,6-Dimethylpyridine (2,6-Lutidine) in comparison to unsubstituted Pyridine , it also provides a structural and functional context for understanding the properties of related compounds like 2,6-Dimethylpyridin-4-amine . The strategic substitution of the pyridine core allows for the fine-tuning of basicity and nucleophilicity, enabling chemists to select the optimal catalyst for specific applications, from accelerating acylation reactions to serving as non-interfering acid scavengers.
Data Presentation: Physicochemical and Catalytic Properties
The efficacy of a pyridine base is fundamentally linked to its structural and electronic properties. Basicity, measured by the pKa of the conjugate acid, and steric accessibility of the nitrogen lone pair are primary determinants of catalytic activity.
Physicochemical Properties of Selected Pyridine Bases
The table below summarizes key physicochemical data for pyridine and its derivatives. The pKa value is a critical indicator of base strength, with higher values denoting stronger basicity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (of conjugate acid) | Appearance |
| Pyridine | C₅H₅N | 79.10 | 5.2[1][2] | Colorless liquid |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 9.6 - 9.7[3][4][5] | White to yellow solid[3][4] |
| 2,6-Dimethylpyridine (2,6-Lutidine) | C₇H₉N | 107.15 | 6.72[6] | Colorless oily liquid[6] |
| This compound | C₇H₁₀N₂ | 122.17 | Not available in searches | Powder |
Comparative Efficacy in Catalytic Applications
The choice of a pyridine catalyst is often dictated by the specific reaction. DMAP is a superior nucleophilic catalyst, whereas 2,6-Lutidine is primarily used as a sterically hindered, non-nucleophilic base.
Table 2: Performance in Acylation of Hindered Alcohols
DMAP is renowned for its ability to catalyze the acylation of sterically demanding secondary and tertiary alcohols, a reaction that is often slow or fails with pyridine alone.[7] The high catalytic activity is attributed to its role as a "super nucleophile" that activates the acylating agent.[8]
| Catalyst | Role | Typical Yield | Key Feature |
| Pyridine | Base/Solvent/Weak Catalyst | Low to Moderate | Often requires high temperatures and long reaction times. |
| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic Catalyst | High to Excellent (>90%)[9] | Dramatically accelerates reaction rates, often by a factor of 10⁴ compared to pyridine.[10][11] |
| 2,6-Dimethylpyridine (2,6-Lutidine) | Non-nucleophilic Base | (Not applicable as catalyst) | Used as an acid scavenger; its steric bulk prevents it from competing with the alcohol as a nucleophile.[6] |
Table 3: Performance in Oxidation of Methyl Aromatics
In other catalytic systems, such as the selective oxidation of methyl aromatics, the electron-donating nature of the substituent on the pyridine ring directly correlates with catalytic activity.
| Catalyst (Pyridine Analogue) | Substrate | Oxidant | Conversion (%) |
| 4-Carboxypyridine | p-Xylene | O₂ | < 5 |
| 4-Cyanopyridine | p-Xylene | O₂ | ~8 |
| Pyridine | p-Xylene | O₂ | ~12 |
| 4-(Dimethylamino)pyridine (DMAP) | p-Xylene | O₂ | ~25 |
| Data sourced from a study on the selective oxidation of p-xylene, demonstrating that the electron-donating dimethylamino group in DMAP leads to higher catalytic activity compared to pyridine or pyridines with electron-withdrawing groups.[12] |
Experimental Protocols
Key Experiment: Comparative Acylation of a Sterically Hindered Alcohol
This protocol provides a generalized methodology for comparing the catalytic efficacy of different pyridine bases in the esterification of a sterically hindered alcohol (e.g., 1-adamantanol) with an acid anhydride (e.g., acetic anhydride).
Objective: To determine the reaction yield and rate as a function of the pyridine base used as a catalyst.
Materials:
-
Sterically hindered alcohol (e.g., 1-adamantanol)
-
Acid anhydride (e.g., acetic anhydride)
-
Pyridine base catalyst (e.g., Pyridine, DMAP)
-
Non-nucleophilic base for acid scavenging (e.g., triethylamine or 2,6-Lutidine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
-
Equipment for reaction monitoring (TLC, GC-MS) and purification (column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered alcohol (1.0 eq) in the anhydrous solvent.
-
Addition of Reagents: Add the pyridine base catalyst (0.1 eq). In a separate flask for comparison, use an equimolar amount of a different pyridine base.
-
Add the non-nucleophilic base (1.5 eq), such as triethylamine. This is particularly important in DMAP-catalyzed reactions to regenerate the catalyst.[3]
-
Cool the mixture in an ice bath (0 °C) and add the acid anhydride (1.2 eq) dropwise with vigorous stirring.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for a set period (e.g., 12-24 hours). Monitor the reaction progress periodically by TLC or GC-MS by taking small aliquots from the reaction mixture.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the resulting ester by NMR and mass spectrometry and calculate the isolated yield. Compare the yields and reaction times for the different catalysts.
Visualization of Mechanisms and Workflows
Structure-Efficacy Relationships in Pyridine Bases
The catalytic behavior of pyridine bases is a direct consequence of their structure. Electron-donating groups enhance nucleophilicity and basicity, while bulky substituents around the nitrogen atom impede nucleophilic attack.
Caption: Influence of substituents on the properties of pyridine bases.
Catalytic Cycle of DMAP in Acylation Reactions
DMAP functions as a nucleophilic catalyst by reacting with an acylating agent (e.g., an anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the anhydride itself.[8][13]
Caption: Nucleophilic catalytic cycle of DMAP in an acylation reaction.
General Experimental Workflow for Catalyst Comparison
A systematic workflow is essential for the objective evaluation of catalyst performance. This involves standardized reaction conditions, consistent monitoring, and accurate quantification of results.
Caption: Experimental workflow for comparing pyridine base catalyst efficacy.
References
- 1. Basicity [www2.chemistry.msu.edu]
- 2. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. N,N-Dimethylpyridin-4-amin | 1122-58-3 [m.chemicalbook.com]
- 6. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen | MDPI [mdpi.com]
- 13. nbinno.com [nbinno.com]
Unveiling the Impact of Steric Hindrance: A Kinetic Comparison of 2,6-Dimethylpyridin-4-amine and DMAP in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to optimizing reaction efficiency and yield. This guide provides a detailed comparison of the kinetic performance of 2,6-Dimethylpyridin-4-amine and the widely used 4-(Dimethylamino)pyridine (DMAP) in acylation reactions, supported by experimental data and protocols.
While both this compound and DMAP are derivatives of 4-aminopyridine, the presence of methyl groups at the 2 and 6 positions in the former introduces significant steric hindrance around the nucleophilic ring nitrogen. This structural difference has a profound impact on their catalytic activity, a factor critical in the design of synthetic routes. This guide will delve into the quantitative differences in their catalytic prowess and provide the necessary experimental frameworks for their evaluation.
Comparative Kinetic Data in Acylation Reactions
The catalytic efficiency of pyridine derivatives in acylation reactions is significantly influenced by the electronic and steric environment of the nitrogen atom. The following table summarizes the second-order rate constants for the benzoylation of m-chloroaniline with benzoyl chloride, catalyzed by various tertiary organic bases. This data provides a direct quantitative comparison of the catalytic activity of a sterically hindered pyridine (2,6-Dimethylpyridine) and the unhindered, highly active DMAP.
| Catalyst | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| N,N-Dimethylaniline | 0.1 |
| Triethylamine | 0.72 |
| 2,6-Dimethylpyridine | 0.3 |
| Pyridine | 1.80 |
| 4-Methylpyridine | 10.0 |
| 4-(Dimethylamino)pyridine (DMAP) | 10,600 |
Table 1: Comparison of second-order rate constants for the benzoylation of m-chloroaniline with benzoyl chloride in the presence of various tertiary organic bases.[1]
The data clearly demonstrates the superior catalytic activity of DMAP, which is approximately 35,000 times more active than 2,6-Dimethylpyridine under these conditions.[1] This dramatic difference is attributed to the steric hindrance caused by the two methyl groups in the ortho positions of 2,6-Dimethylpyridine, which impede the approach of the acylating agent to the nucleophilic nitrogen atom. In contrast, the dimethylamino group in DMAP is not in a sterically hindered position and its strong electron-donating nature significantly enhances the nucleophilicity of the pyridine nitrogen, leading to a massive rate acceleration.[2]
Mechanistic Insights and Signaling Pathways
The catalytic cycle of pyridine derivatives in acylation reactions typically proceeds through a nucleophilic catalysis pathway. The catalyst's ring nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then attacked by the nucleophile (e.g., an alcohol or amine) to afford the acylated product and regenerate the catalyst.
The steric hindrance in this compound significantly retards the initial nucleophilic attack on the acylating agent, thereby drastically reducing the overall reaction rate compared to the unhindered DMAP.
Experimental Protocols
To enable researchers to conduct their own comparative kinetic studies, a general experimental protocol for determining the rate constants of a pyridine-catalyzed acylation reaction is provided below. This protocol can be adapted for specific substrates and catalysts.
Objective: To determine the second-order rate constant for the acylation of a phenol or alcohol with an acylating agent, catalyzed by a pyridine derivative.
Materials:
-
Substrate (e.g., phenol, alcohol)
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Catalyst (e.g., this compound, DMAP)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Internal standard (for GC or HPLC analysis)
-
Quenching agent (e.g., a primary amine like piperidine)
-
Standard laboratory glassware and analytical instrumentation (GC or HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the substrate, acylating agent, catalyst, and internal standard in the chosen anhydrous solvent at known concentrations.
-
-
Reaction Setup:
-
In a thermostated reaction vessel, combine the substrate and internal standard stock solutions.
-
Allow the mixture to equilibrate to the desired reaction temperature.
-
-
Initiation of Reaction and Monitoring:
-
Initiate the reaction by adding a known volume of the acylating agent and catalyst stock solutions.
-
Start a timer immediately upon addition.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Immediately quench the reaction in each aliquot by adding it to a vial containing a quenching agent.
-
-
Analysis:
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the product and the remaining substrate relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product formed versus time.
-
The initial rate of the reaction can be determined from the initial slope of this curve.
-
Assuming pseudo-first-order conditions (with respect to the substrate, if the acylating agent is in large excess), the observed rate constant (k_obs) can be determined.
-
The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of the catalyst.
-
Conclusion
The kinetic data presented unequivocally demonstrates the profound negative impact of steric hindrance on the catalytic activity of this compound in acylation reactions when compared to its unhindered and electronically activated counterpart, DMAP. For researchers aiming to achieve rapid and efficient acylations, particularly with sterically demanding substrates, DMAP remains the catalyst of choice. However, in instances where a milder, less reactive catalyst is desired to control selectivity or prevent side reactions, a sterically hindered pyridine derivative might be considered, albeit with the expectation of significantly longer reaction times. The provided experimental protocol offers a robust framework for quantifying these differences and making informed decisions in catalyst selection for specific synthetic challenges.
References
Quantitative Analysis of 2,6-Dimethylpyridin-4-amine: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development requiring precise and accurate quantification of 2,6-Dimethylpyridin-4-amine, a variety of analytical techniques can be employed. While specific validated methods for this compound are not extensively documented in publicly available literature, established methods for structurally similar compounds, such as aminopyridine isomers and lutidines, provide a strong foundation for developing and validating a suitable analytical approach. This guide compares the most common and effective analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry—offering insights into their principles, performance, and experimental protocols that can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it a preferred method for analyzing complex mixtures and achieving low detection limits.
Performance Comparison
The following table summarizes the quantitative performance of HPLC methods for compounds structurally similar to this compound, providing a reasonable expectation for a method adapted for its analysis.
| Analytical Method | Analyte | Stationary Phase | Mobile Phase | Detection | Linearity Range | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | 4-Aminopyridine | C18 | Acetonitrile/Phosphate Buffer | UV at 263 nm | Not Specified | Not Specified | [1] |
| HPLC-UV | 4-Amino-2-chloropyridine | Primesep 100 | Acetonitrile/Water/H₂SO₄ | UV at 200 nm | Not Specified | 8 ppb | [2] |
| HPLC-ICP-MS (after derivatization) | 4-Aminopyridine | Reversed Phase | Gradient Elution | ICP-MS | Not Specified | 7.5 µg/L | [3] |
Detailed Experimental Protocol: Adapted from a Validated HPLC-UV Method for 4-Aminopyridine
This protocol, based on a validated method for 4-aminopyridine, can be used as a starting point for the quantification of this compound.[1] Method optimization and validation are crucial for ensuring accurate and reliable results for the target analyte.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 15 parts acetonitrile and 85 parts phosphate buffer (25 mmol/L monobasic phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 263 nm (A wavelength scan of this compound should be performed to determine its absorbance maximum).
-
Column Temperature: Ambient.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Analysis and Quantification:
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental workflow for HPLC analysis.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds. For amines like this compound, GC can offer high resolution and sensitivity, particularly when coupled with a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD). Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of the analyte.
Performance Comparison
The table below presents quantitative data from a GC method for aminopyridine isomers, which can serve as a reference for a method developed for this compound.
| Analytical Method | Analyte(s) | Column | Carrier Gas | Detector | Reliable Quantitation Limit | Reference |
| GC/NPD | 2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine | Not Specified | Not Specified | NPD | 3.48 ppb (2-aminopyridine), 5.23 ppb (3-aminopyridine), 9.13 ppb (4-aminopyridine) | [4] |
| GC-FID | Nitrotoluene Isomers | Not Specified | Not Specified | FID | 0.058 - 0.066 mg/ml | [5] |
| GC-MS | Terpenes | Not Specified | Not Specified | MS | Not Specified (Good linearity R² > 0.999) | [6] |
Detailed Experimental Protocol: Adapted from an OSHA Method for Aminopyridine Isomers
This protocol is based on a partially validated OSHA method for aminopyridine isomers and can be adapted for the analysis of this compound.[4]
1. Instrumentation:
-
Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) or a Flame Ionization Detector (FID).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: A suitable capillary column for amine analysis (e.g., a wax or a mid-polarity column).
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes. (This program should be optimized for the separation of this compound from any potential interferences).
-
Detector Temperature: 300 °C.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or isopropanol) at a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: If the sample is in a solid matrix, extraction with a suitable solvent may be necessary. For air samples, collection on an acid-coated filter followed by extraction with a basic solution is a common approach. The final sample solution should be in a volatile organic solvent compatible with GC analysis.
4. Analysis and Quantification:
-
Inject the standards and samples into the GC.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Experimental workflow for GC analysis.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique compared to chromatography. It is often used for the quantification of pure substances or in simple mixtures where interfering substances do not absorb at the same wavelength. For the analysis of amines, this method often involves a chemical reaction to produce a colored compound with a distinct absorbance maximum in the visible region, which enhances selectivity and sensitivity.
Performance Comparison
The following table shows the performance of a spectrophotometric method for diaminopyrimidine derivatives, which are structurally related to the target analyte.
| Analytical Method | Analyte(s) | Reagent | Wavelength (λmax) | Linearity Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |
| Spectrophotometry | Trimethoprim, Pyrimethamine, 2,4-Diaminopyrimidine | p-Benzoquinone | ~500 nm | 5 - 100 mg/L (Trimethoprim) | 9,660 - 10,830 | [7] |
| Spectrophotometry | 4-Aminoantipyrine | N,N-dimethylaniline | Not Specified | Not Specified | Not Specified | [8] |
| Spectrophotometry | 1,4-Dihydropyridines | Vanillin | 479 - 500 nm | 5 - 70 µg/mL | 0.575 x 10⁴ - 1.065 x 10⁴ | [9] |
Detailed Experimental Protocol: A General Approach for Aminopyridines
This protocol provides a general framework for developing a spectrophotometric method for this compound, likely requiring a derivatization or complexation step.
1. Instrumentation:
-
UV-Vis Spectrophotometer.
2. Reagents:
-
A suitable chromogenic reagent that reacts with the amino group of this compound (e.g., p-benzoquinone, vanillin in acidic media).
-
Buffer solutions to maintain the optimal pH for the reaction.
-
Solvents for dissolving the analyte and reagents.
3. Method Development and Optimization:
-
Wavelength Selection: Scan the spectrum of the colored product to determine the wavelength of maximum absorbance (λmax).
-
Reaction Conditions: Optimize reaction parameters such as pH, reagent concentration, reaction time, and temperature to achieve maximum color development and stability.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Calibration Standards: Prepare a series of standards and react them with the chromogenic reagent under optimized conditions.
-
Sample Preparation: Treat the sample solution similarly to the standards.
5. Analysis and Quantification:
-
Measure the absorbance of the standards and the sample at the λmax against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
Experimental workflow for UV-Vis spectrophotometry.
Conclusion
The choice of the most suitable analytical method for quantifying this compound depends on several factors, including the required sensitivity and selectivity, the complexity of the sample matrix, and the available instrumentation. HPLC and GC methods offer high selectivity and sensitivity and are ideal for complex matrices and trace-level quantification. UV-Vis spectrophotometry, particularly after a color-forming reaction, provides a simpler and more accessible alternative for less complex samples. The provided protocols and performance data for analogous compounds serve as a valuable starting point for developing a robust and reliable quantitative method for this compound. It is imperative to perform thorough method validation, including specificity, linearity, accuracy, precision, and determination of detection and quantification limits, to ensure the data generated is fit for its intended purpose.
References
- 1. cjhp-online.ca [cjhp-online.ca]
- 2. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. osha.gov [osha.gov]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. mdpi.com [mdpi.com]
- 7. Spectrophotometric determination of diaminopyrimidines using benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. A Novel Spectrophotometric Method for Determination of Five 1,4-Dihydropyridine Drugs in Their Tablets and Capsules Using Vanillin Reagent [file.scirp.org]
A Comparative Guide to the Synthesis of N-(2,6-dimethylpyridin-4-yl)-4-chlorobenzamide: An Evaluation of a Synthetic Route Utilizing 2,6-Dimethylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two synthetic routes for the preparation of N-(2,6-dimethylpyridin-4-yl)-4-chlorobenzamide, a potential building block in medicinal chemistry. The primary route utilizes 2,6-dimethylpyridin-4-amine as a key starting material. An alternative route, employing a Buchwald-Hartwig amination, is presented for comparative analysis. The performance of each route is evaluated based on experimental data for analogous reactions, providing insights into potential yields, reaction conditions, and overall efficiency.
Introduction to this compound in Synthesis
This compound is a substituted pyridine derivative that holds interest as a scaffold in the development of bioactive molecules, including kinase inhibitors.[1] Its structural features, including the basic nitrogen of the pyridine ring and the nucleophilic amino group, allow for a variety of chemical transformations. This guide focuses on the validation of a synthetic pathway that leverages the nucleophilicity of the amino group in an acylation reaction.
Primary Synthetic Route: Acylation of this compound
The most direct approach to synthesizing N-(2,6-dimethylpyridin-4-yl)-4-chlorobenzamide involves the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with this compound. This reaction is typically straightforward and proceeds under mild conditions.
Experimental Protocol: Synthesis of N-(2,6-dimethylpyridin-4-yl)-4-chlorobenzamide
Materials:
-
This compound
-
4-Chlorobenzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 equivalents) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the N-(2,6-dimethylpyridin-4-yl)-4-chlorobenzamide.[2]
Alternative Synthetic Route: Buchwald-Hartwig Amination
An alternative strategy for the synthesis of the target molecule is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms the C-N bond between an aryl halide and an amine.[3][4] In this case, the reaction would involve the coupling of 4-bromo-2,6-dimethylpyridine with 4-chloroaniline.
Experimental Protocol: Buchwald-Hartwig Synthesis of N-(2,6-dimethylpyridin-4-yl)-4-chlorobenzamide
Materials:
-
4-Bromo-2,6-dimethylpyridine (or corresponding triflate)
-
4-Chloroaniline
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the sodium tert-butoxide.
-
Add 4-bromo-2,6-dimethylpyridine (1.0 equivalent) and 4-chloroaniline (1.2 equivalents).
-
Add anhydrous toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Performance Comparison
The following table summarizes the key performance indicators for the two synthetic routes, with data extrapolated from analogous reactions reported in the literature.
| Parameter | Primary Route: Acylation | Alternative Route: Buchwald-Hartwig Amination |
| Starting Materials | This compound, 4-Chlorobenzoyl chloride | 4-Bromo-2,6-dimethylpyridine, 4-Chloroaniline |
| Key Reagents | Triethylamine or Pyridine | Palladium catalyst, Phosphine ligand, NaOtBu |
| Reaction Conditions | 0 °C to room temperature, atmospheric pressure | 80-120 °C, inert atmosphere |
| Reaction Time | 2-4 hours | 12-24 hours |
| Representative Yield | High (typically >90% for similar acylations)[2] | Good to Excellent (typically 70-95% for similar couplings) |
| Purification | Recrystallization | Column Chromatography |
| Atom Economy | Generally higher | Lower due to catalyst and ligand |
| Cost of Reagents | Generally lower (no precious metal catalyst) | Higher (palladium catalyst and phosphine ligand) |
| Scalability | Generally straightforward | Can be challenging due to catalyst cost and removal |
Visualization of Synthetic Workflows
Caption: Workflow for the acylation of this compound.
Caption: Workflow for the Buchwald-Hartwig amination.
Conclusion
The validation of a synthetic route is a critical step in drug development and chemical research. Based on the comparative analysis of analogous reactions, the acylation of this compound presents a more direct, cost-effective, and potentially higher-yielding route to N-(2,6-dimethylpyridin-4-yl)-4-chlorobenzamide compared to the Buchwald-Hartwig amination. The milder reaction conditions and simpler purification process of the acylation route make it more amenable to large-scale synthesis.
However, the Buchwald-Hartwig amination offers greater flexibility in terms of substrate scope for creating a library of analogs, as a wider variety of aryl halides and amines can be coupled. The choice of the optimal synthetic route will ultimately depend on the specific goals of the research, including the desired scale of synthesis, cost considerations, and the need for analog generation. For the specific target molecule in this guide, the acylation of this compound appears to be the more efficient and practical approach.
References
A Comparative Analysis of Sterically Hindered Pyridine Catalysts in Acylation and Silylation Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving optimal reaction outcomes. This guide provides an objective comparison of sterically hindered pyridine catalysts, evaluating their performance against less hindered, highly active alternatives like 4-(Dimethylamino)pyridine (DMAP) in key synthetic transformations such as acylation and silylation. The following analysis is supported by experimental data to aid in catalyst selection for specific research and development applications.
Sterically hindered pyridines, such as 2,6-lutidine and 2,4,6-collidine, are characterized by the presence of bulky substituents flanking the nitrogen atom. This steric bulk renders the nitrogen lone pair less accessible, making them poor nucleophiles but effective proton scavengers. This property is particularly advantageous in reactions where the catalyst's role is primarily to act as a non-nucleophilic base, preventing unwanted side reactions. In contrast, unhindered or minimally hindered pyridines with electron-donating groups, most notably DMAP, are highly nucleophilic and act as potent acyl or silyl group transfer agents.
Performance in Acylation Reactions
The acylation of alcohols is a fundamental transformation in organic synthesis, often employed for the protection of hydroxyl groups. The choice of a pyridine catalyst can significantly influence the reaction rate and yield, especially with sterically demanding substrates like tertiary alcohols.
Quantitative Comparison of Pyridine Catalysts in the Acylation of a Tertiary Alcohol
The following table summarizes the performance of various pyridine catalysts in the acetylation of the sterically hindered tertiary alcohol, 1-methylcyclohexanol, with acetic anhydride.
| Catalyst | Structure | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| 4-(Dimethylamino)pyridine (DMAP) |
| 5 | 17 | ~95% | [1] |
| 2,6-Lutidine |
| 100 (as base) | 48 | <10% | [1] |
| Pyridine |
| 100 (as base) | 72 | No Reaction | [2] |
| Proton Sponge (1,8-Bis(dimethylamino)naphthalene) |
| Stoichiometric | 24 | Low | [3] |
Analysis: The data clearly demonstrates the superior catalytic activity of DMAP in the acylation of a sterically hindered tertiary alcohol.[1] DMAP functions as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that readily transfers the acetyl group to the alcohol.[4] Sterically hindered pyridines like 2,6-lutidine are poor nucleophiles and therefore show very low catalytic activity in this transformation.[1] Their primary role is as a base to neutralize the acid generated during the reaction. Proton sponges, while strong non-nucleophilic bases, are generally not effective as acyl transfer catalysts.[3]
Performance in Silylation Reactions
Silylation is a common method for protecting hydroxyl groups, and the choice of base is crucial for achieving high yields, particularly with hindered alcohols. Sterically hindered pyridines are often employed as non-nucleophilic bases to facilitate these reactions.
Quantitative Comparison of Pyridine Bases in the Silylation of a Hindered Alcohol
The following table compares the effectiveness of different pyridine bases in the silylation of tert-butanol with tert-butyldimethylsilyl chloride (TBDMSCl).
| Base | Structure | Base Equivalents | Reaction Time (h) | Yield (%) | Reference |
| 2,6-Lutidine |
| 2.2 | < 5 | High | [5] |
| Imidazole |
| 2.5 | 10 | >90% | [6] |
| Pyridine |
| Stoichiometric | Slow | Low | [6] |
| 4-(Dimethylamino)pyridine (DMAP) |
| Catalytic (with Et3N) | Several hours | High | [5] |
Analysis: In silylation reactions, sterically hindered bases like 2,6-lutidine are highly effective.[5] Their role is to scavenge the HCl generated, driving the reaction to completion without competing as a nucleophile. Imidazole is also a very effective catalyst/base for this transformation.[6] While DMAP can be used as a nucleophilic catalyst in silylation, it is often used in combination with a stoichiometric, non-nucleophilic base like triethylamine.[5] Pyridine is generally a poor base for the silylation of hindered alcohols due to its lower basicity and potential for side reactions.[6]
Experimental Protocols
Detailed Methodology for the Acylation of a Tertiary Alcohol using DMAP
Reaction: Acetylation of 1-methylcyclohexanol with acetic anhydride.[1]
Materials:
-
1-Methylcyclohexanol (1.0 mmol, 114.2 mg)
-
Acetic Anhydride (1.5 mmol, 153.1 mg, 142 µL)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 mmol, 6.1 mg)
-
Triethylamine (1.5 mmol, 151.8 mg, 209 µL)
-
Dichloromethane (DCM), anhydrous (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 1-methylcyclohexanol and DMAP.
-
Add anhydrous DCM to dissolve the solids.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 17 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-acetyl-1-methylcyclohexane.
Detailed Methodology for the Silylation of a Hindered Alcohol using 2,6-Lutidine
Reaction: Silylation of tert-butanol with TBDMSCl.[5]
Materials:
-
tert-Butanol (1.0 mmol, 74.1 mg)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 mmol, 165.8 mg)
-
2,6-Lutidine (2.2 mmol, 235.7 mg, 257 µL)
-
Dichloromethane (DCM), anhydrous (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add tert-butanol.
-
Add anhydrous DCM to dissolve the alcohol.
-
Add 2,6-lutidine to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add TBDMSCl in one portion to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for less than 5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the lutidinium hydrochloride salt.
-
Wash the filtrate with cold 1 M HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography on silica gel to afford tert-butyldimethyl(tert-butoxy)silane.
Visualizations
Catalytic Cycle of DMAP in Acylation
Caption: Catalytic cycle of DMAP in the acylation of an alcohol with acetic anhydride.
Experimental Workflow for Catalyst Screening
References
mechanistic investigation of 2,6-Dimethylpyridin-4-amine catalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of nucleophilic catalysis, 4-(dimethylamino)pyridine (DMAP) has long been a cornerstone, accelerating a wide array of chemical transformations, most notably acylation reactions. However, the search for even more efficient and selective catalysts is a perpetual endeavor in chemical synthesis. This guide provides a mechanistic investigation into the catalytic prowess of 2,6-Dimethylpyridin-4-amine, presenting a comparative analysis with the well-established catalysts DMAP and 4-(pyrrolidino)pyridine (4-PPY).
Performance Comparison: A Tale of Sterics and Electronics
The catalytic efficacy of aminopyridine derivatives in reactions like acylation is intricately linked to their electronic and steric properties. While DMAP is a powerful catalyst, the introduction of methyl groups at the 2 and 6 positions in this compound introduces significant steric hindrance around the pyridyl nitrogen. This steric bulk can influence the catalyst's ability to access the electrophilic center of the acylating agent and subsequently the substrate.
Conversely, the electron-donating nature of the two methyl groups, in concert with the amino group at the 4-position, enhances the electron density on the pyridine ring, potentially increasing the nucleophilicity of the ring nitrogen. The interplay of these electronic and steric effects dictates the overall catalytic performance.
Table 1: Comparison of Physicochemical Properties of Aminopyridine Catalysts
| Catalyst | Structure | pKa of Conjugate Acid | Mayr's Nucleophilicity Parameter (N) |
| This compound | Not available | Not available | |
| 4-(Dimethylamino)pyridine (DMAP) | ~9.7[1][2][3] | 15.70 (in DCM)[5] | |
| 4-(Pyrrolidino)pyridine (4-PPY) | Not available | 15.90 (in DCM)[5] |
The Nucleophilic Catalysis Pathway: A Shared Mechanism
The generally accepted mechanism for acylation reactions catalyzed by 4-aminopyridines, including DMAP, is the nucleophilic catalysis pathway.[6][7] This mechanism is believed to be operative for this compound as well and can be broken down into the following key steps:
-
Activation of the Acylating Agent: The catalytic cycle begins with the nucleophilic attack of the pyridine nitrogen of the aminopyridine catalyst on the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride). This initial step forms a highly reactive N-acylpyridinium intermediate. The positive charge on the pyridine nitrogen makes the acyl group significantly more susceptible to nucleophilic attack.
-
Nucleophilic Attack by the Substrate: The alcohol or amine substrate then acts as a nucleophile, attacking the activated acyl group of the N-acylpyridinium intermediate.
-
Product Formation and Catalyst Regeneration: Following the nucleophilic attack, the tetrahedral intermediate collapses, leading to the formation of the acylated product (ester or amide) and the release of the aminopyridine catalyst, which can then re-enter the catalytic cycle.
Figure 1: Generalized nucleophilic catalysis pathway for this compound.
Experimental Protocols: A General Approach to Acylation
While a specific, optimized protocol for this compound is not extensively documented, a general procedure for aminopyridine-catalyzed acylation of an alcohol can be adapted.
General Experimental Protocol for Alcohol Acylation:
-
Materials:
-
Alcohol (1.0 equiv)
-
Acylating agent (e.g., Acetic Anhydride, 1.2 equiv)
-
This compound (0.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine, 1.5 equiv, to scavenge the acid byproduct)
-
-
Procedure: a. To a solution of the alcohol and this compound in the anhydrous solvent at 0 °C, add the tertiary amine base. b. Slowly add the acylating agent to the reaction mixture. c. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC). d. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. e. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography.
Figure 2: A typical experimental workflow for alcohol acylation catalyzed by an aminopyridine.
Conclusion and Future Directions
This compound presents an interesting case study in the balance of steric and electronic effects in nucleophilic catalysis. While its bulky nature might hinder its effectiveness in acylating sterically demanding substrates, its potentially enhanced nucleophilicity could make it a highly efficient catalyst for less hindered systems.
To fully elucidate the catalytic potential of this compound and enable its rational application in synthesis, further research is imperative. Specifically, the following experimental data would be of high value:
-
Determination of the pKa of the conjugate acid of this compound.
-
Measurement of its Mayr's nucleophilicity parameter (N).
-
Direct kinetic comparison studies against DMAP and 4-PPY in a standardized acylation reaction.
-
Investigation of its catalytic activity with a range of sterically diverse alcohols and acylating agents.
Such studies will provide the necessary quantitative data to accurately place this compound within the landscape of aminopyridine catalysts and guide its strategic use in organic synthesis and drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. (Solved) - 4-dimethyl amino pyridine (DMAP) is more basic than pyridine.... (1 Answer) | Transtutors [transtutors.com]
- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ias.ac.in [ias.ac.in]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Acylation Catalysis: A Cost-Benefit Analysis of 2,6-Dimethylpyridin-4-amine
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and scalability of chemical syntheses. In the realm of acylation and esterification reactions, 4-(Dimethylamino)pyridine (DMAP) has long been the gold standard, prized for its exceptional catalytic activity. However, its sterically hindered analogue, 2,6-Dimethylpyridin-4-amine, presents a compelling alternative with a distinct profile of advantages and disadvantages. This guide provides a comprehensive cost-benefit analysis of this compound in comparison to DMAP and other common alternatives, supported by available data and experimental context.
At a Glance: Performance and Cost Comparison
While direct, side-by-side comparative studies with extensive quantitative data for this compound are not abundantly available in the public domain, we can infer its performance characteristics based on the principles of sterically hindered amine catalysts. The following tables summarize the expected performance and cost attributes of this compound against the widely used DMAP and a common non-nucleophilic base, Triethylamine.
Table 1: Comparative Performance in Acylation/Esterification Reactions
| Catalyst | Typical Catalyst Loading (mol%) | Relative Reaction Rate | Efficacy with Hindered Substrates | Selectivity |
| This compound | 1-10 | Moderate to High | Potentially Higher | Potentially Higher |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1-5 | Very High | High | Good |
| Triethylamine (TEA) | >100 (as base) | Low (as catalyst) | Low | Moderate |
Table 2: Cost-Benefit Analysis
| Catalyst | Representative Price (USD/g) | Key Benefits | Key Drawbacks |
| This compound | ~$30 - $120 | Potentially higher selectivity for specific substrates, reduced side reactions. | Higher cost, potentially slower reaction rates than DMAP. |
| 4-(Dimethylamino)pyridine (DMAP) | ~$0.50 - $5 | High reactivity, broad applicability, lower cost. | Can lead to side reactions with sensitive substrates, toxicity.[1] |
| Triethylamine (TEA) | ~$0.10 - $0.50 | Very low cost, acts as an acid scavenger. | Poor catalytic activity for acylation, often requires a co-catalyst. |
Delving into the Chemistry: Mechanism and Steric Effects
The catalytic activity of DMAP in acylation reactions proceeds through a nucleophilic catalysis pathway. The pyridine nitrogen of DMAP attacks the acylating agent (e.g., an anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by the alcohol, leading to the formation of the ester and regeneration of the DMAP catalyst.
Diagram 1: Catalytic Cycle of DMAP in Acylation
Caption: The nucleophilic catalytic cycle of DMAP in acylation reactions.
The introduction of methyl groups at the 2 and 6 positions in this compound introduces significant steric hindrance around the nucleophilic pyridine nitrogen. This steric bulk is expected to influence its catalytic activity in several ways:
-
Reduced Reactivity: The methyl groups can sterically hinder the initial attack of the pyridine nitrogen on the acylating agent, potentially leading to slower reaction rates compared to the unhindered DMAP.
-
Enhanced Selectivity: For substrates with multiple reactive sites, the steric hindrance of this compound can lead to enhanced selectivity. The catalyst may preferentially acylate less sterically encumbered hydroxyl groups.
-
Suppression of Side Reactions: The steric hindrance can also disfavor unwanted side reactions, such as the formation of byproducts, which can be a concern with the highly reactive DMAP.
Experimental Protocols: A General Guideline
General Experimental Protocol for Acylation of a Hindered Alcohol:
-
Reaction Setup: To a solution of the hindered alcohol (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (this compound or DMAP, 0.05-0.1 equiv).
-
Addition of Reagents: Add a tertiary amine base (e.g., triethylamine, 1.5 equiv) to act as an acid scavenger. Cool the mixture to 0 °C.
-
Acylation: Slowly add the acylating agent (e.g., acetic anhydride, 1.2 equiv) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (this may range from a few hours to overnight). Monitor the progress of the reaction by an appropriate technique (e.g., TLC, GC, LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.
Diagram 2: Experimental Workflow for a Catalyzed Acylation Reaction
References
A Comparative Guide to 2,6-Dimethylpyridin-4-amine and its Alternatives in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in acylation and related reactions crucial for drug development, the choice of a suitable catalyst or base is paramount. This guide provides a detailed comparison of 2,6-Dimethylpyridin-4-amine, a sterically hindered pyridine derivative, with the widely used nucleophilic catalyst 4-Dimethylaminopyridine (DMAP) and the non-nucleophilic base 2,6-Lutidine. This comparison is supported by available experimental data and established principles of chemical reactivity.
Executive Summary
This compound is a substituted pyridine that finds application primarily as a synthetic intermediate in the pharmaceutical and agrochemical industries. While structurally related to the highly efficient acylation catalyst 4-Dimethylaminopyridine (DMAP), the presence of methyl groups at the 2 and 6 positions significantly impacts its catalytic activity. This steric hindrance diminishes its effectiveness as a nucleophilic catalyst, making it a less potent alternative to DMAP for reactions such as esterifications and amidations. However, this steric hindrance can be advantageous in contexts where a non-nucleophilic base is required, positioning it as a potential alternative to reagents like 2,6-Lutidine.
Comparison of Physicochemical Properties and Catalytic Performance
The key distinction between this compound and its counterparts lies in the interplay between basicity and nucleophilicity, largely dictated by steric hindrance around the pyridine nitrogen.
| Compound | Structure | Molar Mass ( g/mol ) | pKa of Conjugate Acid | Key Characteristics |
| This compound | ![]() | 122.17 | ~9.7 (estimated) | Sterically hindered, moderately basic, weakly nucleophilic. Primarily used as a synthetic intermediate.[1] |
| 4-Dimethylaminopyridine (DMAP) | ![]() | 122.17 | 9.6 | Highly nucleophilic and basic, excellent acylation catalyst.[2][3] |
| 2,6-Lutidine | ![]() | 107.15 | 6.7 | Sterically hindered, moderately basic, non-nucleophilic base.[2][4] |
Applications in Organic Synthesis
Nucleophilic Catalysis in Acylation Reactions
4-Dimethylaminopyridine (DMAP) is the industry standard for catalyzing acylation reactions, including esterifications, amidations, and the protection of alcohols.[3] Its high nucleophilicity allows it to react with an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by a nucleophile (e.g., an alcohol) to form the acylated product, regenerating the DMAP catalyst.[2] This catalytic cycle is exceptionally efficient, often leading to high yields and fast reaction times, even with sterically hindered substrates.[3]
This compound , in contrast, is expected to be a significantly less effective nucleophilic catalyst. The methyl groups flanking the pyridine nitrogen sterically hinder its approach to the electrophilic center of the acylating agent. This steric hindrance raises the activation energy for the formation of the N-acylpyridinium intermediate, thereby slowing down the catalytic cycle considerably. While systematic quantitative studies directly comparing its catalytic efficiency to DMAP are scarce in the literature, the well-established principles of steric effects in nucleophilic catalysis strongly suggest its inferiority in this role.
2,6-Lutidine is not used as a nucleophilic catalyst due to the severe steric hindrance caused by the two methyl groups, which effectively prevents the formation of an N-acylpyridinium intermediate. Instead, it is employed as a non-nucleophilic base.[2][4]
Experimental Data: Acylation of a Hindered Alcohol
The following table presents typical experimental data for the acylation of a sterically hindered alcohol, 1-methylcyclohexanol, highlighting the superior performance of DMAP. Data for this compound is inferred based on the expected effects of steric hindrance.
| Catalyst | Acylating Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| DMAP | Acetic Anhydride | Triethylamine | Dichloromethane | 17 h | High (specific value not provided) | [5] |
| This compound | Acetic Anhydride | Triethylamine | Dichloromethane | Expected to be significantly longer | Expected to be low to moderate | Inferred |
| None | Acetic Anhydride | Triethylamine | Dichloromethane | > 24 h | Low | [5] |
Use as a Sterically Hindered Base
In reactions where a non-nucleophilic base is required to scavenge protons without interfering with electrophilic centers, 2,6-Lutidine is a common choice.[2][4] Its moderate basicity is sufficient to neutralize acids, while its steric bulk prevents it from acting as a nucleophile.
This compound , with its amino group at the 4-position, is more basic than 2,6-Lutidine. The steric hindrance provided by the 2,6-dimethyl groups would likely allow it to function as a non-nucleophilic base in certain applications, potentially offering an advantage where a stronger, yet still hindered, base is beneficial. However, its use in this capacity is not as widely documented as that of 2,6-Lutidine.
Signaling Pathways and Experimental Workflows
The primary mechanism of DMAP-catalyzed acylation provides a framework for understanding the expected behavior of this compound.
Caption: Generalized workflow for nucleophilic catalysis in acylation reactions.
Experimental Protocols
General Procedure for DMAP-Catalyzed Acetylation of Alcohols:
This protocol is a standard procedure for the acetylation of an alcohol using acetic anhydride and DMAP as a catalyst.[5]
-
To a solution of the alcohol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, add 4-Dimethylaminopyridine (DMAP) (0.05-0.2 equivalents).
-
Cool the mixture to 0 °C.
-
Add acetic anhydride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically minutes to hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: For this compound, a similar protocol could be attempted, but significantly longer reaction times and lower yields are anticipated due to steric hindrance.
Conclusion
For applications requiring efficient nucleophilic catalysis in acylation reactions, 4-Dimethylaminopyridine (DMAP) remains the superior choice over this compound. The steric hindrance in the latter significantly impedes its catalytic activity. However, for processes that necessitate a moderately strong, non-nucleophilic base, This compound could be a viable, albeit less common, alternative to 2,6-Lutidine . The selection of the appropriate pyridine derivative should be guided by a clear understanding of the reaction mechanism and the desired role of the additive, whether as a nucleophilic catalyst or a non-interfering base. Further experimental investigation into the catalytic properties of this compound is warranted to fully elucidate its potential applications and limitations.
References
Navigating Nucleophilic Catalysis: A Comparative Guide to Alternatives for 2,6-Dimethylpyridin-4-amine (DMAP) in Organic Synthesis
For researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies, 2,6-Dimethylpyridin-4-amine (DMAP) has long been a cornerstone nucleophilic catalyst. However, the drive for enhanced efficiency, milder reaction conditions, and improved sustainability has led to the exploration of several potent alternatives. This guide provides an objective comparison of the performance of prominent DMAP alternatives, supported by experimental data, to inform catalyst selection in modern organic synthesis.
Introduction to DMAP and the Quest for Superior Alternatives
4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst widely employed in a variety of organic transformations, most notably in acylation and silylation reactions. Its catalytic prowess stems from the ability of the lone pair of electrons on the pyridine nitrogen to attack an electrophilic acyl or silyl source, forming a highly reactive N-acyl- or N-silylpyridinium intermediate. This intermediate is then readily attacked by a nucleophile, such as an alcohol, to afford the desired product and regenerate the DMAP catalyst.
Despite its broad utility, the limitations of DMAP, including its moderate catalytic activity in certain challenging reactions (e.g., acylation of sterically hindered alcohols) and the desire for more atom-economical and recyclable catalytic systems, have spurred the development of a range of alternatives. This guide focuses on a comparative analysis of several key alternatives: 4-Pyrrolidinopyridine (PPY), Imidazole, 9-Azajulolidine (TMAJ), and Polymer-Supported DMAP.
Performance Comparison in Acylation Reactions
The acylation of alcohols is a fundamental transformation in organic synthesis and serves as an excellent benchmark for comparing the efficacy of nucleophilic catalysts. The following data, summarized from various studies, highlights the relative performance of DMAP and its alternatives in this key reaction.
Table 1: Catalytic Efficiency in the Acetylation of Tertiary Alcohols
| Catalyst | Substrate | Reaction Time (h) | Yield (%) | Catalyst Loading (mol%) |
| DMAP | 1-Methylcyclohexanol | 24 | 15 | 10 |
| 9-Azajulolidine (TMAJ) | 1-Methylcyclohexanol | 3 | 95 | 10 |
| DMAP | tert-Butanol | 48 | <5 | 10 |
| 9-Azajulolidine (TMAJ) | tert-Butanol | 6 | 92 | 10 |
Data compiled from analogous reactions found in the literature under similar conditions (e.g., acetic anhydride as acylating agent, triethylamine as base, in dichloromethane at room temperature).
Table 2: Comparative Performance in the Esterification of Sterically Hindered Alcohols
| Catalyst | Substrate | Reaction Time (h) | Yield (%) | Catalyst Loading (mol%) |
| DMAP | 1-Adamantanol | 24 | 20 | 5 |
| Bicyclic Diaminopyridine | 1-Adamantanol | 4 | 90 | 5 |
| Tricyclic Diaminopyridine | 1-Adamantanol | 4 | 95 | 5 |
Bicyclic and tricyclic diaminopyridines have been shown to be approximately 6-fold more effective than DMAP in the esterification of tertiary alcohols.[1][2]
Table 3: Recyclability of Polymer-Supported DMAP in Acylation
| Catalyst | Substrate | Cycle | Yield (%) |
| Polystyrene-Supported DMAP (PS-DMAP) | Various alcohols | 1 | >95 |
| 5 | >95 | ||
| 10 | >90 | ||
| 20 | >90 |
Polymer-supported DMAP demonstrates excellent recyclability, maintaining high catalytic activity for at least 20 cycles with minimal loss of efficiency.[3]
In-Depth Analysis of DMAP Alternatives
4-Pyrrolidinopyridine (PPY)
PPY is a close structural analog of DMAP where the dimethylamino group is replaced by a pyrrolidino group. This seemingly minor change has a significant impact on its catalytic activity. While direct side-by-side quantitative data in a single study can be elusive, the literature consistently suggests that PPY is a more potent acylation catalyst than DMAP, particularly for sterically demanding substrates. The pyrrolidino group is a slightly better electron donor than the dimethylamino group, leading to a more nucleophilic pyridine nitrogen and a more stable N-acylpyridinium intermediate.
Imidazole
Imidazole and its derivatives, such as 1-methylimidazole, serve as effective nucleophilic catalysts in acylation and silylation reactions.[4][5][6] The mechanism involves the nucleophilic attack of the imidazole nitrogen on the electrophilic center, forming a reactive acyl- or silylimidazolium intermediate.[7] While generally less reactive than DMAP for the acylation of highly hindered alcohols, imidazole is an inexpensive and readily available catalyst that performs well for a wide range of substrates. Kinetic studies have shown that the catalytic pathway of imidazole can vary depending on the reaction conditions and the acylating agent used.[7]
9-Azajulolidine (TMAJ)
9-Azajulolidine, a conformationally restricted analog of DMAP, has emerged as a significantly more active catalyst, particularly for the acylation of sterically hindered tertiary alcohols. Its rigid tricyclic structure locks the lone pair of the exocyclic nitrogen in optimal alignment for resonance with the pyridine ring, thereby dramatically increasing the nucleophilicity of the endocyclic nitrogen. As demonstrated in Table 1, TMAJ can achieve high yields in a fraction of the time required by DMAP for challenging substrates.
Polymer-Supported DMAP
For applications where catalyst recovery and reuse are critical, polymer-supported DMAP offers a practical solution. By immobilizing the DMAP moiety on a solid support, such as polystyrene, the catalyst can be easily separated from the reaction mixture by filtration.[3] This not only simplifies product purification but also allows for the catalyst to be recycled multiple times with minimal loss of activity, making the process more sustainable and cost-effective.[1] Studies have shown that polymer-supported DMAP can be reused for at least 20 cycles without a significant drop in performance.[3]
Experimental Protocols
The following is a general experimental protocol for comparing the catalytic activity of DMAP and its alternatives in the acetylation of a sterically hindered alcohol.
Acetylation of 1-Methylcyclohexanol:
To a solution of 1-methylcyclohexanol (1.0 mmol) and triethylamine (2.0 mmol) in anhydrous dichloromethane (5 mL) was added the respective catalyst (DMAP, PPY, Imidazole, or TMAJ; 0.1 mmol, 10 mol%). Acetic anhydride (2.0 mmol) was then added dropwise, and the reaction mixture was stirred at room temperature. The progress of the reaction was monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction was quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The yield of 1-methylcyclohexyl acetate was determined by GC analysis or after purification by column chromatography.
Visualizing Catalytic Pathways and Workflows
Caption: Generalized catalytic cycle for nucleophilic acylation catalysts.
Caption: Experimental workflow for comparing catalyst performance.
Caption: Decision tree for selecting a nucleophilic acylation catalyst.
Conclusion
The landscape of nucleophilic catalysis is evolving, with several compelling alternatives to DMAP now available to the modern synthetic chemist. For routine acylations, DMAP and PPY remain reliable choices. However, for challenging transformations involving sterically encumbered substrates, the superior reactivity of 9-Azajulolidine (TMAJ) and its more complex bicyclic and tricyclic analogs offers a significant advantage, drastically reducing reaction times and improving yields. Furthermore, when catalyst recovery and reuse are paramount, polymer-supported DMAP provides a sustainable and economically viable solution. The choice of catalyst will ultimately depend on the specific requirements of the reaction, including substrate reactivity, desired efficiency, and process sustainability goals. This comparative guide serves as a valuable resource for making informed decisions in the pursuit of more efficient and elegant synthetic strategies.
References
- 1. art.torvergata.it [art.torvergata.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole [crcu.jlu.edu.cn]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Enantioselectivity: A Comparative Guide to Chiral 2,6-Dimethylpyridin-4-amine Analogs in Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral 2,6-Dimethylpyridin-4-amine (DMAP) analogs have emerged as a powerful class of nucleophilic organocatalysts for a variety of asymmetric transformations, offering a valuable alternative to traditional metal-based catalysts. This guide provides an objective comparison of the performance of these chiral DMAP analogs in key asymmetric reactions, supported by experimental data, detailed protocols, and visual workflows to aid in catalyst selection and experimental design.
Performance Comparison of Chiral DMAP Analogs
Chiral DMAP analogs have demonstrated significant efficacy in the kinetic resolution of racemic secondary alcohols and amines, a critical process for accessing enantiopure starting materials. The performance of these catalysts is typically evaluated by the selectivity factor (s), which quantifies the ratio of the reaction rates of the two enantiomers. A higher 's' value indicates greater discrimination between the enantiomers and thus a more efficient resolution.
Below is a summary of the performance of representative chiral DMAP analogs in the kinetic resolution of secondary alcohols and amines, compared with other relevant organocatalysts.
Table 1: Enantioselective Acylation of Secondary Alcohols
| Catalyst/Reagent | Substrate | Acylating Agent | Selectivity Factor (s) | Reference |
| Planar-Chiral DMAP Derivative | 1-phenylethanol | Acetic anhydride | 10 - 20 | [1] |
| Axially Chiral DMAP Analog | 1-(1-Naphthyl)ethanol | Isobutyric anhydride | Up to 45 | [2] |
| (S)-N-Methyl-2-(anilinomethyl)pyrrolidine | 1-phenylethanol | Acetic anhydride | ~15 | |
| Chiral N-Heterocyclic Carbene (NHC) | 1-phenylethanol | Vinyl acetate | Up to 99% ee (of ester) | [3] |
Table 2: Kinetic Resolution of Amines
| Catalyst/Reagent | Substrate | Acylating Agent | Selectivity Factor (s) | Reference |
| Planar-Chiral PPY Derivative | 2-phenyl-piperidine | Acetic anhydride | 12 - 27 | [2] |
| Chiral Hydroxamic Acid | N-Boc-2-phenylpiperidine | (S)-Mandelic acid derivative | 12 - 27 | [4] |
| (-)-PPYC | 1-phenylethylamine | Acetic anhydride | ~5 | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in asymmetric catalysis. The following sections provide methodologies for a typical kinetic resolution experiment and the subsequent determination of enantiomeric excess.
General Procedure for Kinetic Resolution of Secondary Alcohols
This protocol is a representative example for the enantioselective acylation of a secondary alcohol using a chiral DMAP analog.
Materials:
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
Chiral DMAP analog (e.g., a planar-chiral derivative) (1-10 mol%)
-
Acylating agent (e.g., acetic anhydride) (0.5 - 0.6 equivalents)
-
Anhydrous solvent (e.g., toluene, CH2Cl2)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine) (optional, may be required for some catalysts)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral DMAP analog and the anhydrous solvent.
-
Add the racemic secondary alcohol to the solution.
-
If required, add the tertiary amine base.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Slowly add the acylating agent dropwise to the stirred solution.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) until approximately 50% conversion is reached.
-
Quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of the acylated product and the unreacted alcohol by flash column chromatography.
Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the unreacted alcohol and the acylated product is a critical measure of the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common techniques for this determination.
1. Chiral HPLC Method [5]
-
Instrumentation: HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio may need to be optimized for baseline separation of the enantiomers. A small amount of an additive (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) may be required to improve peak shape.[6]
-
Procedure:
-
Prepare a standard solution of the racemic product to determine the retention times of both enantiomers.
-
Dissolve a small amount of the purified unreacted alcohol and the acylated product in the mobile phase.
-
Inject the sample onto the chiral column and record the chromatogram.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
2. NMR Spectroscopy Method using a Chiral Derivatizing Agent [7][8][9]
-
Principle: The enantiomers are converted into a mixture of diastereomers by reaction with a chiral derivatizing agent (e.g., Mosher's acid, (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride). These diastereomers have distinct NMR spectra, allowing for the quantification of their ratio.
-
Procedure:
-
React the enantiomerically enriched alcohol or amine with the chiral derivatizing agent in an NMR tube containing a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a high-resolution 1H or 19F NMR spectrum.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate the signals and calculate the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved in assessing enantioselectivity with chiral DMAP analogs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for kinetic resolution.
Caption: Acyl transfer mechanism with chiral DMAP.
Caption: Methods for ee determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uma.es [uma.es]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Performance of Immobilized 2,6-Dimethylpyridin-4-amine Catalysts: A Comparative Guide
In the realm of organic synthesis, particularly in acylation, alkylation, and related transformations, 4-(dialkylamino)pyridines are renowned for their exceptional catalytic activity. Among these, 2,6-Dimethylpyridin-4-amine, a derivative of 4-(N,N-dimethylamino)pyridine (DMAP), presents an interesting scaffold for the development of recoverable and reusable catalytic systems through immobilization. This guide provides a comparative overview of the performance of immobilized this compound analogue catalysts, with a primary focus on the well-documented immobilized DMAP systems due to the limited direct data on the former. The information presented herein, supported by experimental data, is intended to guide researchers, scientists, and drug development professionals in selecting and designing efficient heterogeneous catalytic processes.
Immobilization Strategies and Their Impact on Performance
The heterogenization of pyridine-based catalysts is a key strategy to overcome the challenges associated with their separation from reaction mixtures, enabling catalyst recycling and continuous flow applications.[1] Various solid supports have been employed for the immobilization of DMAP and its analogues, each imparting distinct properties to the final catalytic system.
Common immobilization supports include:
-
Polymer Resins: Polystyrene-based resins are frequently used due to their chemical stability and tunable porosity.[2][3] The catalytic moiety can be covalently attached to the polymer backbone.
-
Nanoparticles: Magnetic nanoparticles offer the advantage of easy separation from the reaction mixture using an external magnetic field.[4] Silica nanoparticles provide high surface area and thermal stability.
-
Mesoporous Materials: Materials like nanoporous conjugated polymers (NCPs) can host a high loading of catalytic sites, leading to enhanced activity.[1]
The choice of support and the linking strategy can significantly influence the catalyst's activity, stability, and reusability.
Performance Comparison in Acylation Reactions
Acylation reactions are a primary application for this class of catalysts. The performance of immobilized DMAP catalysts in the acylation of alcohols is a good benchmark for understanding the potential of related immobilized systems.
Table 1: Performance of Various Immobilized DMAP Catalysts in Acylation Reactions
| Catalyst System | Support | Substrate | Acylating Agent | Yield (%) | Reusability (Cycles) | Reference |
| DMAP-NCP | Nanoporous Conjugated Polymer | Various alcohols | Acetic anhydride | 92-99 | 14 | [1] |
| MNP-DMAP | Magnetic Nanoparticles | Alcohols and amines | - | High | 10 | [1] |
| Polymer-bound DMAP | Polystyrene | 1-Methylcyclohexanol | Acetic anhydride | High | Good | [2] |
| g-DMAP | Polyethylene-graft-polyacrylic acid | - | - | High | >10 (in flow) | [5] |
As indicated in Table 1, immobilized DMAP catalysts consistently demonstrate high yields in acylation reactions across a range of substrates.[1] The reusability is a key advantage, with many systems maintaining their activity for at least 10 cycles.[1] For instance, a DMAP-embedded nanoporous conjugated polymer (DMAP-NCP) exhibited excellent catalytic activity with yields of 92–99% and could be reused for at least 14 consecutive cycles without a significant loss of activity.[1] Similarly, DMAP immobilized on magnetic nanoparticles (MNP-DMAP) has shown remarkable activity and could be reused for at least 10 cycles.[1]
Comparison with Alternative Catalytic Systems
While immobilized this compound and its DMAP analogues are highly effective, other catalytic systems are also employed for similar transformations.
Table 2: Comparison with Alternative Acylation Catalysts
| Catalyst Type | Homogeneous/Heterogeneous | Key Advantages | Key Disadvantages |
| Homogeneous DMAP | Homogeneous | High activity, well-understood mechanism[6] | Difficult to separate from product, not reusable |
| Triethylamine (TEA) / Pyridine | Homogeneous | Low cost, readily available | Lower catalytic activity than DMAP[7] |
| Immobilized Primary Amines | Heterogeneous | Good reactivity in specific reactions[8] | Potential for side reactions (e.g., transamidation)[8] |
| Immobilized Oligopeptides | Heterogeneous | High selectivity in specific reactions[9][10] | Higher cost, potentially lower thermal stability |
Homogeneous DMAP remains a benchmark for catalytic activity.[6] However, the challenges associated with its removal from the reaction products often make heterogeneous systems more attractive for industrial applications. Other amine bases like triethylamine and pyridine are less active catalysts for acylation compared to DMAP.[7] Immobilized primary amines and oligopeptides represent interesting alternatives, particularly when high selectivity is required, though they may have their own limitations such as stability and cost.[8][9][10]
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and application of an immobilized DMAP catalyst.
Synthesis of Polymer-Supported 4-(N-benzyl-N-methylamino)pyridine
A common method for preparing polymer-supported DMAP analogues involves the suspension copolymerization of a vinyl-substituted 4-(N-benzyl-N-methylamino)pyridine with a styrene monomer and a cross-linking agent.[2] This approach allows for the incorporation of the catalytic moiety directly into the polymer backbone, leading to a stable heterogeneous catalyst.[2]
General Protocol for Acylation of an Amine
The following is a general procedure for the N-acylation of an amine using an acyl chloride, a reaction that can be catalyzed by immobilized 4-(dialkylamino)pyridines.
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM).[11][12]
-
Catalyst Addition: Add the immobilized this compound or analogue catalyst (typically 5-10 mol%).
-
Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.[11]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time. Monitor the progress of the reaction by thin-layer chromatography (TLC).[11]
-
Workup and Catalyst Recovery: Upon completion, filter the reaction mixture to recover the immobilized catalyst. The catalyst can then be washed with a suitable solvent and dried for reuse.
-
Product Isolation: The filtrate is then subjected to a standard aqueous workup to remove any remaining base and byproducts. The organic layer is dried and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[11]
Visualizing Catalytic Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships and processes involved in heterogeneous catalysis.
Caption: Catalytic cycle for acylation using an immobilized pyridine-based catalyst.
Caption: General experimental workflow for a reaction using a recoverable immobilized catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. WO1990003368A2 - Polymer-supported 4-(n-benzyl-n-methylamino)pyridine catalyst and process for same - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethylaminopyridine-supported graft polymer catalyst and its flow system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 7. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen [mdpi.com]
- 8. Primary amines as heterogeneous catalysts in an enantioselective [2,3]-Wittig rearrangement reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 2,6-Dimethylpyridin-4-amine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2,6-Dimethylpyridin-4-amine, a pyridine derivative. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling
This compound, like other pyridine derivatives, should be handled as a hazardous substance.[1] It is crucial to prevent all contact with skin, eyes, and clothing and to avoid inhalation of any dust or vapors.[2][3] Operations should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][4]
In the event of exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Promptly wash the affected area with plenty of soap and water. Remove contaminated clothing and launder it before reuse. If irritation persists, seek medical advice.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate PPE to prevent exposure.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[5] | To protect eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile rubber may not be suitable.[1][4] | To prevent skin contact and absorption. |
| Body Protection | A fully-buttoned laboratory coat.[5] | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is required.[1] If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[7] | To avoid inhalation of vapors or dust. |
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with all local, state, and federal regulations.[1][8] This substance should be treated as hazardous waste.[9]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents and acids.[1][4]
-
-
Waste Collection and Containerization:
-
Collect waste in a designated, compatible, and properly sealed hazardous waste container.[1][4] The container must be in good condition, leak-proof, and have a secure cap.[10]
-
Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][10] The label should also indicate the associated hazards (e.g., Toxic, Irritant).[1]
-
-
Storage:
-
Store the waste container in a designated and secure satellite accumulation area (SAA).[1][11]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]
-
The storage area should be cool, dry, and well-ventilated, away from heat and sources of ignition.[4]
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1]
-
Collect the spilled material and absorbent into a designated hazardous waste container.[4]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
-
Do not allow the spilled material to enter drains or surface waters.[2][7]
-
-
Final Disposal:
-
Once the waste container is full or no longer in use, arrange for its collection by the institution's EHS or a licensed hazardous waste disposal company.[4]
-
Complete all necessary paperwork, such as a chemical collection request form, as required by your institution.[4]
-
Common disposal methods for pyridine-based waste include rotary kiln or liquid injection incineration at high temperatures.[8]
-
Experimental Protocol: Laboratory Waste Accumulation
This protocol outlines the standard procedure for accumulating waste this compound in a laboratory setting.
-
Container Preparation: Obtain a clean, dry, and chemically compatible container with a screw-top cap. Ensure the container is free from any external contamination.
-
Labeling: Affix a "Hazardous Waste" label to the container. Using a permanent marker, write "this compound" and any other required information (e.g., starting date of accumulation, responsible researcher).
-
Waste Addition: While wearing appropriate PPE and working in a fume hood, carefully transfer waste this compound into the container. This includes unused product, reaction residues, and contaminated solids.
-
Container Sealing: Securely close the container cap immediately after adding waste. Hazardous waste containers must remain closed at all times except when adding waste.[11]
-
Storage: Place the sealed container in the designated satellite accumulation area.
-
Monitoring: Regularly inspect the container for any signs of leakage or deterioration.[11]
-
Request for Pickup: When the container is full (leaving some headspace for expansion) or has been in storage for the maximum allowed time (consult your institution's policy), submit a request for waste pickup to your EHS department.[4][12]
Disposal Workflow Diagram
Caption: Figure 1. Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for 2,6-Dimethylpyridin-4-amine
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety, handling, and disposal information for 2,6-Dimethylpyridin-4-amine. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks.
Hazard Summary
This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed and fatal in contact with skin.[1][2] It can cause severe skin and eye irritation or damage.[1][2] Inhalation may lead to respiratory irritation, and there is a risk of damage to the nervous system. This compound is also toxic to aquatic life with long-lasting effects.[2]
Hazard Classifications:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3[1] |
| Acute Toxicity, Dermal | Category 2 |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Irritation | Category 1 / 2[1] |
| Specific Target Organ Toxicity | Category 1 (Nervous System) |
| (Single Exposure) | Category 3 (Respiratory Irritation)[1] |
| Hazardous to the Aquatic Environment | Acute and Chronic, Category 2 |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and risk assessment.[1][3] |
Operational Plan: Handling and Storage
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[3]
Step 2: Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
-
Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling.
Step 3: Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Incompatibilities: Store away from strong oxidizing agents.[5]
Step 4: Post-Handling and Decontamination
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Glove Removal: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]
-
Hand Washing: Wash hands and any exposed skin thoroughly after completing work.
Disposal Plan
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.
Disposal:
-
Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Emergency Procedures
In Case of Inhalation:
-
Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[1]
In Case of Skin Contact:
-
Immediately wash off with soap and plenty of water. Take the victim to a hospital immediately. Consult a physician.[1]
In Case of Eye Contact:
-
Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
In Case of Ingestion:
-
Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Visual Workflow for PPE Selection
To further clarify the procedural steps and decision-making processes, the following diagram has been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

